cis-epsilon-Viniferin
Description
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Structure
3D Structure
Properties
Molecular Formula |
C28H22O6 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
5-[6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H/b4-1+ |
InChI Key |
FQWLMRXWKZGLFI-DAFODLJHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Natural Sources, Biosynthesis, and Isolation of cis-epsilon-viniferin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of cis-epsilon-viniferin, a resveratrol (B1683913) dimer of significant interest for its potential biological activities. It details its primary natural occurrences, biosynthesis, and established laboratory-scale isolation and purification protocols. Quantitative data is presented to aid in comparative analysis, and key processes are visualized to enhance understanding.
Natural Sources of this compound
Epsilon-viniferin (B1682455) (ε-viniferin) is a stilbenoid, specifically a dehydrodimer of resveratrol, found in various plant species.[1][2] While the trans-isomer is often more abundant, cis-ε-viniferin is also present, sometimes formed via photoisomerization of the trans- form upon exposure to UV light.[1][3][4]
The primary and most commercially relevant sources of ε-viniferin are from the Vitis genus, particularly the common grapevine, Vitis vinifera.[1][5]
-
Grapevine Woody Parts : The woody components of the grapevine, such as canes, stems, and roots, are considered the main natural reservoirs of ε-viniferin.[1][2][5] These materials are often waste products from viticulture, making them an economical and sustainable source for extraction.[5][6] One study noted that Vitis vinifera wood can contain up to 7.7 g/kg dry weight of ε-viniferin, a concentration higher than that of its monomer, resveratrol.[7]
-
Red Wine : ε-viniferin is present in red wines as a result of its extraction from grape skins, seeds, and stems during the winemaking process.[1][8] For instance, a study on Algerian Merlot wine reported the first isolation of cis-ε-viniferin from a commercial wine, with concentrations in various North African red wines ranging from 0.10 to 1.12 mg/L.[9]
-
Other Plant Species : Beyond Vitis vinifera, ε-viniferin has been identified in several other plant genera, including Caragana, Carex, Hopea, and Paeonia.[1][2] Additionally, cis-(+)-ε-viniferin has been isolated from the bark extract of Cotylelobium melanoxylon.[5]
Quantitative Data
The concentration of viniferins can vary significantly based on the plant cultivar, environmental conditions, time of harvest, and the extraction method employed.
Table 1: Concentration of Viniferins in Natural Sources
| Natural Source | Cultivar/Type | Compound | Concentration | Reference |
| Red Wine | North African (various) | cis-ε-viniferin | 0.10 - 1.12 mg/L | [9] |
| Red Wine | Merlot (Algerian) | trans-ε-viniferin | 1.20 mg/L | [9] |
| Grape Cane | Cabernet Moravia | trans-ε-viniferin | 2260 ± 90 µg/g d.w. | [6] |
| Muscadine Grapes | Supreme | ε-viniferin | 2.20 µg/g f.w. (2013) | [10] |
| Muscadine Grapes | Rosa | ε-viniferin | 12.20 µg/g f.w. (2014) | [10] |
| Muscadine Grapes | Rosa | ε-viniferin | 6.49 µg/g f.w. (2015) | [10] |
d.w. = dry weight; f.w. = fresh weight
Table 2: Yields from Specific Isolation & Extraction Protocols
| Source Material | Extraction/Isolation Method | Compound(s) | Purity | Yield | Reference |
| Crude Grapevine Shoot Extract | High-Speed Counter-Current Chromatography (HSCCC) | ε-viniferin | 94.37% | 18.7 ± 0.5 mg from 241 mg crude sample | [9] |
| Grapevine Canes | Two-step High-Performance Countercurrent Chromatography (HPCCC) | trans-ε-viniferin | 94% | 19 mg (3.2% of injected fraction) | [11] |
| Dry Vine Stems (Cabernet) | Ethanol Extraction & Purification | ε-viniferin | Not specified | 7% of a purified 8g extract | [12] |
| Standardized Stilbene-Enriched Vine Extract (SSVE) | Centrifugal Partition Chromatography | ε-viniferin | Not specified | 63.1% by mass of the final extract | [13] |
Biosynthesis of epsilon-viniferin
Viniferins are synthesized in plants via the oxidative coupling of resveratrol molecules.[14] This process is a defense mechanism against stressors like microbial attack or UV radiation.[15] The biosynthesis is believed to proceed through the formation of phenoxyl radical intermediates from resveratrol, catalyzed by enzymes such as peroxidases or laccases. The subsequent dimerization can occur through different coupling modes, with the 8–10′ coupling leading to the formation of ε-viniferin.[14]
References
- 1. Beneficial Effects of ε-Viniferin on Obesity and Related Health Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Various Extraction Methods for Obtaining Stilbenes from Grape Cane of Vitis vinifera L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trans-ε-Viniferin Encapsulation in Multi-Lamellar Liposomes: Consequences on Pharmacokinetic Parameters, Biodistribution and Glucuronide Formation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. In Silico-Assisted Isolation of trans-Resveratrol and trans-ε-Viniferin from Grapevine Canes and Their Sustainable Extraction Using Natural Deep Eutectic Solvents (NADES) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2001003713A1 - METHOD FOR EXTRACTING RESVERATROL AND/OR ε-VINIFERIN - Google Patents [patents.google.com]
- 13. Resveratrol, ε-Viniferin, and Vitisin B from Vine: Comparison of Their In Vitro Antioxidant Activities and Study of Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Characterization of cis-ε-Viniferin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cis-ε-viniferin, a resveratrol (B1683913) dehydrodimer, is a naturally occurring stilbenoid with demonstrated biological activities. While less studied than its trans-isomer, cis-ε-viniferin has been identified in plant species and red wine and can be synthesized via photoisomerization of the more abundant trans-ε-viniferin.[1][2] This technical guide provides a comprehensive overview of the discovery, characterization, and known biological effects of cis-ε-viniferin, including detailed experimental protocols and a summary of quantitative data. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Natural Occurrence
The discovery of cis-ε-viniferin is closely linked to the study of its stereoisomer, trans-ε-viniferin, a well-known resveratrol dimer found in various plants, particularly in the Vitaceae family.[1][3] While trans-ε-viniferin is the more abundant and stable isomer, cis-ε-viniferin has been isolated from natural sources and identified as a product of the photoisomerization of its trans counterpart.
In 2000, cis-ε-viniferin was isolated and identified as a new antifungal constituent from the roots of Cyphostemma crotalarioides.[1] This discovery established its natural occurrence and highlighted its potential as a bioactive compound. Later studies also reported the isolation of cis-(+)-ε-viniferin from the bark of Cotylelobium melanoxylon.[4] Furthermore, cis-ε-viniferin has been identified in red wine, suggesting its formation during the winemaking process, potentially through exposure to light.[1]
The presence of two stereochemical centers at positions 7a and 8a on the dihydrofuran ring of ε-viniferin allows for the existence of four potential stereoisomers: (±)-trans-ε-viniferin and (±)-cis-ε-viniferin.[2][3] The primary mechanism for the formation of cis-ε-viniferin in many contexts is the ultraviolet (UV) irradiation-induced isomerization of trans-ε-viniferin.[2][3]
Structural Characterization
The structural elucidation of cis-ε-viniferin has been accomplished using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods allow for the unambiguous identification of the cis configuration and differentiation from the trans isomer.
Table 1: Spectroscopic Data for the Characterization of ε-Viniferin Isomers
| Technique | Isomer | Key Observations | Reference |
| ¹H-NMR | trans-ε-viniferin | Characteristic coupling constants for the dihydrofuran ring protons. | [4] |
| ¹³C-NMR | trans-ε-viniferin | Distinct chemical shifts for the carbons in the dihydrofuran ring and the stilbene (B7821643) backbone. | [4] |
| ¹H-NMR | cis-ε-viniferin | Altered chemical shifts and coupling constants for the vinylic protons and dihydrofuran ring protons compared to the trans-isomer, confirming the cis geometry. | [1] |
| Mass Spectrometry (MALDI-TOF) | cis-ε-viniferin | Provides the molecular weight and fragmentation pattern, confirming the elemental composition. | [1] |
| UV Spectroscopy | trans-ε-viniferin | λmax typically around 324 nm. | [4] |
| UV Spectroscopy | cis-ε-viniferin | Hypsochromic shift (shift to shorter wavelength) compared to the trans-isomer upon photoisomerization. |
Experimental Protocols
Isolation of cis-ε-Viniferin from Natural Sources
The following protocol is a generalized procedure based on the successful isolation of cis-ε-viniferin from plant material.
-
Extraction: Dried and powdered plant material (e.g., roots of Cyphostemma crotalarioides) is extracted with a suitable organic solvent, such as acetone (B3395972) or methanol (B129727), at room temperature.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning, for example, between ethyl acetate (B1210297) and water, to separate compounds based on polarity.
-
Chromatographic Purification: The organic phase is concentrated and subjected to multiple steps of column chromatography. A combination of normal-phase (e.g., silica (B1680970) gel) and reversed-phase (e.g., C18) chromatography is often employed.
-
Final Purification: The fractions containing cis-ε-viniferin are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Synthesis of cis-ε-Viniferin via Photoisomerization of trans-ε-Viniferin
This protocol describes the conversion of trans-ε-viniferin to cis-ε-viniferin using UV irradiation.
-
Preparation of the trans-ε-Viniferin Solution: Dissolve a known concentration of pure trans-ε-viniferin in a suitable solvent, such as methanol or ethanol. The concentration should be optimized to prevent self-quenching and byproduct formation.
-
UV Irradiation: Irradiate the solution with a UV lamp. The wavelength and duration of exposure are critical parameters. UV-A (around 365 nm) is commonly used for stilbene isomerization. The reaction progress can be monitored by HPLC.
-
Purification of cis-ε-Viniferin: After the desired conversion is achieved, the solvent is evaporated. The resulting mixture of cis and trans isomers is then separated using reversed-phase semi-preparative HPLC.
-
Characterization: The purified cis-ε-viniferin is characterized by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its identity and purity.
Biological Activities and Quantitative Data
Cis-ε-viniferin has demonstrated promising biological activities, including antifungal and antidiabetic effects. However, it is important to note that quantitative data for the cis-isomer is limited compared to its trans-counterpart.
Antifungal Activity
Cis-ε-viniferin was first identified as an antifungal compound.[1] While the initial study did not provide specific Minimum Inhibitory Concentration (MIC) values, it established its activity against fungal pathogens. For context, studies on trans-ε-viniferin have shown it to be inactive against Candida albicans, while some of its derivatives exhibit antifungal properties.[5] Further research is needed to quantify the antifungal spectrum and potency of cis-ε-viniferin.
Antidiabetic Effects
An important study isolated cis-(+)-ε-viniferin and demonstrated its ability to inhibit the elevation of plasma glucose levels in rats after sucrose (B13894) loading.[4] This suggests a potential role for cis-ε-viniferin in managing hyperglycemia. While specific IC50 values for this effect were not reported in the available literature, related studies on other viniferin (B1239022) isomers have shown inhibitory activity against α-amylase, a key enzyme in carbohydrate digestion.[6]
Table 2: Summary of Known Biological Activities of cis-ε-Viniferin
| Activity | Model/Assay | Observed Effect | Quantitative Data | Reference |
| Antifungal | In vitro assays | Active against fungal pathogens. | MIC values not specified in available literature. | [1] |
| Antidiabetic | Sucrose-loaded rats | Inhibition of plasma glucose elevation. | IC50 values not specified in available literature. | [4] |
Potential Signaling Pathways
The precise signaling pathways modulated by cis-ε-viniferin have not been extensively studied. However, based on the known mechanisms of resveratrol and other viniferins, several pathways can be hypothesized to be involved in its biological activities.
Anti-inflammatory and Antioxidant Pathways
Resveratrol and its derivatives are well-known for their antioxidant and anti-inflammatory properties, often mediated through the modulation of pathways such as the NF-κB and MAPK (p38, ERK) signaling cascades.[7] It is plausible that cis-ε-viniferin exerts similar effects by inhibiting pro-inflammatory cytokine production and scavenging reactive oxygen species.
Glucose Metabolism and Insulin (B600854) Signaling
The observed antidiabetic effects of cis-ε-viniferin could be mediated through the modulation of insulin signaling pathways. Resveratrol has been shown to affect the PI3K/Akt pathway, which is central to glucose uptake and metabolism.[8] Cis-ε-viniferin may improve glucose homeostasis by enhancing insulin sensitivity through similar mechanisms.
Conclusion and Future Directions
Cis-ε-viniferin is a bioactive resveratrol dimer with demonstrated antifungal and antidiabetic potential. While its discovery and characterization have provided a solid foundation, further research is warranted to fully elucidate its pharmacological profile. Future studies should focus on:
-
Quantitative Biological Evaluation: Determining the MIC values against a broad range of fungal pathogens and the IC50 values for its effects on key enzymes involved in glucose metabolism.
-
Mechanism of Action: Investigating the specific molecular targets and signaling pathways directly modulated by cis-ε-viniferin.
-
Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the cis-isomer.
-
Comparative Studies: Directly comparing the biological activities of cis- and trans-ε-viniferin to understand the impact of stereochemistry on their therapeutic potential.
This in-depth technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic applications of cis-ε-viniferin. The provided protocols and data summaries are intended to facilitate further investigation into this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal activity of resveratrol derivatives against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Resveratrol Impairs Insulin Signaling in Hepatic Cells via Activation of PKC and PTP1B Pathways [mdpi.com]
The Biosynthesis of cis-ε-viniferin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-ε-viniferin, a resveratrol (B1683913) dimer, is a stilbenoid found in various plants, notably in grapevines (Vitis vinifera). As a phytoalexin, its synthesis is induced in response to biotic and abiotic stresses. This document provides a comprehensive overview of the biosynthetic pathway of cis-ε-viniferin, tailored for researchers, scientists, and professionals in drug development.
The Biosynthetic Pathway of cis-ε-viniferin
The formation of cis-ε-viniferin is a multi-step process that begins with the general phenylpropanoid pathway and culminates in the oxidative dimerization of resveratrol.
Phenylpropanoid Pathway and Stilbene (B7821643) Synthase Activity
The journey to cis-ε-viniferin begins with the aromatic amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through a series of enzymatic reactions. The key enzyme responsible for the synthesis of the stilbene backbone is stilbene synthase (STS) . STS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce trans-resveratrol, the direct precursor to all viniferin (B1239022) isomers.
Oxidative Dimerization of Resveratrol
The crucial step in the formation of ε-viniferin is the oxidative coupling of two resveratrol molecules. This reaction is catalyzed by oxidative enzymes, primarily peroxidases (PODs) and laccases . The currently accepted mechanism involves the generation of resveratrol radicals through the action of these enzymes. The subsequent radical-radical coupling leads to the formation of various resveratrol dimers, including the different isomers of viniferin.
While the general mechanism of oxidative dimerization is understood, the precise control of the stereochemistry to yield the cis isomer of ε-viniferin is an area of ongoing research. It is hypothesized that dirigent proteins (DPs) may play a crucial role in guiding the stereospecific coupling of resveratrol radicals. Dirigent proteins are known to control the stereochemistry of lignan (B3055560) biosynthesis by orienting the radical substrates, and it is plausible that a similar mechanism exists for stilbenoid dimerization in plants like Vitis vinifera. However, a specific dirigent protein responsible for the synthesis of cis-ε-viniferin has not yet been definitively identified.
It has also been observed that trans-ε-viniferin can be converted to cis-ε-viniferin upon exposure to UV radiation. This suggests that both enzymatic control and environmental factors may influence the final isomeric ratio of ε-viniferin in plants.
Quantitative Data
The following tables summarize the available quantitative data related to the biosynthesis of viniferins.
| Plant Material | Compound | Concentration (µg/g dry weight) | Extraction Method | Reference |
| Vitis vinifera cv. Cabernet Moravia grape cane | trans-resveratrol | 6030 ± 680 | Accelerated Solvent Extraction (Methanol) | [1] |
| Vitis vinifera cv. Cabernet Moravia grape cane | trans-ε-viniferin | 2260 ± 90 | Extraction at 50 °C (Methanol) | [1] |
| Vitis vinifera cv. Cabernet Moravia grape cane | r2-viniferin | 510 ± 40 | Fluidized-Bed Extraction (Methanol) | [1] |
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg protein) | pH | Reference |
| Polyphenol Oxidase (Vitis vinifera) | Resveratrol | 118.35 ± 49.84 | 2.18 ± 0.46 | 6.8 | [2] |
Experimental Protocols
Extraction of Stilbenes from Vitis vinifera Canes
This protocol describes the general steps for the extraction of stilbenes, including resveratrol and viniferins, from grapevine canes.
-
Sample Preparation: Grape canes are dried and ground into a fine powder.
-
Extraction: The powdered material is extracted with a suitable solvent. Methanol or ethanol (B145695) are commonly used. Several methods can be employed:
-
Maceration: Soaking the powder in the solvent at room temperature for an extended period (e.g., 24 hours).
-
Soxhlet Extraction: Continuous extraction with a hot solvent.
-
Ultrasound-Assisted Extraction (UAE): Using ultrasonic waves to enhance extraction efficiency.
-
Microwave-Assisted Extraction (MAE): Using microwave energy to heat the solvent and accelerate extraction.
-
-
Filtration and Concentration: The extract is filtered to remove solid particles, and the solvent is evaporated under reduced pressure to obtain a crude extract.
-
Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography to isolate specific stilbenes.
Quantification of Stilbenes by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the general procedure for the quantitative analysis of stilbenes.
-
Sample Preparation: The crude or purified extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter.
-
HPLC System: A standard HPLC system equipped with a C18 reversed-phase column and a UV or diode array detector (DAD) is used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: Stilbenes are detected by their UV absorbance, typically around 306 nm for resveratrol and 320 nm for ε-viniferin.
-
Quantification: The concentration of each stilbene is determined by comparing its peak area to a calibration curve constructed using pure standards.
Peroxidase Activity Assay with Resveratrol
This protocol provides a general method to assess the ability of a plant peroxidase extract to oxidize resveratrol.
-
Enzyme Extraction: Plant tissue is homogenized in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 6.0) and centrifuged to obtain a crude enzyme extract.
-
Reaction Mixture: The reaction mixture typically contains the enzyme extract, a buffer solution, resveratrol as the substrate, and hydrogen peroxide (H₂O₂) to initiate the reaction.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set period.
-
Reaction Termination and Analysis: The reaction is stopped, often by adding an acid or a solvent. The reaction products (viniferins) are then extracted and analyzed by HPLC as described in section 3.2.
-
Quantification: The amount of viniferins produced is quantified to determine the enzyme activity.
Visualizations
Biosynthesis Pathway of cis-ε-viniferin
Caption: Biosynthesis pathway of this compound from L-phenylalanine.
Experimental Workflow for Stilbene Analysis
Caption: A generalized workflow for the extraction and analysis of stilbenes from plant material.
Proposed Role of Dirigent Proteins in Stereoselective Dimerization
References
Stability of cis- and trans-ε-Viniferin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epsilon-viniferin, a resveratrol (B1683913) dimer, exists as two primary isomers, cis- and trans-ε-viniferin, each exhibiting distinct biological activities. Their therapeutic potential is intrinsically linked to their stability under various environmental conditions. This technical guide provides a comprehensive analysis of the stability of cis- and trans-ε-viniferin, focusing on the effects of light, temperature, pH, and oxidative stress. Detailed experimental protocols for stability assessment and isomerization are provided, alongside a comparative summary of their stability profiles. Furthermore, this guide explores the implications of their differential stability on a key inflammatory signaling pathway, the NF-κB pathway.
Introduction
Stilbenoids, a class of natural polyphenols, have garnered significant interest in the pharmaceutical and nutraceutical industries for their diverse pharmacological properties. Among them, ε-viniferin, a dehydrodimer of resveratrol, has demonstrated potent antioxidant, anti-inflammatory, and cardioprotective effects[1]. The biological activity of ε-viniferin is isomer-dependent, with the trans- and cis- forms often eliciting different physiological responses. The inherent stability of these isomers is a critical determinant of their bioavailability, shelf-life, and ultimately, their efficacy in therapeutic applications. Understanding the factors that influence the isomerization and degradation of cis- and trans-ε-viniferin is paramount for the development of stable formulations and for accurately interpreting biological data.
Comparative Stability of cis- and trans-ε-Viniferin
The stability of the two isomers is significantly influenced by external factors, with trans-ε-viniferin generally exhibiting greater stability than its cis- counterpart. The following sections and tables summarize the known quantitative and qualitative data on their stability under various stress conditions.
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, is a primary factor driving the isomerization of trans-ε-viniferin to cis-ε-viniferin[2][3][4]. This photoisomerization can lead to a significant increase in the concentration of the cis-isomer, which may have different biological effects and a lower stability profile[3][5].
Table 1: Photostability of ε-Viniferin Isomers
| Parameter | trans-ε-Viniferin | cis-ε-Viniferin | Reference |
| Effect of UV Light | Isomerizes to cis-ε-viniferin. | Formation is induced by UV exposure of the trans-isomer. | [2][3][4] |
| Quantitative Data | Upon UV-A exposure, the concentration of trans-ε-viniferin decreases over time with a corresponding increase in cis-ε-viniferin and the formation of ε-viniferin phenanthrene. | The concentration of cis-ε-viniferin increases upon UV exposure of the trans-isomer, reaching a peak before it also begins to degrade. After 7 days of light exposure, the concentration of cis-ε-viniferin can increase by 300%. | [3][5] |
| Degradation Products | cis-ε-viniferin, ε-viniferin phenanthrene | Further degradation products upon prolonged exposure. |
Thermal Stability
Temperature plays a crucial role in the degradation of both isomers. However, cis-ε-viniferin is notably more thermolabile than trans-ε-viniferin[3][5]. Elevated temperatures can lead to the rapid decomposition of the cis-isomer.
Table 2: Thermal Stability of ε-Viniferin Isomers
| Parameter | trans-ε-Viniferin | cis-ε-Viniferin | Reference |
| General Stability | More thermally stable than the cis-isomer. | Low thermal stability with rapid decomposition at elevated temperatures. | [3][5] |
| Quantitative Data | High temperatures can be destructive over prolonged periods. | Almost nine times lower concentration was observed after one day of storage at an elevated temperature. | [5] |
| Recommendations | Avoid prolonged exposure to high temperatures. | Heating for longer than one day should be avoided. | [5] |
pH Stability
While specific degradation kinetics for ε-viniferin isomers across a wide pH range are not extensively documented, data from the related compound resveratrol suggests that stilbenoids are generally more stable in acidic conditions and degrade in neutral to alkaline environments.
Table 3: pH Stability of ε-Viniferin Isomers (Inferred from Resveratrol Data)
| Parameter | trans-ε-Viniferin (Inferred) | cis-ε-Viniferin (Inferred) | Reference |
| Acidic Conditions (pH < 7) | Expected to be relatively stable. | Expected to be less stable than the trans-isomer, with stability decreasing as pH increases. | |
| Alkaline Conditions (pH > 7) | Degradation is likely to occur. | Degradation is expected to be more rapid compared to the trans-isomer. |
Oxidative Stability
The phenolic hydroxyl groups in the viniferin (B1239022) structure make both isomers susceptible to oxidation. The presence of oxidizing agents can lead to the formation of radical species and subsequent degradation.
Table 4: Oxidative Stability of ε-Viniferin Isomers
| Parameter | trans-ε-Viniferin | cis-ε-Viniferin | Reference |
| Susceptibility | Susceptible to oxidation. | Susceptible to oxidation. | [6] |
| Degradation Products | Oxidative coupling can lead to the formation of higher-order oligomers. | Oxidative degradation can lead to the formation of various degradation products. | [6] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following are general protocols for subjecting ε-viniferin isomers to various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of the ε-viniferin isomer (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or ethanol.
-
Acid Hydrolysis: Add an equal volume of 0.1 M hydrochloric acid (HCl) to the stock solution.
-
Base Hydrolysis: Add an equal volume of 0.1 M sodium hydroxide (B78521) (NaOH) to the stock solution.
-
Incubation: Incubate the acidic and basic solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralization: After incubation, neutralize the solutions (acidic solution with NaOH, basic solution with HCl).
-
Analysis: Analyze the samples at each time point using a validated stability-indicating HPLC method.
-
Preparation of Stock Solution: Prepare a stock solution of the ε-viniferin isomer (e.g., 1 mg/mL) in a suitable solvent.
-
Oxidizing Agent: Add an equal volume of a hydrogen peroxide (H₂O₂) solution (e.g., 3% v/v) to the stock solution.
-
Incubation: Keep the solution at room temperature for a defined period (e.g., 2, 4, 8, 24 hours), protected from light.
-
Analysis: Analyze the samples at each time point using a validated stability-indicating HPLC method.
-
Sample Preparation: Prepare a solution of the ε-viniferin isomer (e.g., 0.1 mg/mL) in a suitable solvent and place it in a transparent container (e.g., quartz cuvette).
-
Light Exposure: Expose the sample to a controlled light source, such as a UV lamp (e.g., 254 nm or 365 nm) or a photostability chamber, for a defined duration. A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze the exposed and control samples at various time intervals using a validated stability-indicating HPLC method.
-
Sample Preparation: Place a known amount of the solid ε-viniferin isomer or a solution of the isomer in a sealed vial.
-
Incubation: Place the vials in a calibrated oven at a specific temperature (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Analysis: At each time point, remove a sample, allow it to cool to room temperature, and analyze it using a validated stability-indicating HPLC method.
Isomerization of trans- to cis-ε-Viniferin
This protocol describes the preparation of cis-ε-viniferin from the more readily available trans-isomer for use as a reference standard or for biological testing.
-
Preparation of trans-ε-Viniferin Solution: Dissolve trans-ε-viniferin in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 0.1-1 mg/mL.
-
UV Irradiation: Place the solution in a quartz tube or a UV-transparent container. Irradiate the solution with a UV lamp (e.g., 365 nm) at a controlled temperature.
-
Monitoring: Monitor the isomerization process by periodically taking aliquots of the solution and analyzing them by HPLC to determine the relative concentrations of the cis- and trans-isomers.
-
Termination: Stop the irradiation when the desired concentration of cis-ε-viniferin is reached.
-
Purification (Optional): If a pure sample of cis-ε-viniferin is required, the mixture can be purified using preparative HPLC.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method is crucial for the accurate quantification of cis- and trans-ε-viniferin and their degradation products.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed for good separation.
-
Detection: UV detection is suitable for these compounds. The isomers have different absorption maxima; trans-ε-viniferin is typically monitored around 324 nm, while the cis-isomer has a maximum around 286 nm. Diode array detection (DAD) allows for simultaneous monitoring at multiple wavelengths.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualization of Experimental Workflows and Signaling Pathways
Forced Degradation Workflow
Photoisomerization of trans- to cis-ε-Viniferin
Differential Impact on NF-κB Signaling Pathway
The differential stability of cis- and trans-ε-viniferin can influence their interaction with cellular signaling pathways. The NF-κB pathway, a key regulator of inflammation, is a known target of resveratrol and its derivatives. The less stable cis-isomer may exhibit a more transient or potent effect due to its higher reactivity or different binding kinetics.
Conclusion
The stability of cis- and trans-ε-viniferin is a critical factor influencing their potential as therapeutic agents. Trans-ε-viniferin is the more stable isomer, but it is susceptible to photoisomerization to the less stable cis-form. Both isomers are sensitive to heat, with cis-ε-viniferin being particularly thermolabile. Their stability is also influenced by pH and oxidative conditions. The differential stability of these isomers likely impacts their biological activity, including their ability to modulate inflammatory pathways such as NF-κB. A thorough understanding of their stability profiles, as outlined in this guide, is essential for the rational design of stable formulations and for advancing their development as pharmaceutical or nutraceutical products. Further quantitative studies on the degradation kinetics of cis-ε-viniferin under various conditions are warranted to provide a more complete stability profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Towards resolving the enigma of the dichotomy of resveratrol: cis- and trans-resveratrol have opposite effects on TyrRS-regulated PARP1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
In Vitro Antioxidant Properties of cis-ε-viniferin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antioxidant properties of cis-ε-viniferin, a resveratrol (B1683913) dimer found in various plant species. This document summarizes key quantitative data, details common experimental protocols, and visualizes workflows and conceptual relationships to support further research and development of this potent natural compound.
Quantitative Antioxidant Activity
The antioxidant capacity of cis-ε-viniferin has been evaluated using various in vitro assays. The following table summarizes the available quantitative data, providing a comparative look at its efficacy in different chemical environments.
| Assay | Test Compound | IC50 (µM) | Reference |
| DPPH Radical Scavenging | cis-ε-viniferin | 80.12 ± 13.79 | [1] |
| Resveratrol (for comparison) | 81.92 ± 9.17 | [1] | |
| Ferric Reducing Antioxidant Power (FRAP) | cis-ε-viniferin | 26.19 | [1] |
| Resveratrol (for comparison) | 15.38 | [1] | |
| Nitric Oxide (NO) Scavenging | cis-ε-viniferin | 338.35 ± 89.47 | [1] |
| Resveratrol (for comparison) | 200.68 ± 15.40 | [1] | |
| Superoxide (B77818) Anion (O₂⁻) Scavenging (in DMSO) | trans-ε-viniferin* | 140 | [2] |
*Note: Data for cis-ε-viniferin in the superoxide anion scavenging assay was not available. Data for the trans-isomer is provided for context.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key in vitro antioxidant assays that have been or could be used to assess the properties of cis-ε-viniferin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
DPPH solution (typically 0.1 mM in methanol)
-
cis-ε-viniferin stock solution (in a suitable solvent like methanol (B129727) or DMSO)
-
Methanol
-
96-well microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Prepare serial dilutions of cis-ε-viniferin from the stock solution.
-
In a 96-well plate, add a specific volume of each dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically 517 nm).
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).
Materials:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
cis-ε-viniferin stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS•⁺ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of cis-ε-viniferin.
-
Add a small volume of each sample dilution to the wells of a 96-well plate.
-
Add the diluted ABTS•⁺ solution to each well.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The scavenging activity is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Materials:
-
Fluorescein (B123965) sodium salt solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (radical generator)
-
Trolox (a water-soluble vitamin E analog) as a standard
-
cis-ε-viniferin stock solution
-
Phosphate buffer (pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Add the fluorescein solution to the wells of a black 96-well plate.
-
Add the sample dilutions or Trolox standards to the wells.
-
Incubate the plate at 37°C for a short period.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) with excitation and emission wavelengths typically around 485 nm and 520 nm, respectively.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The ORAC value is expressed as Trolox equivalents (TE).
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to mitigate intracellular oxidative stress.
Materials:
-
Human cancer cell lines (e.g., Caco-2 or HepG2)
-
Cell culture medium and supplements
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
AAPH or another radical initiator
-
cis-ε-viniferin stock solution
-
Black 96-well plate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well black plate and allow them to reach confluence.
-
Wash the cells with a suitable buffer.
-
Incubate the cells with the DCFH-DA probe, which is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Wash the cells to remove the extracellular probe.
-
Treat the cells with various concentrations of cis-ε-viniferin for a defined period (e.g., 1 hour).
-
Induce oxidative stress by adding a radical initiator like AAPH.
-
Immediately measure the fluorescence intensity over time. DCFH is oxidized to the highly fluorescent DCF in the presence of reactive oxygen species.
-
The antioxidant activity is determined by the reduction in fluorescence in treated cells compared to control cells.
Visualizations: Workflows and Pathways
To further elucidate the experimental processes and conceptual frameworks, the following diagrams are provided.
Signaling Pathways
Currently, there is a lack of specific research detailing the direct modulation of cellular signaling pathways by cis-ε-viniferin in the context of its antioxidant activity. While its structural analog, resveratrol, is known to influence pathways such as Nrf2-ARE and SIRT1, further investigation is required to determine if cis-ε-viniferin operates through similar mechanisms to exert its cytoprotective effects against oxidative stress. Research on the closely related trans-ε-viniferin has suggested involvement in pathways like VEGFR-2, but this was in the context of anti-angiogenic, not antioxidant, effects.
Conclusion
cis-ε-viniferin demonstrates significant in vitro antioxidant activity, comparable to that of resveratrol in some assays. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in the potential therapeutic applications of this natural compound. Further studies are warranted to elucidate its activity in cellular models, particularly using the ORAC and CAA assays, and to uncover the specific molecular signaling pathways through which it confers protection against oxidative stress.
References
- 1. Resveratrol, ε-Viniferin, and Vitisin B from Vine: Comparison of Their In Vitro Antioxidant Activities and Study of Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant properties of trans-epsilon-viniferin as compared to stilbene derivatives in aqueous and nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Anti-inflammatory Effects of cis-ε-viniferin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cis-ε-viniferin, a stereoisomer of the well-studied resveratrol (B1683913) dimer trans-ε-viniferin, has been identified in various natural sources, including grapevine species and their products. While the anti-inflammatory properties of trans-ε-viniferin and resveratrol are extensively documented, research specifically investigating the bioactivity of the cis-isomer is sparse. This technical guide synthesizes the available, albeit limited, information on cis-ε-viniferin and extrapolates potential anti-inflammatory mechanisms based on the activities of its closely related structural analogs. This document aims to provide a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this specific stilbenoid, highlighting critical knowledge gaps and suggesting future research directions.
Introduction
Stilbenoids, a class of polyphenolic compounds, are recognized for their diverse pharmacological activities, including potent anti-inflammatory effects. Resveratrol, the most prominent member of this family, and its dimer, ε-viniferin, have been the focus of numerous studies. ε-viniferin exists in two stereoisomeric forms: trans- and cis-ε-viniferin. The trans-isomer is generally considered to be the more stable and biologically active form, exhibiting superior antioxidant and anti-inflammatory properties.[1] However, the presence of cis-ε-viniferin in nature and the potential for isomerization from the trans-form necessitate a clearer understanding of its specific biological activities. This guide focuses on the current state of knowledge regarding the anti-inflammatory effects of cis-ε-viniferin.
Quantitative Data on Anti-inflammatory Activity
Direct quantitative data on the anti-inflammatory effects of cis-ε-viniferin, such as IC50 values for the inhibition of key inflammatory mediators, are not extensively available in the current scientific literature. The table below summarizes the available quantitative data for the closely related compounds, trans-ε-viniferin and resveratrol, to provide a comparative context for potential future studies on the cis-isomer.
| Compound | Target/Assay | IC50 Value/Effect | Cell Line/System |
| trans-ε-viniferin | DPPH radical scavenging | ~80 µM[2] | Cell-free |
| NO Scavenging | 338.35 ± 89.47 µM[3] | Cell-free | |
| TNF-α secretion | Decreased[4] | LPS-activated N9 microglia | |
| IL-6 secretion | Decreased[4] | LPS-activated N9 microglia | |
| Resveratrol | DPPH radical scavenging | 81.92 ± 9.17 µM[5] | Cell-free |
| NO Scavenging | 200.68 ± 15.40 µM[3] | Cell-free | |
| COX-1 | 0.86 µM[6] | Ovine COX-1 | |
| COX-2 | 3.06 µM[6] | Human COX-2 | |
| Lipoxygenase | 13 µM[7] | - | |
| IL-6 release | Dose-dependent inhibition[8] | Stimulated murine peritoneal macrophages | |
| cis-Resveratrol (B22520) | COX-2 expression | Attenuated[9] | Human macrophages |
| PGE2 production | Attenuated[9] | Human macrophages | |
| p38 MAPK phosphorylation | Decreased[9] | Human macrophages |
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of stilbenoids like resveratrol and trans-ε-viniferin are primarily mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that cis-ε-viniferin, if it possesses anti-inflammatory activity, would act through similar mechanisms.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).
Caption: Putative inhibition of the NF-κB signaling pathway by cis-ε-viniferin.
MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases by phosphorylation leads to the activation of transcription factors, such as AP-1, which, in concert with NF-κB, drive the expression of inflammatory mediators. Studies on cis-resveratrol have shown it can decrease the phosphorylation of p38 MAPK.[9]
Caption: Putative inhibition of the MAPK signaling pathway by cis-ε-viniferin.
Experimental Protocols
While specific protocols for cis-ε-viniferin are lacking, the following are detailed methodologies commonly employed to assess the anti-inflammatory effects of stilbenoids. These can serve as a template for future investigations into cis-ε-viniferin.
Cell Culture and Induction of Inflammation
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cell (PBMC)-derived macrophages.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Inflammatory Stimulus: To induce an inflammatory response, cells are typically stimulated with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
Measurement of Pro-inflammatory Cytokines
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Cells are seeded in 24-well plates and pre-treated with various concentrations of cis-ε-viniferin for 1-2 hours.
-
LPS is added to the wells to induce inflammation, and the plates are incubated for 24 hours.
-
The cell culture supernatant is collected and centrifuged to remove cellular debris.
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Absorbance is read on a microplate reader, and cytokine concentrations are determined from a standard curve.
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
-
Method: Enzyme Immunoassay (EIA) or Colorimetric/Fluorometric Assay.
-
COX Inhibition Assay (e.g., for PGE2 production):
-
RAW 264.7 macrophages are treated with cis-ε-viniferin and LPS as described above.
-
The supernatant is collected to measure the production of prostaglandin (B15479496) E2 (PGE2), a major product of COX-2 activity, using a competitive EIA kit.
-
-
LOX Inhibition Assay:
-
The assay can be performed using a commercially available kit that measures the hydroperoxides generated by LOX activity.
-
Purified LOX enzyme is incubated with a substrate (e.g., arachidonic acid) in the presence or absence of cis-ε-viniferin.
-
The product formation is measured colorimetrically or fluorometrically.
-
Western Blot Analysis for Signaling Proteins
-
Objective: To determine the effect of cis-ε-viniferin on the phosphorylation of key signaling proteins in the NF-κB and MAPK pathways.
-
Procedure:
-
Cells are treated with cis-ε-viniferin and stimulated with LPS for a shorter duration (e.g., 15-60 minutes) to capture the phosphorylation events.
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, JNK, and ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of cis-ε-viniferin.
Caption: General experimental workflow for studying cis-ε-viniferin's anti-inflammatory effects.
Conclusion and Future Directions
The current body of scientific literature provides a strong basis for the anti-inflammatory properties of stilbenoids, particularly resveratrol and trans-ε-viniferin. However, there is a significant dearth of research focused specifically on cis-ε-viniferin. While it is often presumed to be less active than its trans-isomer, direct experimental evidence is needed to confirm this and to fully characterize its pharmacological profile.
Future research should prioritize:
-
Isolation and Synthesis: Developing efficient methods for the isolation or synthesis of pure cis-ε-viniferin to enable robust biological testing.
-
Direct Comparative Studies: Performing head-to-head comparisons of the anti-inflammatory activities of cis- and trans-ε-viniferin to definitively establish their relative potencies.
-
Mechanism of Action: Investigating the effects of cis-ε-viniferin on the NF-κB and MAPK signaling pathways to determine if its mechanisms of action are similar to other stilbenoids.
-
In Vivo Studies: Should in vitro studies show promise, evaluating the efficacy and pharmacokinetics of cis-ε-viniferin in animal models of inflammation.
Addressing these research gaps will be crucial in determining whether cis-ε-viniferin holds any therapeutic potential as an anti-inflammatory agent and will contribute to a more complete understanding of the structure-activity relationships within the viniferin (B1239022) family of compounds.
References
- 1. Viniferin and its derivatives: a comprehensive review of structural variations and promising pharmacological applications in disease prevention and therapeutic development | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. Resveratrol, ε-Viniferin, and Vitisin B from Vine: Comparison of Their In Vitro Antioxidant Activities and Study of Their Interactions [mdpi.com]
- 4. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol, ε-Viniferin, and Vitisin B from Vine: Comparison of Their In Vitro Antioxidant Activities and Study of Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Viniferin formation by COX-1: evidence for radical intermediates during co-oxidation of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Obesity and inflammation: reduced cytokine expression due to resveratrol in a human in vitro model of inflamed adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cis-Resveratrol produces anti-inflammatory effects by inhibiting canonical and non-canonical inflammasomes in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to cis-ε-Viniferin: A Resveratrol (B1683913) Dimer
This technical guide provides a comprehensive overview of cis-ε-viniferin, a significant resveratrol dimer. It covers its biosynthesis, biological activities, and the signaling pathways it modulates, with a focus on quantitative data and detailed experimental methodologies.
Introduction
Stilbenoids, a class of polyphenolic compounds, are produced by plants in response to stress, such as microbial attack or UV radiation.[1] Resveratrol is the most well-known stilbenoid, but its derivatives, formed through oligomerization, are gaining increasing interest for their diverse biological activities.[1][2] Among these, ε-viniferin, a dehydrodimer of resveratrol, has demonstrated a wide range of promising pharmacological effects, including anti-inflammatory, antioxidant, antineoplastic, and neuroprotective properties.[2][3][4]
Epsilon-viniferin (B1682455) exists in different stereoisomeric forms, including trans- and cis-isomers, due to two stereochemical centers on its dihydrofuran ring.[1][3][4] This guide focuses on cis-ε-viniferin, detailing its formation, bioactivity, and the experimental approaches used to study this compound.
Biosynthesis and Chemical Structure
Cis-ε-viniferin is not typically the primary form synthesized in plants. Its formation is generally understood to occur through two main routes:
-
Isomerization of trans-ε-viniferin: The trans-isomer is the more commonly found form in nature.[5] Exposure of trans-ε-viniferin to ultraviolet (UV) radiation can induce isomerization to the cis form.[4][6] This photochemical conversion is a key factor to consider during extraction and handling processes.[6]
-
Oxidative Coupling of Resveratrol: The biosynthesis of resveratrol dimers involves an oxidative radical coupling mechanism.[7] Specifically, the formation of cis-ε-viniferin has been linked to the trapping of an m-semiquinone radical during the co-oxidation of resveratrol, a process that can be mediated by enzymes like cyclooxygenase-1 (COX-1).[8][9]
The biosynthesis pathway from resveratrol can be visualized as follows:
Biological Activities and Therapeutic Potential
Cis-ε-viniferin, along with its trans-isomer, exhibits a broad spectrum of biological activities, in some cases reported to be more potent than resveratrol itself.[3]
Anti-inflammatory and Antioxidant Activity
Epsilon-viniferin demonstrates significant anti-inflammatory and antioxidant effects.[2][3] It has been shown to decrease the production of inflammatory mediators such as TNF-α and IL-6.[1] Its antioxidant capacity has been quantified in various assays, showing comparable activity to resveratrol in scavenging free radicals.[10]
Anticancer Properties
The antiproliferative and pro-apoptotic effects of ε-viniferin have been observed in various cancer cell lines.[11] Notably, it has shown efficacy against glioma cells. The combination of ε-viniferin with conventional chemotherapeutic agents like cisplatin (B142131) has been found to synergistically enhance apoptotic effects in C6 glioma cells, suggesting its potential as an adjuvant in cancer therapy.[11]
Metabolic Regulation and Anti-Obesity Effects
In the context of metabolic diseases, ε-viniferin has shown promising anti-obesity properties. Studies on 3T3-L1 preadipocytes have revealed that ε-viniferin can significantly inhibit adipogenesis by reducing triglyceride accumulation.[4] This effect is partly attributed to the activation of the AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis and inhibition of fat synthesis.[12]
Antiviral Activity
Recent research has highlighted the potential of ε-viniferin as an antiviral agent. Specifically, it has been shown to inhibit the replication of the Hepatitis C virus (HCV) in replicon cells.[13]
Signaling Pathways Modulated by ε-Viniferin
The biological effects of ε-viniferin are mediated through its interaction with several key cellular signaling pathways.
AMPK Pathway in Adipocytes
In 3T3-L1 adipocytes, trans-ε-viniferin has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK).[12] Activated AMPK then phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This leads to an overall inhibition of de novo lipogenesis.[12]
VEGFR-2 Signaling in Angiogenesis
While direct studies on the cis-isomer are limited, related research suggests that ε-viniferin may suppress angiogenesis by blocking the VEGFR-2/p70S6K signaling pathway.[14] This pathway is critical for endothelial cell proliferation and migration, which are key steps in the formation of new blood vessels.
Quantitative Data Summary
The biological activities of ε-viniferin have been quantified in several studies. The following tables summarize key findings.
Table 1: Anti-Obesity and Antioxidant Activity
| Bioactivity | Model/Assay | Concentration | Result | Reference |
| Triglyceride Accumulation | 3T3-L1 Adipocytes | 25 µM | -37% | [4] |
| Triglyceride Accumulation | 3T3-L1 Adipocytes | 50 µM | -72% | [4] |
| DPPH Radical Scavenging | Chemical Assay | IC50: 80.12 ± 13.79 µM | - | [10] |
Table 2: Anticancer Activity
| Bioactivity | Cell Line | Concentration | Result | Reference |
| Apoptosis (with Cisplatin) | C6 Glioma | 95 µM | Increased Caspase-8, -9, -3 activation | [11] |
| Apoptotic Index (with Cisplatin) | C6 Glioma | 13.25 µM Cisplatin / 95 µM ε-viniferin | 91.6% after 48h | [11] |
Experimental Protocols
Extraction and Isolation of cis-ε-Viniferin
The isolation of cis-ε-viniferin often takes advantage of its photochemical properties.
-
Objective: To extract and isolate cis-ε-viniferin from a plant source (e.g., grapevine canes or wine).
-
Methodology: A multi-step approach combining different chromatographic techniques is often employed.[15]
-
Initial Extraction: Plant material is ground and extracted using a solvent such as ethanol (B145695) or with Natural Deep Eutectic Solvents (NADES) via ultrasonic assistance.[13][16] To maximize the yield of the cis-isomer, the extraction can be performed under light exposure.[6]
-
Liquid-Liquid Partitioning: The crude extract can be partitioned with a solvent like ethyl acetate (B1210297) to separate compounds based on polarity.[17]
-
Chromatographic Purification:
-
Centrifugal Partition Chromatography (CPC): This technique is used for initial fractionation of the extract.[15][16]
-
Column Chromatography: Further purification can be achieved using column chromatography on a cation-exchange resin or other solid supports like PVDF.[15][17]
-
Semi-preparative RP-HPLC: Final isolation of the pure compound is typically performed using reverse-phase high-performance liquid chromatography.[15]
-
-
Structure Elucidation: The identity and purity of the isolated cis-ε-viniferin are confirmed using techniques such as MALDI-TOF-MS and NMR spectroscopy.[15]
-
DPPH Radical Scavenging Assay
-
Objective: To quantify the antioxidant activity of cis-ε-viniferin.[10]
-
Methodology:
-
Prepare a stock solution of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) in methanol.
-
Prepare serial dilutions of cis-ε-viniferin in a suitable solvent.
-
In a 96-well plate, add the DPPH solution to each dilution of the test compound.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Cell-Based Apoptosis Assay
-
Objective: To evaluate the pro-apoptotic effect of cis-ε-viniferin, alone or in combination with other drugs, on cancer cells.[11]
-
Methodology:
-
Cell Culture: Culture the target cancer cells (e.g., C6 glioma) under standard conditions.
-
Treatment: Treat the cells with varying concentrations of cis-ε-viniferin, a chemotherapeutic agent (e.g., cisplatin), and their combination for different time points (e.g., 24, 48, 72 hours).
-
Apoptosis Detection (TUNEL Assay):
-
Fix and permeabilize the treated cells.
-
Perform the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay according to the manufacturer's protocol.
-
Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of apoptotic cells (apoptotic index).
-
-
Caspase Activity Measurement:
-
Lyse the treated cells to collect cellular proteins.
-
Use commercially available kits to measure the activity of key caspases (e.g., caspase-3, -8, -9) via colorimetric or fluorometric methods, or by flow cytometry.
-
-
Conclusion
Cis-ε-viniferin, a resveratrol dimer, stands out as a promising natural compound with a diverse pharmacological profile. Its significant anti-inflammatory, antioxidant, anticancer, and metabolic regulatory activities warrant further investigation. Understanding its biosynthesis, the signaling pathways it modulates, and standardized protocols for its study are crucial for advancing its development as a potential therapeutic agent or a component in functional foods and supplements. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development to explore the full potential of this intriguing molecule.
References
- 1. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In the shadow of resveratrol: biological activities of epsilon-viniferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Resveratrol, ε-Viniferin, and Vitisin B from Vine: Comparison of Their In Vitro Antioxidant Activities and Study of Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptotic effects of ε-viniferin in combination with cis-platin in C6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. In Silico-Assisted Isolation of trans-Resveratrol and trans-ε-Viniferin from Grapevine Canes and Their Sustainable Extraction Using Natural Deep Eutectic Solvents (NADES) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2012156917A2 - Method for obtaining epsilon-viniferin and/or resveratrol and corresponding products - Google Patents [patents.google.com]
A Technical Guide to the Preliminary Cytotoxicity Screening of cis-ε-Viniferin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epsilon-viniferin (B1682455) (ε-viniferin), a resveratrol (B1683913) dimer, is a naturally occurring stilbenoid found in plants, notably in the Vitaceae family (grapevines).[1] It exists in two isomeric forms, cis and trans. As a polyphenol, ε-viniferin has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3][4] Preliminary research has increasingly focused on its potential as an anticancer agent, with studies demonstrating its ability to inhibit the proliferation of various cancer cell lines.[5][6][7]
This technical guide provides a consolidated overview of the preliminary cytotoxicity screening of ε-viniferin, with a specific focus on the cis isomer. While the more stable trans-ε-viniferin is more commonly studied, research indicates that both cis and trans isomers exhibit comparable cytotoxic effects and IC50 values in several cancer cell lines.[6] This document synthesizes available quantitative data, details the experimental protocols used for cytotoxicity assessment, and visualizes the key molecular pathways involved in its mechanism of action.
Data Presentation: Cytotoxicity of ε-Viniferin
The cytotoxic effects of ε-viniferin have been evaluated across multiple human cancer cell lines. The data, primarily from studies on trans-ε-viniferin or unspecified isomers, are summarized below. These values are considered indicative for cis-ε-viniferin due to the reported similarity in their bioactivity.[6]
Table 1: In Vitro Cytotoxicity (IC50) of ε-Viniferin Against Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Type | Reference |
| C6 | Glioma | ~95 µM (used in combo) | 48 | WST-1 | [5] |
| HepG2 | Hepatocellular Carcinoma | 7.7 ± 0.2 | Not Specified | Not Specified | [6] |
| HepG2 | Hepatocellular Carcinoma | High (>178 µM) | 72 | Crystal Violet | [7] |
| HL-60 | Promyelocytic Leukemia | 5.6 ± 1.4 | Not Specified | Not Specified | [6] |
| AGS | Gastric Adenocarcinoma | 9.3 ± 0.3 | Not Specified | Not Specified | [6] |
| HH4 | Non-transformed Hepatocyte | 177.9 (48h) | 24 / 48 | Not Specified | [6] |
| HGF | Human Gingival Fibroblasts | 111 | Not Specified | Not Specified | [6] |
| HPC | Human Pulp Cells | 146 | Not Specified | Not Specified | [6] |
| HPLF | Human Periodontal Ligament Fibroblasts | 94 | Not Specified | Not Specified | [6] |
| MRC-5 | Normal Human Lung | 49.9 | Not Specified | Not Specified | [6] |
Note: A study by Kim et al. (2002) reported that concentrations up to 100 µM of both cis and trans isomers of ε-viniferin induced similar cytotoxic effects in C6, HepG2, HeLa, MCF-7, and HT-29 cancer cell lines, with comparable IC50 values.[6]
Table 2: Quantitative Apoptotic Effects of ε-Viniferin in C6 Glioma Cells
| Treatment Condition (Concentration) | Parameter | Result | Incubation Time (h) | Reference |
| 95 µM ε-Viniferin (alone) | Caspase-9 Activation | 43.3% | 24 | [5] |
| 13.25 µM Cisplatin + 95 µM ε-Viniferin | Apoptotic Index | 91.6% | 48 | [5] |
| 13.25 µM Cisplatin + 95 µM ε-Viniferin | Caspase-8 Activation | 12.5% | 6 | [5] |
| 13.25 µM Cisplatin + 95 µM ε-Viniferin | Caspase-9 Activation | 44.5% | 24 | [5] |
| 13.25 µM Cisplatin + 95 µM ε-Viniferin | Caspase-3 Activation | 15.5% (Max) | 72 | [5] |
Mechanism of Action: Induction of Apoptosis
The primary mechanism underlying the cytotoxicity of ε-viniferin is the induction of apoptosis, or programmed cell death.[5][7] This is achieved through the activation of a cascade of cysteine-aspartic proteases known as caspases. Studies indicate that ε-viniferin can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Key events in the ε-viniferin-induced apoptotic pathway include:
-
Initiator Caspase Activation : Activation of Caspase-8, a key initiator of the extrinsic pathway, and Caspase-9, the initiator of the intrinsic pathway, has been observed.[5]
-
Mitochondrial Pathway : The compound influences the ratio of Bax/Bcl-2 proteins, leading to mitochondrial dysfunction and the subsequent activation of Caspase-9.[7]
-
Executioner Caspase Activation : Both pathways converge to activate the executioner caspase, Caspase-3.[5]
-
DNA Damage : Activated Caspase-3 proceeds to cleave cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), leading to DNA fragmentation and the morphological changes characteristic of apoptosis.[2]
Caption: Apoptotic signaling pathway induced by ε-viniferin.
Experimental Protocols
Standardized in vitro assays are essential for the preliminary screening of cytotoxic compounds. The following protocols are commonly employed.
General Experimental Workflow
The typical workflow for assessing cytotoxicity involves cell seeding, treatment with the test compound, incubation, and subsequent analysis using a specific viability or apoptosis assay.
Caption: General experimental workflow for cytotoxicity screening.
Cell Viability Assay: MTT
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[8]
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]
-
Compound Preparation : Prepare serial dilutions of cis-ε-viniferin in complete culture medium.
-
Treatment : Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and no-treatment controls.[9]
-
Incubation : Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Solubilization : Carefully remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Calculation : Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Membrane Integrity Assay: Lactate Dehydrogenase (LDH) Release
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.[9]
-
Cell Seeding and Treatment : Follow steps 1-4 as described for the MTT assay.
-
Controls : Include the following controls: a vehicle control for spontaneous LDH release and a maximum LDH release control (cells treated with a lysis buffer).[9]
-
Sample Collection : At the end of the incubation period, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction : Add the LDH assay kit's substrate mix to each well according to the manufacturer's instructions.
-
Incubation : Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Stop Reaction : Add the stop solution provided in the kit.
-
Measurement : Measure the absorbance at 490 nm using a microplate reader.
-
Calculation : Determine the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.[10]
Apoptosis Assay: Annexin V/PI Staining by Flow Cytometry
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Cell Seeding and Treatment : Seed cells in 6-well plates and treat with cis-ε-viniferin at desired concentrations for the selected time.
-
Cell Harvesting : Collect both floating and adherent cells. Harvest adherent cells by trypsinization and combine with the supernatant. Wash the cell pellet with cold PBS.
-
Staining : Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[9]
-
Antibody/Dye Addition : Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[9]
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis Preparation : Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry : Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.[9]
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Conclusion
The preliminary data available for ε-viniferin strongly suggest its potential as a cytotoxic agent against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through both intrinsic and extrinsic signaling pathways, culminating in the activation of executioner caspases. Crucially, the cytotoxic effects of cis-ε-viniferin are reported to be comparable to its more widely studied trans isomer, indicating that findings from studies on trans-ε-viniferin can serve as a reliable proxy for its counterpart.
The protocols detailed in this guide provide a robust framework for researchers to conduct initial cytotoxicity screenings. Further investigation is warranted to expand the cytotoxicity profile of cis-ε-viniferin against a broader panel of cancer cell lines, to further elucidate the specific molecular targets involved in its apoptotic action, and to explore its potential in combination therapies.
References
- 1. In the shadow of resveratrol: biological activities of epsilon-viniferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Apoptotic and Anti-Inflammatory Role of Trans ε-Viniferin in a Neuron–Glia Co-Culture Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combination of Trans-Resveratrol and ε-Viniferin Induces a Hepatoprotective Effect in Rats with Severe Acute Liver Failure via Reduction of Oxidative Stress and MMP-9 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptotic effects of ε-viniferin in combination with cis-platin in C6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Screening of Natural Stilbene Oligomers from Vitis vinifera for Anticancer Activity on Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
A Technical Guide to cis-ε-Viniferin: Solubility, Experimental Protocols, and Biological Pathways
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties and biological activities of promising natural compounds is paramount. cis-ε-Viniferin, a stereoisomer of the resveratrol (B1683913) dimer ε-viniferin, has garnered interest for its potential therapeutic applications. This technical guide provides an in-depth look at its solubility characteristics, outlines a detailed experimental protocol for solubility determination, and visualizes key biological signaling pathways it modulates.
Solubility of cis-ε-Viniferin
Precise quantitative solubility data for cis-ε-viniferin across a range of solvents is not extensively documented in publicly available literature. However, based on the general characteristics of stilbenoids, including the closely related trans-ε-viniferin and resveratrol, a qualitative and estimated solubility profile can be summarized.
ε-Viniferin is noted to be rich in carbons and hydrogens, contributing to its characteristically low water solubility.[1] One estimate suggests the water solubility of ε-viniferin (isomer not specified) to be approximately 0.1319 mg/L at 25°C. Encapsulation in liposomes has been shown to significantly increase its aqueous solubility.[1]
For organic solvents, ε-viniferin is generally considered soluble, particularly in those with moderate to high polarity. While exact figures for the cis-isomer are scarce, it is commonly dissolved in solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727) for in vitro and in vivo studies. Other solvents mentioned for stilbenoid extraction and dissolution include acetone, chloroform, dichloromethane, and ethyl acetate.[2]
Table 1: Qualitative and Estimated Solubility of ε-Viniferin
| Solvent | Solubility Profile | Notes |
| Water | Sparingly Soluble / Poorly Soluble[1] | Estimated at ~0.1319 mg/L.[1] Liposomal encapsulation can significantly improve solubility.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used as a solvent for in vitro biological assays involving ε-viniferin.[2][3] |
| Ethanol | Soluble | Used for the extraction and dissolution of ε-viniferin and other stilbenoids.[4] |
| Methanol | Soluble | Utilized in analytical techniques like UV spectroscopy for ε-viniferin.[1] |
| Acetone | Soluble | Mentioned as a solvent for stilbenoid extraction. |
| Chloroform | Soluble | Listed as a potential solvent. |
| Dichloromethane | Soluble | Listed as a potential solvent. |
| Ethyl Acetate | Soluble | Used in partitioning and purification processes. |
Note: The data in this table is largely qualitative and based on information for ε-viniferin in general, not specifically the cis-isomer, unless stated otherwise. Researchers should experimentally determine the solubility for their specific applications.
Experimental Protocol: Determination of cis-ε-Viniferin Solubility
The following protocol outlines a standard laboratory procedure for determining the solubility of cis-ε-viniferin using the shake-flask method, which is considered a reliable method for assessing thermodynamic solubility.
Objective:
To determine the equilibrium solubility of cis-ε-viniferin in a selection of solvents (e.g., water, ethanol, DMSO) at a controlled temperature.
Materials:
-
cis-ε-Viniferin (solid, high purity)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid cis-ε-viniferin to a series of glass vials. The excess is crucial to ensure that an equilibrium between the dissolved and undissolved compound is achieved.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.
-
-
Sample Separation:
-
After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.
-
To separate the dissolved compound from the undissolved solid, either centrifuge the samples at a high speed or filter the supernatant using a syringe filter. This step must be performed carefully to avoid disturbing the undissolved solid.
-
-
Quantification:
-
Carefully take a precise aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis spectroscopy).
-
Prepare a series of standard solutions of cis-ε-viniferin of known concentrations.
-
Analyze the standard solutions and the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of cis-ε-viniferin in the sample.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of cis-ε-viniferin in the tested solvent at the specified temperature.
-
Visualization of Biological Pathways
cis-ε-Viniferin, like other resveratrol oligomers, has been shown to influence several key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate two of these pathways: the induction of apoptosis in cancer cells and the regulation of adipogenesis.
Apoptosis Induction in Cancer Cells
cis-ε-Viniferin can trigger apoptosis in cancer cells through the activation of caspase cascades. This process involves both intrinsic and extrinsic pathways, leading to programmed cell death.
Regulation of Adipogenesis
ε-Viniferin has demonstrated a more potent effect than resveratrol in promoting favorable adipocyte differentiation. It achieves this by suppressing key lipogenic factors and enhancing the expression of beneficial adipokines.[5]
This technical guide provides a foundational understanding of cis-ε-viniferin's solubility and biological activity. Further experimental investigation is necessary to fully elucidate its quantitative solubility profile and to continue exploring its therapeutic potential.
References
- 1. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trans-epsilon-Viniferin | CAS 62218-08-0 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Antioxidant properties of trans-epsilon-viniferin as compared to stilbene derivatives in aqueous and nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trans-ε-Viniferin Encapsulation in Multi-Lamellar Liposomes: Consequences on Pharmacokinetic Parameters, Biodistribution and Glucuronide Formation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Chemical Conversion of trans-Resveratrol to ε-Viniferin Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical transformations involving trans-resveratrol, focusing on its photoisomerization to cis-resveratrol (B22520) and its oxidative dimerization to ε-viniferin. It has been established that the direct conversion of trans-resveratrol to cis-ε-viniferin via photoisomerization is not a chemically feasible pathway. Instead, this guide will detail the distinct and sequential chemical processes that lead to the formation of ε-viniferin isomers, starting from trans-resveratrol.
This document outlines the relevant chemical reactions, provides quantitative data on reaction yields, details experimental protocols for key transformations, and illustrates the pertinent biological signaling pathways affected by these compounds.
Chemical Transformations of trans-Resveratrol
The conversion of trans-resveratrol to isomers of ε-viniferin involves two primary, distinct processes:
-
Photoisomerization of trans-Resveratrol to cis-Resveratrol: Upon exposure to ultraviolet (UV) radiation, the thermodynamically stable trans-isomer of resveratrol (B1683913) can convert to its cis-isomer.
-
Oxidative Dimerization of trans-Resveratrol to trans-ε-Viniferin: This process involves the coupling of two resveratrol molecules, typically catalyzed by enzymes such as peroxidases or laccases, or by chemical oxidants. The primary starting material for this reaction is trans-resveratrol.
-
Photoisomerization of trans-ε-Viniferin to cis-ε-Viniferin: Similar to resveratrol, the trans-isomer of ε-viniferin can undergo photoisomerization to its cis-form upon UV irradiation.[1][2]
It is important to note that the direct synthesis of ε-viniferin from cis-resveratrol is not a commonly reported or favored pathway.
Reaction Pathways
The following diagram illustrates the distinct chemical pathways from trans-resveratrol to the isomers of ε-viniferin.
Quantitative Data on Chemical Transformations
The efficiency of the conversion of trans-resveratrol to its derivatives varies depending on the methodology employed. The following tables summarize the quantitative data for the key reactions.
Table 1: Photoisomerization of trans-Resveratrol to cis-Resveratrol
| Parameter | Value | Conditions | Reference |
| Half-life (t1/2) | 2.8 min | 365 nm UV light in ethanol (B145695) | [2] |
| Half-life (t1/2) | 10.5 min | Solar radiation in ethanol | [2] |
Table 2: Synthesis of ε-Viniferin from trans-Resveratrol
| Method | Catalyst/Reagent | Yield | Reference |
| Chemical Oxidation | FeCl₃·6H₂O | 13.5% | [3] |
| Enzymatic (Laccase) | Myceliophtora thermophyla | 31% | [4] |
| Enzymatic (Laccase) | Trametes pubescens | 18% | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed in this guide.
Photoisomerization of trans-Resveratrol to cis-Resveratrol
Objective: To convert trans-resveratrol to cis-resveratrol using UV irradiation.
Materials:
-
trans-Resveratrol
-
Ethanol (spectroscopic grade)
-
Quartz cuvette or reaction vessel
-
UV lamp (e.g., 365 nm)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Prepare a solution of trans-resveratrol in ethanol at a desired concentration (e.g., 50 µM).
-
Transfer the solution to a quartz cuvette or a suitable UV-transparent reaction vessel.
-
Irradiate the solution with a UV lamp at a specific wavelength (e.g., 365 nm) under constant stirring.
-
Monitor the progress of the reaction by taking aliquots at regular time intervals and analyzing them by HPLC.
-
Continue irradiation until the desired conversion to cis-resveratrol is achieved, as determined by the HPLC analysis.
-
The resulting solution will contain a mixture of trans- and cis-resveratrol, which can be used for further experiments or subjected to purification.
Enzymatic Synthesis of trans-ε-Viniferin using Horseradish Peroxidase (HRP)
Objective: To synthesize trans-ε-viniferin from trans-resveratrol via oxidative dimerization catalyzed by HRP.[3][5]
Materials:
-
trans-Resveratrol
-
(±)-ε-Viniferin (for seeding the reaction, optional)
-
Horseradish Peroxidase (HRP)
-
30% Hydrogen Peroxide (H₂O₂)
-
Water
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Prepare a solution of trans-resveratrol (e.g., 3000 mg, 13.2 mmol) and optionally (±)-ε-viniferin (e.g., 1500 mg, 3.3 mmol) in acetone (240 mL).[3]
-
Add water (50 mL) to the solution under stirring at room temperature.[3]
-
Slowly add a solution of HRP (10.0 mg) in water (30 mL).[3]
-
Stir the reaction mixture for 5 minutes, then add 30% H₂O₂ (1.4 mL).[3]
-
Continue stirring for 7 hours at room temperature.[3]
-
Suspend the reaction mixture in water and extract with ethyl acetate.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to obtain the crude product.[3]
-
Purify the crude product by silica gel column chromatography to isolate trans-ε-viniferin.
Enzymatic Synthesis of ε-Viniferin using Laccase
Objective: To synthesize ε-viniferin from trans-resveratrol using a laccase catalyst.[6]
Materials:
-
trans-Resveratrol
-
Laccase (free or immobilized)
-
n-Butanol
-
Na₂HPO₄–sodium citrate (B86180) buffer (pH 4.0-5.0)
-
Sodium Chloride (NaCl)
Procedure for Free Laccase:
-
Prepare a reaction mixture containing trans-resveratrol (2 mmol) in 30 mL of n-butanol and 15 mL of Na₂HPO₄–sodium citrate buffer with 0.25 M NaCl (pH 4.0).[6]
-
Add laccase (5 mg) to initiate the reaction.[6]
-
Incubate the reaction at 35 °C with stirring for the desired duration.[6]
-
Monitor the reaction progress and purify ε-viniferin from the mixture using appropriate chromatographic techniques.
Procedure for Immobilized Laccase:
-
Prepare a reaction mixture of trans-resveratrol (2 mmol) in 30 mL of n-butanol and 15 mL of Na₂HPO₄–sodium citrate buffer with 0.1 M NaCl (pH 5.0).[6]
-
Add immobilized laccase (25 mg) to the mixture.[6]
-
Incubate the reaction at 35 °C with stirring.[6]
-
After the reaction, the immobilized enzyme can be recovered for reuse, and the product can be purified from the solution.
Biological Significance and Signaling Pathways
Both resveratrol and ε-viniferin are known for their significant biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1] These compounds modulate several key signaling pathways involved in cellular regulation.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Both resveratrol and ε-viniferin have been shown to inhibit the NF-κB pathway, contributing to their anti-inflammatory effects.[3][7]
SIRT1 Signaling Pathway
Sirtuin 1 (SIRT1) is a protein deacetylase that plays a critical role in cellular metabolism, stress resistance, and aging. Resveratrol is a well-known activator of SIRT1. Some studies suggest that ε-viniferin may also modulate SIRT1 activity, contributing to its metabolic and anti-aging effects.[1][8]
VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) signaling is essential for angiogenesis (the formation of new blood vessels). Dysregulation of this pathway is implicated in cancer and other diseases. Both resveratrol and its derivatives have been shown to inhibit VEGF signaling, suggesting anti-angiogenic properties.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Horticultural Science: Content of trans-resveratrol, trans-ε-viniferin and trans-δ-viniferin in young spring grapevine canes - the influence of samples drying [hortsci.agriculturejournals.cz]
- 3. Resveratrol is cytotoxic and acts synergistically with NF-κB inhibition in osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
- 8. Activation of SIRT1 by resveratrol induces KLF2 expression conferring an endothelial vasoprotective phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effects of resveratrol on the expression of VEGF, TGF-β, and MMP-9 in endometrial stromal cells of women with endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
The Occurrence of cis-ε-viniferin in Vitis vinifera: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cis-ε-viniferin, a stilbenoid found in Vitis vinifera (grapevine). While its isomer, trans-ε-viniferin, has been the subject of extensive research, this document focuses on the occurrence, biosynthesis, and biological activities of the cis form. Included are detailed experimental protocols for extraction and quantification, a summary of available quantitative data, and visualizations of relevant biochemical pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Stilbenoids are a class of phenolic compounds produced by plants in response to stress, such as UV radiation and fungal infections.[1] In Vitis vinifera, resveratrol (B1683913) is the most well-known stilbenoid, but its derivatives, including the dimeric ε-viniferin, are also present and exhibit significant biological activities.[2] Epsilon-viniferin (B1682455) exists in two isomeric forms: trans-ε-viniferin and cis-ε-viniferin. The trans-isomer is the more abundant and studied form, known for its antioxidant, anti-inflammatory, cardioprotective, and neuroprotective properties.[2][3] The cis-isomer is primarily formed through the UV-induced isomerization of trans-ε-viniferin.[4][5] While generally considered less active than its trans counterpart, understanding the occurrence and biological profile of cis-ε-viniferin is crucial for a complete understanding of the therapeutic potential of grapevine-derived stilbenoids.
Occurrence and Biosynthesis
Cis-ε-viniferin is not typically a primary biosynthetic product in Vitis vinifera. Its formation is largely dependent on the exposure of trans-ε-viniferin to ultraviolet light.[4][5] The biosynthesis of its precursor, trans-ε-viniferin, originates from the well-established phenylpropanoid pathway, which produces resveratrol. Oxidative dimerization of two resveratrol molecules, catalyzed by peroxidases or laccases, leads to the formation of ε-viniferin.[6]
dot
Caption: Biosynthesis of cis-ε-viniferin from phenylalanine.
Quantitative Data
The concentration of cis-ε-viniferin in Vitis vinifera is generally lower than that of its trans-isomer and is highly dependent on post-harvest handling and extraction conditions, particularly exposure to light. The following table summarizes available quantitative data for cis-ε-viniferin in grapevine canes.
| Vitis vinifera Variety | Plant Part | Extraction Method | cis-ε-viniferin Content (mg/g of plant material) | Reference |
| Not Specified | Canes | Maceration in isopropyl alcohol (24h, with light exposure) | ~0.65 | [7] |
| Not Specified | Canes | Soxhlet extraction | 0.03 | [7] |
Experimental Protocols
Extraction of cis-ε-viniferin from Vitis vinifera Canes
This protocol is adapted from methodologies described for stilbenoid extraction, with a specific emphasis on inducing the formation of the cis-isomer.[7][8]
Materials:
-
Dried and powdered Vitis vinifera canes
-
Isopropyl alcohol (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Centrifuge
-
Rotary evaporator
-
UV lamp (366 nm)
-
Stir plate and stir bar
-
Filtration apparatus with 0.45 µm filters
Procedure:
-
Weigh 10 g of powdered grapevine canes into a flask.
-
Add 100 mL of isopropyl alcohol.
-
Stir the mixture on a stir plate for 24 hours under continuous UV light exposure to promote the isomerization of trans-ε-viniferin to cis-ε-viniferin.
-
After 24 hours, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Decant the supernatant and filter it through a 0.45 µm filter.
-
Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C.
-
Redissolve the dried extract in a known volume of methanol for HPLC analysis.
dot
Caption: Experimental workflow for extraction and analysis.
Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This protocol is based on a validated method for stilbenoid analysis.[7][9]
Instrumentation:
-
HPLC system with a diode array detector (DAD) and a mass spectrometer (MS) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
Gradient Elution:
-
A linear gradient from 10% to 40% Solvent B over 25 minutes.
-
Flow rate: 1 mL/min.
-
Injection volume: 10 µL.
Detection:
-
DAD: Monitoring at 306 nm.
-
MS: Negative ion mode. The exact mass of cis-ε-viniferin ([M-H]⁻) should be used for selected ion monitoring (SIM).
Quantification:
-
A calibration curve should be prepared using a purified standard of cis-ε-viniferin. If a standard is not available, quantification can be performed relative to a trans-ε-viniferin standard, with the acknowledgment of potential differences in ionization efficiency. The retention time for cis-ε-viniferin is expected to be slightly shorter than that of trans-ε-viniferin under these conditions.[7]
Biological Activities and Signaling Pathways
The biological activities of cis-ε-viniferin have been less explored compared to its trans-isomer. Available data suggests that it possesses moderate antioxidant activity.[6] The anti-inflammatory and other pharmacological effects are likely to be less potent than those of trans-ε-viniferin.
Given the structural similarity to trans-ε-viniferin, it is plausible that the cis-isomer may interact with similar signaling pathways, albeit with different efficacy. Trans-ε-viniferin has been shown to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[1][10] Its antioxidant effects are mediated through the scavenging of reactive oxygen species (ROS) and potentially through the activation of antioxidant enzymes.[4] Further research is required to elucidate the specific interactions of cis-ε-viniferin with these and other cellular signaling pathways.
dot
References
- 1. sfera.unife.it [sfera.unife.it]
- 2. In the shadow of resveratrol: biological activities of epsilon-viniferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Beneficial Effects of ε-Viniferin on Obesity and Related Health Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Various Extraction Methods for Obtaining Stilbenes from Grape Cane of Vitis vinifera L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantitative Analysis of cis-ε-viniferin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-ε-viniferin, a resveratrol (B1683913) dimer, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential biological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts, wine, and biological samples, is crucial for research, quality control, and pharmacokinetic studies. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of cis-ε-viniferin.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) or a UV-Vis detector for the separation and quantification of cis-ε-viniferin. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. The concentration of cis-ε-viniferin is determined by comparing its peak area to that of a calibration curve constructed from standards of known concentrations.
Materials and Reagents
-
Standards: cis-ε-viniferin (purity ≥95%)
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (or Ammonium Formate and Formic Acid)
-
-
Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or nylon)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV-Vis detector is required.
| Parameter | Condition |
| HPLC Column | Waters® Symmetry C18 (4.6 x 75 mm, 3.5 µm) or equivalent |
| Mobile Phase | A: 10 mM Ammonium Formate, pH 4.0 (adjusted with Formic Acid)B: Acetonitrile |
| Gradient | 70% A / 30% B |
| Flow Rate | 0.9 mL/min[1] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 25 °C |
| Detection Wavelength | 306 nm (for general stilbene (B7821643) detection) or 285 nm (UV maximum for cis-isomers)[3][4] |
| Run Time | Approximately 6 minutes |
| Expected Retention Time | cis-ε-viniferin: ~3.9 min (Note: Retention times can vary based on the specific column and system)[2] |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of cis-ε-viniferin standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The appropriate sample preparation protocol will depend on the matrix.
5.2.1. Plant Extracts (e.g., Grape Canes)
-
Drying and Grinding: Dry the plant material in an oven at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Accurately weigh about 1 g of the powdered plant material into a flask.
-
Add 20 mL of a suitable extraction solvent (e.g., 80% methanol in water).
-
Perform extraction using a suitable method such as maceration, sonication, or Soxhlet extraction. Light exposure should be minimized during extraction as it can cause the formation of cis-ε-viniferin from its trans-isomer.[5][6]
-
-
Filtration: Filter the extract through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the analyte concentration within the linear range of the calibration curve.
5.2.2. Wine Samples
-
Degassing: Degas the wine sample by sonication for approximately 15 minutes.
-
Direct Injection (for screening): For a quick screening, the wine sample can be directly injected after filtration through a 0.22 µm or 0.45 µm syringe filter.
-
Solid-Phase Extraction (SPE) for Concentration and Cleanup (Recommended):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load a specific volume of the wine sample onto the cartridge.
-
Wash the cartridge with water to remove sugars and other polar interferences.
-
Elute the stilbenes, including cis-ε-viniferin, with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis Workflow
Calibration and Quantification
-
Inject the prepared working standard solutions in ascending order of concentration into the HPLC system.
-
Generate a calibration curve by plotting the peak area of cis-ε-viniferin against the corresponding concentration.
-
Perform a linear regression analysis on the calibration curve. A correlation coefficient (R²) of ≥ 0.99 is generally considered acceptable.[7]
-
Inject the prepared sample solutions into the HPLC system.
-
Determine the concentration of cis-ε-viniferin in the samples by interpolating their peak areas on the calibration curve.
-
Calculate the final concentration in the original sample by accounting for any dilution or concentration factors used during sample preparation.
Method Validation Summary
The described HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][7] The key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity/Selectivity | The peak for cis-ε-viniferin should be well-resolved from other components in the sample matrix. No interfering peaks should be observed at the retention time of the analyte in blank samples. |
| Linearity & Range | Correlation coefficient (R²) ≥ 0.99 over a defined concentration range (e.g., 2.8–4.2 µg/ml).[1][8] |
| Accuracy (Recovery) | 80% - 120% recovery of the analyte spiked into a blank matrix at different concentration levels. |
| Precision | Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2% for multiple injections of the same sample.[7]Intermediate Precision (Inter-day): RSD ≤ 3% for analyses conducted on different days, by different analysts, or with different equipment. |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) of 3:1. A reported LOD for viniferin (B1239022) isomers is 13.68 µg/mL.[3] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio (S/N) of 10:1. A reported LOQ for viniferin isomers is 68.7 µg/mL.[3] |
| Robustness | The method should demonstrate reliability with deliberate small variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature. |
Stability Considerations
cis-ε-viniferin is known to be sensitive to light and temperature. Light exposure can lead to the isomerization of trans-ε-viniferin to cis-ε-viniferin, and prolonged exposure can lead to degradation.[5][6] Therefore, it is crucial to:
-
Protect standard solutions and samples from light by using amber vials or covering them with aluminum foil.
-
Store stock solutions and samples at low temperatures (e.g., 4 °C for short-term and -20 °C for long-term storage) to minimize degradation.
-
Perform stability tests on the analyte in the sample matrix under the expected storage and analytical conditions.
Sample Preparation and Analysis Workflow Diagram
Conclusion
This application note provides a comprehensive and detailed HPLC method for the reliable quantification of cis-ε-viniferin. Adherence to the described protocols for sample preparation, chromatographic analysis, and method validation will ensure accurate and reproducible results, which are essential for research and development in the pharmaceutical and related industries. Proper handling and storage of samples and standards are critical to maintain the integrity of the analyte.
References
- 1. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mastelf.com [mastelf.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Extraction of cis-ε-Viniferin from Grapevines
Audience: Researchers, scientists, and drug development professionals.
Introduction: ε-Viniferin, a resveratrol (B1683913) dimer, is a significant stilbenoid found in grapevines (Vitis vinifera), particularly in woody parts like canes and stems.[1] It exists in both trans- and cis-isomeric forms. The trans-isomer is typically more abundant in plant extracts. However, light stress and UV radiation can induce the photoisomerization of trans-stilbenes, leading to the formation of cis-ε-viniferin.[2][3] These application notes provide a comprehensive overview and detailed protocols for the extraction of ε-viniferin from grapevine materials, with a specific focus on obtaining the cis-isomer.
Data Presentation: Comparison of Extraction Methods
The efficiency of ε-viniferin extraction is highly dependent on the chosen method and solvent system. The following table summarizes quantitative data from various studies to facilitate comparison.
Table 1: Summary of Extraction Yields for ε-Viniferin from Grapevines
| Plant Material | Extraction Method | Solvent System | Yield of trans-ε-viniferin | Yield of cis-ε-viniferin | Reference |
| Grape Canes | Maceration (dark) | Isopropyl Alcohol | ~0.51 mg/g | Not specified | [4] |
| Grape Canes | Maceration (light) | Isopropyl Alcohol | Not specified | ~0.65 mg/g | [2] |
| Grape Canes | Soxhlet (dark) | Isopropyl Alcohol | 4.32% of extract | ~0.03 mg/g | [4][2] |
| Grape Stems | Ultrasound-Assisted | 80% Ethanol (B145695) | Not specified | Not specified | [5] |
| Grapevine Shoots | Ultrasound-Assisted | Not specified | 29.2 ± 0.2 mg/g of extract | Not specified | [6] |
| Vine Prunings | Maceration | Ethanol:Diethyl Ether (4:1) | Predominant stilbenoid | Not specified | [7] |
Note: Yields are reported as published in the respective studies and may refer to mg per gram of dry plant material or percentage of the final extract.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of ε-Viniferin
This protocol details an efficient method for extracting stilbenoids, including ε-viniferin, from grapevine stems using ultrasound.[5]
1. Materials and Equipment:
-
Grapevine stems (Vitis vinifera), dried and powdered (≤ 1 mm particle size).[8]
-
80% Ethanol in distilled water (v/v).[5]
-
Probe-type ultrasonicator (e.g., 200W, 24kHz).[5]
-
Centrifuge and centrifuge tubes.
-
Rotary evaporator.
-
Filter paper (e.g., Whatman No. 1).
-
Analytical balance.
2. Methodology:
-
Sample Preparation: Weigh 5 g of powdered grapevine stems and place into a 100 mL beaker.
-
Solvent Addition: Add 50 mL of 80% ethanol to the beaker, creating a solid-to-liquid ratio of 1:10.
-
Ultrasonication: Immerse the tip of the ultrasonicator probe into the slurry. Perform the extraction for 15 minutes at a controlled temperature of 75°C.[5]
-
Separation: After extraction, centrifuge the mixture at 8000 rpm for 20 minutes to pellet the solid plant material.[9]
-
Filtration: Decant the supernatant and filter it through filter paper to remove any remaining fine particles.
-
Concentration: Concentrate the filtered extract using a rotary evaporator under reduced pressure at 40°C to remove the ethanol.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain a crude powder extract. Store the crude extract at -20°C for further processing.
Protocol 2: Photoisomerization to cis-ε-Viniferin
This protocol describes the conversion of the more stable trans-ε-viniferin in the crude extract to the cis-isomer using UV light. This process is based on findings that light stress induces the formation of cis-isomers.[2][3]
1. Materials and Equipment:
-
Crude grapevine extract from Protocol 1.
-
Methanol (B129727) or ethanol.
-
Shallow, UV-transparent dish (e.g., quartz or borosilicate glass).
-
UV lamp (e.g., Spectroline, with emission in the UVA/UVB range).
-
HPLC system for monitoring the conversion.
2. Methodology:
-
Sample Preparation: Dissolve a known quantity of the crude extract in methanol to create a clear solution (e.g., 1 mg/mL).
-
UV Exposure: Pour the solution into the UV-transparent dish to create a thin layer, maximizing surface area exposure.
-
Irradiation: Place the dish under the UV lamp. The distance and duration of exposure will need to be optimized depending on the lamp's intensity and the desired conversion rate. Start with an exposure time of 1-2 hours.
-
Monitoring: Periodically take small aliquots of the solution and analyze them via HPLC to monitor the decrease of the trans-ε-viniferin peak and the increase of the cis-ε-viniferin peak.
-
Completion: Once the desired level of conversion is achieved, or a plateau is reached, stop the irradiation.
-
Drying: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator in a light-protected flask to obtain the extract enriched in cis-ε-viniferin.
Protocol 3: Purification by Chromatography
For isolating pure cis-ε-viniferin, a chromatographic step is necessary. Centrifugal Partition Chromatography (CPC) or High-Performance Countercurrent Chromatography (HPCCC) are effective techniques for separating stilbenoids from crude extracts.[10][11]
1. Materials and Equipment:
-
cis-ε-Viniferin-enriched extract.
-
CPC or HPCCC instrument.
-
Two-phase solvent system, e.g., n-hexane/ethyl acetate/methanol/water (1.0/1.5/1.0/1.5; v/v/v/v).[10]
-
Fraction collector.
-
HPLC-DAD/MS system for fraction analysis.
2. Methodology:
-
System Preparation: Prepare the biphasic solvent system and equilibrate the CPC/HPCCC instrument according to the manufacturer's instructions.
-
Sample Injection: Dissolve the enriched extract in the mobile phase and inject it into the chromatograph. A study used an injection of ~100 mg of a pre-fractionated sample.[10]
-
Elution and Fractionation: Run the separation in head-to-tail mode and collect fractions using a fraction collector.
-
Fraction Analysis: Analyze the collected fractions using an analytical HPLC-MS system to identify those containing pure cis-ε-viniferin.
-
Pooling and Concentration: Combine the pure fractions and evaporate the solvent to yield the isolated cis-ε-viniferin.
Visualizations
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for extraction and the biosynthetic relationship of ε-viniferin.
Caption: Overall workflow for the extraction and purification of cis-ε-viniferin.
Caption: Biosynthesis of trans-ε-viniferin and its conversion to the cis-isomer.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hielscher.com [hielscher.com]
- 6. Grapevine Shoot Extract Rich in Trans-Resveratrol and Trans-ε-Viniferin: Evaluation of Their Potential Use for Cardiac Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification of polyphenol composition in grape (Vitis vinifera cv. Bidaneh Sefid) stem using green extraction methods and LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico-Assisted Isolation of trans-Resveratrol and trans-ε-Viniferin from Grapevine Canes and Their Sustainable Extraction Using Natural Deep Eutectic Solvents (NADES) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate cis-ε-viniferin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ε-viniferin, a natural dimer of resveratrol (B1683913), has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer effects.[1][2][3] This stilbenoid exists in different isomeric forms, including cis- and trans-ε-viniferin. While much of the research has focused on the trans-isomer, understanding the specific cellular and molecular activities of cis-ε-viniferin is crucial for a comprehensive evaluation of its therapeutic potential. Exposure of trans-ε-viniferin to ultraviolet radiation can lead to the formation of the cis-isomer.[2]
These application notes provide detailed protocols for a panel of cell-based assays to characterize the bioactivity of cis-ε-viniferin. The described methods will enable researchers to assess its effects on cell viability, apoptosis, oxidative stress, and key signaling pathways.
Key Biological Activities and Corresponding Assays
| Biological Activity | Cell-Based Assay | Key Parameters Measured |
| Anticancer | Cell Proliferation/Viability Assay | IC50 (half-maximal inhibitory concentration) |
| Apoptosis Assays | Caspase activation, DNA fragmentation, Annexin V staining | |
| Antioxidant | Reactive Oxygen Species (ROS) Assay | Intracellular ROS levels |
| Nrf2 Activation Assay | Nuclear translocation of Nrf2, expression of antioxidant enzymes (e.g., HO-1) | |
| Anti-inflammatory | Nitric Oxide (NO) Production Assay | NO levels in cell culture supernatant |
| Cytokine Release Assay | Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) | |
| Cardioprotective | Vascular Smooth Muscle Cell (VSMC) Migration/Proliferation | Inhibition of PDGF-induced migration and proliferation |
| Neuroprotective | Neuronal Cell Viability Assay | Protection against neurotoxin-induced cell death |
Experimental Protocols
Cell Proliferation and Viability Assay (WST-1)
This protocol is designed to determine the effect of cis-ε-viniferin on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., C6 glioma, HepG2 hepatocellular carcinoma, LNCaP prostate cancer)[4][5][6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
cis-ε-viniferin stock solution (in DMSO)
-
WST-1 reagent
-
96-well microplates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of cis-ε-viniferin in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared cis-ε-viniferin dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Caspase-3 Activity Assay
This protocol measures the activation of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells treated with cis-ε-viniferin as in the viability assay.
-
Caspase-3 colorimetric or fluorometric assay kit.
-
Lysis buffer.
-
96-well microplates.
-
Plate reader.
Procedure:
-
Treat cells with cis-ε-viniferin at concentrations around the determined IC50 value for 24-48 hours.
-
Lyse the cells using the provided lysis buffer.
-
Add the caspase-3 substrate to the cell lysates in a 96-well plate.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence according to the kit manufacturer's instructions.
-
Quantify the increase in caspase-3 activity relative to the vehicle control. A study on C6 glioma cells showed that combined treatment with cisplatin (B142131) and ε-viniferin significantly increased caspase-3 activation.[4]
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cell line of interest (e.g., vascular smooth muscle cells, THP-1 macrophages)[7][8]
-
cis-ε-viniferin.
-
DCFH-DA probe.
-
An inducing agent for oxidative stress (e.g., H₂O₂, LPS).
-
Black 96-well microplates.
-
Fluorescence microplate reader or flow cytometer.
Procedure:
-
Seed cells in a black 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of cis-ε-viniferin for 1-3 hours.
-
Load the cells with 10 µM DCFH-DA for 30 minutes in the dark.
-
Wash the cells with PBS.
-
Induce oxidative stress by adding an agent like H₂O₂.
-
Immediately measure the fluorescence intensity at an excitation/emission of ~485/535 nm.
-
Monitor the fluorescence over time to assess the antioxidant activity of cis-ε-viniferin.
Nrf2 Activation and Heme Oxygenase-1 (HO-1) Expression
This protocol assesses the ability of cis-ε-viniferin to activate the Nrf2 antioxidant response pathway.
Materials:
-
Cell line (e.g., vascular smooth muscle cells).[7]
-
cis-ε-viniferin.
-
Antibodies for Nrf2 and HO-1 (for Western blot) or appropriate ELISA kit.
-
Nuclear and cytoplasmic extraction kit.
-
Western blotting or ELISA equipment.
Procedure (Western Blot):
-
Treat cells with cis-ε-viniferin for various time points (e.g., 0, 1, 3, 6, 12, 24 hours).
-
For Nrf2 nuclear translocation, separate the nuclear and cytoplasmic fractions using a suitable kit.
-
For HO-1 expression, prepare whole-cell lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2 or HO-1, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
Quantify band intensities and normalize to a loading control (e.g., Lamin B1 for nuclear fraction, β-actin for whole-cell lysate). Studies have shown that ε-viniferin can induce Nrf2 accumulation and subsequent HO-1 expression.[7]
Signaling Pathway and Workflow Diagrams
Caption: Proposed antioxidant signaling pathway for cis-ε-viniferin.
Caption: Workflow for determining cell viability using the WST-1 assay.
Caption: Caspase-mediated apoptosis pathway potentially activated by cis-ε-viniferin.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: IC50 Values of cis-ε-viniferin on Various Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| C6 | 24 | Data |
| C6 | 48 | Data |
| HepG2 | 24 | Data |
| HepG2 | 48 | Data |
| LNCaP | 24 | Data |
| LNCaP | 48 | Data |
Table 2: Effect of cis-ε-viniferin on Caspase-3 Activity
| Cell Line | Treatment | Fold Increase in Caspase-3 Activity |
| C6 | Vehicle Control | 1.0 |
| C6 | cis-ε-viniferin (X µM) | Data |
| C6 | Positive Control | Data |
Table 3: Inhibition of ROS Production by cis-ε-viniferin
| Cell Line | Treatment | % Inhibition of ROS |
| VSMC | cis-ε-viniferin (X µM) | Data |
| VSMC | cis-ε-viniferin (Y µM) | Data |
| VSMC | Positive Control (e.g., NAC) | Data |
These application notes provide a framework for the systematic evaluation of cis-ε-viniferin's biological activities. Researchers should optimize the protocols for their specific cell lines and experimental conditions. The provided diagrams offer a visual representation of the underlying molecular pathways and experimental procedures, aiding in the design and interpretation of studies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. In the shadow of resveratrol: biological activities of epsilon-viniferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptotic effects of ε-viniferin in combination with cis-platin in C6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of Natural Stilbene Oligomers from Vitis vinifera for Anticancer Activity on Human Hepatocellular Carcinoma Cells [mdpi.com]
- 6. The Resveratrol Tetramer r-Viniferin Induces a Cell Cycle Arrest Followed by Apoptosis in the Prostate Cancer Cell Line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Greater effectiveness of ε-viniferin in red wine than its monomer resveratrol for inhibiting vascular smooth muscle cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant Activity of Selected Stilbenoid Derivatives in a Cellular Model System [mdpi.com]
Application Notes and Protocols for in vivo Experimental Design of cis-ε-viniferin Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-ε-viniferin, a stereoisomer of the resveratrol (B1683913) dimer ε-viniferin, is a stilbenoid with significant potential for therapeutic applications. Like its more studied counterpart, trans-ε-viniferin, it is expected to possess a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1][2][3] However, detailed in vivo studies specifically focusing on the cis isomer are currently limited. These application notes provide a comprehensive guide for designing and conducting in vivo experiments to elucidate the pharmacokinetic profile, safety, and efficacy of cis-ε-viniferin. The protocols are based on established methodologies for stilbenoids and related polyphenolic compounds, adapted for the specific investigation of cis-ε-viniferin.
Preclinical in vivo Experimental Workflow
The following diagram outlines a logical workflow for the preclinical in vivo evaluation of cis-ε-viniferin.
References
Application Notes and Protocols for the Analytical Separation of Cis- and Trans-Viniferin Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viniferins, a class of resveratrol (B1683913) oligomers found predominantly in grapevine species, have garnered significant attention for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] These compounds exist as various structural isomers, including cis and trans geometric isomers, which can exhibit distinct biological activities and pharmacokinetic profiles. The differential effects of these isomers underscore the critical importance of their accurate separation and quantification in research, quality control of natural products, and the development of new therapeutics.[3] For instance, the spatial arrangement of substituents in cis and trans isomers can lead to different binding affinities for biological targets such as enzymes and receptors, resulting in varied therapeutic efficacy and toxicological profiles. Therefore, robust analytical methodologies are essential for the selective determination of individual viniferin (B1239022) isomers to ensure the safety, efficacy, and quality of viniferin-based products.
This document provides detailed application notes and experimental protocols for the separation of cis- and trans-viniferin isomers using High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and an overview of Counter-Current Chromatography (CCC) for preparative scale separation.
Data Presentation: Quantitative Analytical Parameters
The following table summarizes the quantitative data for the separation of viniferin isomers and related stilbenes using HPLC and UPLC methods. This allows for a direct comparison of the key analytical parameters of different techniques.
| Analyte | Method | Column | Mobile Phase | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| trans-ε-viniferin | HPLC-DAD/MS | Not Specified | A: Methanol (B129727)/Water/Acetic Acid (20:80:1, v/v/v) B: Methanol/Water/Acetic Acid (90:10:1, v/v) | 14.3 | 19.34 | 68.7 | [4][5] |
| cis-ε-viniferin | HPLC-DAD/MS | Not Specified | A: Methanol/Water/Acetic Acid (20:80:1, v/v/v) B: Methanol/Water/Acetic Acid (90:10:1, v/v) | 13.7 | 13.68 | 68.7 | [4][5] |
| trans-resveratrol | HPLC-DAD/MS | Not Specified | A: Methanol/Water/Acetic Acid (20:80:1, v/v/v) B: Methanol/Water/Acetic Acid (90:10:1, v/v) | 12.5 | 9.03 | 48 | [4][5] |
| trans-ε-viniferin | U-HPLC | BEH C18 (2.1 mm × 100 mm, 1.7 µm) | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile | Not specified | Not specified | Not specified | [6] |
Experimental Protocols
Protocol 1: HPLC-DAD/MS for Separation of cis- and trans-ε-viniferin
This protocol is adapted from a method used for the analysis of stilbenes in plant extracts.[4][5]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).
2. Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase:
-
Solvent A: Methanol/Water/Acetic Acid (20:80:1, v/v/v)
-
Solvent B: Methanol/Water/Acetic Acid (90:10:1, v/v)
-
-
Gradient Program:
-
0-10 min: 0% to 100% B
-
10-25 min: Hold at 100% B
-
25-30 min: 100% to 0% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection:
-
DAD: 306 nm
-
MS: Electrospray ionization (ESI) in negative ion mode.
-
3. Sample Preparation (from Grape Canes):
-
Dry the grape cane material at room temperature.
-
Grind the dried material to a fine powder.
-
Perform extraction (e.g., maceration or Soxhlet) using a suitable solvent like isopropyl alcohol.[7]
-
Filter the extract and dilute with the initial mobile phase if necessary before injection.
4. Data Analysis:
-
Identify peaks by comparing retention times and mass spectra with those of authentic standards.
-
Quantify the isomers using a calibration curve generated from standard solutions of known concentrations.
Protocol 2: UPLC for the Analysis of trans-ε-viniferin and its Metabolites
This protocol is based on a method for the pharmacokinetic study of trans-ε-viniferin.[6]
1. Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (U-HPLC) system.
2. Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm particle size)
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-0.5 min: 25% B
-
0.5-3.6 min: 25% to 50% B
-
3.6-3.9 min: Hold at 50% B
-
4.0-5.7 min: 50% to 100% B
-
5.7-5.8 min: 100% to 25% B
-
5.8-7.0 min: Hold at 25% B
-
-
Flow Rate: 0.45 mL/min
-
Column Temperature: 30 °C
-
Sample Temperature: 20 °C
-
Injection Volume: 5 µL
3. Sample Preparation (from Plasma):
-
To 120 µL of plasma, add 360 µL of cold methanol (4 °C).
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 12,000 x g for 30 minutes at 4 °C.
-
Collect the supernatant and evaporate to dryness using a vacuum concentrator.
-
Reconstitute the residue in a suitable volume of methanol:water (50:50, v/v) for injection.[6]
Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) for Preparative Separation
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, making it ideal for the preparative separation of natural products.[8]
1. Instrumentation:
-
High-Speed Counter-Current Chromatography (HSCCC) instrument.
2. Solvent System Selection:
-
A two-phase solvent system is required. The selection of the solvent system is crucial for successful separation.
-
A common system for stilbenes is composed of chloroform-n-butanol-methanol-water in various ratios (e.g., 4:1:4:2, v/v/v/v).[9]
-
The partition coefficient (K) of the target compounds in the selected solvent system should be determined to optimize the separation.
3. General HSCCC Procedure:
-
Fill the multilayer coil column entirely with the stationary phase (typically the upper phase).
-
Rotate the apparatus at a specific speed (e.g., 800-1500 rpm).
-
Pump the mobile phase (typically the lower phase) through the column at a set flow rate.
-
Once the system reaches hydrodynamic equilibrium, inject the sample dissolved in a small volume of the solvent mixture.
-
Monitor the effluent with a UV detector and collect fractions.
-
Analyze the collected fractions by HPLC to determine the purity of the separated isomers.[9]
Visualizations
Caption: Experimental workflow for the separation and quantification of viniferin isomers.
Caption: Rationale for the separation of viniferin isomers in drug development.
References
- 1. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Trans-ε-Viniferin Encapsulation in Multi-Lamellar Liposomes: Consequences on Pharmacokinetic Parameters, Biodistribution and Glucuronide Formation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of cis-epsilon-Viniferin in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: cis-epsilon-Viniferin, a Promising Multi-Target Agent
This compound (ε-viniferin), a natural dimer of resveratrol, is emerging as a potent therapeutic candidate for neurodegenerative diseases.[1][2] Found in grapevines, this polyphenol exhibits strong antioxidant and anti-inflammatory properties, addressing key pathological mechanisms common to diseases like Alzheimer's and Parkinson's.[3] Neurodegenerative disorders are often characterized by oxidative stress, neuroinflammation, protein aggregation, and neuronal loss.[4][5] ε-viniferin's ability to modulate multiple pathological pathways simultaneously makes it a molecule of significant interest.[3][6] Studies have demonstrated its superior efficacy compared to its monomer, resveratrol, in disaggregating amyloid-β fibrils and reducing gliosis, suggesting it could be a more effective therapeutic agent.[6][7]
This document provides a comprehensive overview of the application of ε-viniferin in established preclinical models of Alzheimer's and Parkinson's disease, including quantitative data summaries and detailed experimental protocols.
Application Note I: Alzheimer's Disease (AD) Models
In preclinical AD models, ε-viniferin has shown significant efficacy in mitigating core pathologies. In vivo studies using the APPswePS1dE9 transgenic mouse model demonstrate that ε-viniferin can cross the blood-brain barrier and exert potent biological effects.[8][9] Administration of ε-viniferin leads to a notable reduction in the size and density of amyloid-β (Aβ) plaques in the hippocampus.[7][8][10] This is complemented by its ability to decrease the reactivity of astrocytes and microglia, key drivers of neuroinflammation.[8][9] Consequently, these molecular changes translate to a partial prevention of cognitive decline observed in these animal models.[7][8] In vitro work further confirms that ε-viniferin not only inhibits Aβ aggregation but also actively promotes the disaggregation of pre-formed amyloid fibrils with greater efficiency than resveratrol.[6][7][11]
Quantitative Data: ε-Viniferin in an Alzheimer's Disease Mouse Model
| Parameter | Model | Treatment | Key Findings | Reference |
| Amyloid Plaque Load | APPswePS1dE9 Mice | 10 mg/kg or 20 mg/kg, weekly i.p. injection | Significant reduction in hippocampal amyloid load and deposit size/density. More efficient than resveratrol. | [7][8][9] |
| Neuroinflammation | APPswePS1dE9 Mice | 20 mg/kg, weekly i.p. injection | Reduction in IL-1β levels in the hippocampus (up to -72.5%). Decreased expression of GFAP (astrocytes) and IBA1 (microglia). | [7][8] |
| Cognitive Function | APPswePS1dE9 Mice | 20 mg/kg, weekly i.p. injection | Partially prevented cognitive decline in the Morris water maze test. | [7][8] |
| Aβ Fibril Disaggregation | In vitro (murine primary neuronal cultures) | N/A | Induced disaggregation of Aβ fibrils and rescued Aβ-induced gliosis more effectively than resveratrol. | [6][7] |
Application Note II: Parkinson's Disease (PD) Models
The neuroprotective effects of ε-viniferin are also well-documented in cellular models of Parkinson's disease, which is characterized by the loss of dopaminergic neurons.[1][12] In dopaminergic cell lines like PC12 and SH-SY5Y, ε-viniferin protects against neurotoxins such as 6-hydroxydopamine (6-OHDA) and rotenone (B1679576), which mimic PD pathology by inducing oxidative stress and mitochondrial dysfunction.[2][13][14] The compound effectively reduces cytotoxicity and apoptosis, as evidenced by decreased LDH release and inhibition of key apoptotic markers like cleaved caspase-3 and PARP-1.[1][12] Furthermore, in co-culture systems involving neurons and microglia, ε-viniferin demonstrates potent anti-inflammatory effects by preventing microglia-induced neuronal damage following inflammatory stimuli like lipopolysaccharide (LPS).[12][14]
Quantitative Data: ε-Viniferin in Parkinson's Disease Cellular Models
| Parameter | Model | Toxin/Stimulus | Treatment | Key Findings | Reference |
| Neuroprotection | NGF-differentiated PC12 cells | 6-OHDA | Pre-treatment with ε-viniferin | Protected against 6-OHDA-induced cytotoxicity and apoptosis. | [1][2][14] |
| Anti-inflammation | N9 microglia-PC12 co-culture | LPS | Pre-treatment with ε-viniferin | Reduced microglia-induced neuronal cytotoxicity; decreased LDH release by 28.3%. | [1] |
| Mitochondrial Homeostasis | SH-SY5Y cells | Rotenone (3.0 μM) | 1.0 μM ε-viniferin | Alleviated mitochondrial depolarization, decreased ROS production, and increased ATP production. | [13] |
| Apoptosis Markers | PC12 cells | 6-OHDA | Pre-treatment with ε-viniferin | Decreased cleavage of caspase-3 and PARP-1. | [12] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of ε-viniferin stem from its ability to target multiple interconnected pathways. A key mechanism in Parkinson's disease models involves the preservation of mitochondrial function.[13] Neurotoxins like rotenone induce mitochondrial dysfunction and oxidative stress, leading to apoptosis.[13] ε-viniferin upregulates SIRT3 expression, which in turn promotes the deacetylation and nuclear localization of the transcription factor FOXO3.[13] This cascade helps maintain mitochondrial homeostasis, reduce reactive oxygen species (ROS) production, and ultimately inhibit cell death.[13]
Caption: ε-Viniferin's neuroprotective mechanism in a Parkinson's disease model.
Experimental Protocols
Protocol 1: In Vivo Efficacy in an AD Mouse Model (APPswePS1dE9)
This protocol outlines the assessment of ε-viniferin's long-term effects on amyloid pathology and neuroinflammation.
1. Animal Model and Treatment:
-
Use APPswePS1dE9 transgenic mice and wild-type littermates as controls.
-
Begin treatment at 3 or 7 months of age to assess preventive or therapeutic effects, respectively.[7][8]
-
Prepare ε-viniferin in a suitable vehicle (e.g., polyethylene (B3416737) glycol 200).
-
Administer ε-viniferin (e.g., 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection once weekly for a period of 4-9 months.[7][8]
2. Behavioral Analysis (Morris Water Maze):
-
Following the treatment period, assess spatial learning and memory.
-
The test consists of an acquisition phase (4 trials/day for 5 days) and a probe trial 24 hours after the last training session.
-
Record escape latency, distance traveled, and time spent in the target quadrant.
3. Tissue Collection and Preparation:
-
At the end of the study, deeply anesthetize mice and perfuse transcardially with ice-cold saline.
-
Harvest brains; use one hemisphere for immunohistochemistry (fix in 4% paraformaldehyde) and the other for biochemical analysis (snap-freeze and store at -80°C).[8]
4. Biochemical Analysis:
-
Prepare hippocampal homogenates from the frozen hemisphere.
-
Quantify IL-1β levels using a commercial ELISA kit according to the manufacturer's instructions.[7][8]
-
Perform Western blotting for Aβ, GFAP, and IBA1 protein levels.
5. Immunohistochemistry:
-
Section the fixed hemisphere (e.g., 40 μm coronal sections).
-
Perform immunostaining using antibodies against Aβ (e.g., 6E10), GFAP (for astrocytes), and IBA1 (for microglia).
-
Visualize with appropriate fluorescent secondary antibodies and acquire images using a confocal microscope.
-
Quantify plaque load and glial reactivity using image analysis software (e.g., ImageJ).
Caption: Experimental workflow for in vivo testing in an Alzheimer's disease mouse model.
Protocol 2: In Vitro Neuroprotection in a PD Cellular Model (6-OHDA)
This protocol assesses the ability of ε-viniferin to protect dopaminergic cells from 6-OHDA-induced toxicity.[1][2]
1. Cell Culture and Differentiation:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin.
-
To induce a neuronal phenotype, differentiate cells by treating with 50 ng/mL Nerve Growth Factor (NGF) for 5-7 days.
2. Treatment:
-
Seed differentiated PC12 cells in appropriate plates (e.g., 96-well for viability, 6-well for Western blotting).
-
Pre-treat cells with various concentrations of ε-viniferin (or vehicle control) for 24 hours.
-
Induce neurotoxicity by adding 6-hydroxydopamine (6-OHDA) to the media at a final concentration of 50-100 μM for an additional 24 hours.
3. Cytotoxicity Assay (LDH Release):
-
Collect the cell culture supernatant.
-
Measure lactate (B86563) dehydrogenase (LDH) release using a commercial colorimetric assay kit, which indicates loss of membrane integrity.
-
Calculate percentage cytotoxicity relative to a lysis control.
4. Apoptosis Assay (Western Blot):
-
Lyse the cells and collect total protein.
-
Perform SDS-PAGE and Western blotting using primary antibodies against cleaved caspase-3, cleaved PARP-1, and a loading control (e.g., β-actin).
-
Quantify band intensity to assess the extent of apoptosis.
Protocol 3: In Vitro Anti-Neuroinflammation (Microglia Co-culture)
This protocol evaluates ε-viniferin's ability to suppress microglia-mediated neurotoxicity.[1][12][14]
1. Cell Culture:
-
Culture N9 microglial cells and NGF-differentiated PC12 neurons separately.
2. Microglial Activation:
-
Plate N9 microglia in a 24-well plate.
-
Pre-treat the microglia with ε-viniferin (or vehicle) for 24 hours.
-
Stimulate the microglia with 1 μg/mL lipopolysaccharide (LPS) for 24 hours to induce an inflammatory state.
3. Co-culture and Neuronal Viability:
-
After LPS stimulation, remove the media from the N9 cells and wash with PBS to remove residual LPS and ε-viniferin.
-
Add fresh media to the N9 cells.
-
Place a cell culture insert (e.g., 0.4 μm pore size) containing NGF-differentiated PC12 cells into each well with the activated microglia.
-
Co-culture for 24 hours, allowing inflammatory mediators from microglia to affect the neurons without direct cell contact.
-
Assess PC12 cell viability using an LDH assay on the supernatant or an MTT assay on the cells within the insert.
Caption: Workflow for an in vitro anti-neuroinflammatory co-culture assay.
Conclusion
This compound has demonstrated significant therapeutic potential in preclinical models of both Alzheimer's and Parkinson's diseases. Its multi-target mechanism, encompassing anti-amyloidogenic, anti-inflammatory, and pro-mitochondrial actions, positions it as a highly promising candidate for further drug development. The protocols and data presented here provide a robust framework for researchers to investigate and validate the effects of ε-viniferin and related compounds in the ongoing search for effective neurodegenerative disease therapies.
References
- 1. sfera.unife.it [sfera.unife.it]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Oxidative stress and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trans ε-viniferin is an amyloid-β disaggregating and anti-inflammatory drug in a mouse primary cellular model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trans ε-Viniferin Decreases Amyloid Deposits With Greater Efficiency Than Resveratrol in an Alzheimer’s Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Trans ε-Viniferin Decreases Amyloid Deposits With Greater Efficiency Than Resveratrol in an Alzheimer’s Mouse Model [frontiersin.org]
- 9. Trans ε viniferin decreases amyloid deposits and inflammation in a mouse transgenic Alzheimer model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trans ε-Viniferin Decreases Amyloid Deposits With Greater Efficiency Than Resveratrol in an Alzheimer's Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Apoptotic and Anti-Inflammatory Role of Trans ε-Viniferin in a Neuron–Glia Co-Culture Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective mechanisms of ε-viniferin in a rotenone-induced cell model of Parkinson's disease: significance of SIRT3-mediated FOXO3 deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Apoptotic and Anti-Inflammatory Role of Trans ε-Viniferin in a Neuron-Glia Co-Culture Cellular Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Efficacy and Mechanisms of ε-Viniferin in Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Epsilon-viniferin (B1682455) (ε-viniferin), a natural dimer of resveratrol, has emerged as a compound of significant interest in oncology research.[1][2] Found in grapevines and their products, this stilbene (B7821643) oligomer has demonstrated notable antiproliferative and pro-apoptotic effects across various cancer cell lines.[1][3] Its potential to induce cell death in malignant cells, sometimes at lower concentrations than its monomer counterpart, resveratrol, and its ability to synergize with conventional chemotherapeutic agents like cisplatin, positions it as a promising candidate for further investigation in cancer therapy.[1][4] These application notes provide a summary of the quantitative effects of ε-viniferin, detailed protocols for key in vitro assays, and a visual representation of its molecular mechanisms of action.
Data Presentation: Quantitative Effects of Viniferins
The cytotoxic and pro-apoptotic activities of ε-viniferin and its related compounds have been quantified in several cancer cell lines. The data below summarizes these findings, offering a comparative look at its efficacy.
Table 1: Cytotoxicity of Viniferin Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference |
|---|---|---|---|---|---|
| trans-ε-viniferin | Hep3B | Hepatocellular Carcinoma | 72 h | 63 | [3] |
| trans-ε-viniferin | HH4 (non-transformed) | Hepatocyte | 72 h | 178 | [3] |
| R2-viniferin | HepG2 | Hepatocellular Carcinoma | 72 h | 9.7 ± 0.4 | [3] |
| R2-viniferin | Hep3B | Hepatocellular Carcinoma | 72 h | 47.8 ± 2.8 | [3] |
| Hopeaphenol | Hep3B | Hepatocellular Carcinoma | 72 h | 13.1 ± 4.1 | [3] |
| α-viniferin | NCI-H460 | Non-Small Cell Lung Cancer | 24 h | ~20-30 | [5] |
| ε-viniferin | NCI-H460 | Non-Small Cell Lung Cancer | 24 h | >50 |[6] |
Table 2: Pro-Apoptotic and Mechanistic Effects of ε-Viniferin
| Cell Line | Treatment | Incubation Time | Effect | Quantitative Result | Reference |
|---|---|---|---|---|---|
| C6 Glioma | 13.25 µM Cisplatin + 95 µM ε-viniferin | 6 h | Caspase-8 Activation | 12.5% of cells | [1] |
| C6 Glioma | 13.25 µM Cisplatin + 95 µM ε-viniferin | 24 h | Caspase-9 Activation | 44.5% of cells | [1] |
| C6 Glioma | ε-viniferin alone (95 µM) | 24 h | Caspase-9 Activation | 43.3% of cells | [1] |
| C6 Glioma | 13.25 µM Cisplatin + 95 µM ε-viniferin | 48 h | Apoptotic Index (TUNEL) | 91.6% of cells | [1] |
| C6 Glioma | 13.25 µM Cisplatin + 95 µM ε-viniferin | 72 h | Caspase-3 Activation | 15.5% of cells | [1] |
| HepG2 | 10 µM R2-viniferin | 24-72 h | Caspase-3 Activity | Significant increase | [3] |
| NCI-H460 | 30 µM α-viniferin | 24 h | Apoptosis (Annexin V) | ~70% of cells |[7] |
Signaling Pathways and Experimental Workflow
The anticancer effects of viniferins are mediated through the modulation of key signaling pathways that control cell survival and death. The diagrams below illustrate a typical experimental workflow for studying these effects and the proposed apoptotic signaling cascade.
References
- 1. Apoptotic effects of ε-viniferin in combination with cis-platin in C6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In the shadow of resveratrol: biological activities of epsilon-viniferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening of Natural Stilbene Oligomers from Vitis vinifera for Anticancer Activity on Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. α-Viniferin-Induced Apoptosis through Downregulation of SIRT1 in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Viniferin-Induced Apoptosis through Downregulation of SIRT1 in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for Assessing Cis-Epsilon-Viniferin Bioavailability in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Epsilon-viniferin (B1682455), a resveratrol (B1683913) dimer found in grapes and red wine, has garnered significant interest for its potential health benefits, including anti-inflammatory, antioxidant, and anti-obesity effects.[1][2] However, its therapeutic potential is intrinsically linked to its bioavailability, which has been reported to be relatively low.[3][4][5] This document provides a detailed protocol for assessing the bioavailability of cis-epsilon-viniferin in rodent models, a critical step in preclinical drug development. The protocol outlines methods for animal handling, administration of the compound, sample collection, and bioanalytical quantification.
Experimental Protocols
Animal Model and Husbandry
-
Species: Male Sprague-Dawley rats or C57BL/6J mice are commonly used models.[1][4]
-
Age and Weight: Animals should be healthy adults, typically 8-10 weeks old, with a weight range of 200-250g for rats and 20-25g for mice.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment. This includes a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%).
-
Diet: Standard laboratory chow and water should be provided ad libitum. Animals should be fasted overnight (approximately 12 hours) before oral administration of the test compound to ensure gastric emptying, but with free access to water.
Dosing and Administration
-
Test Compound Preparation: this compound should be dissolved in a suitable vehicle. For oral administration, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) or a solution in a mixture of polyethylene (B3416737) glycol (PEG) and saline can be used. For intravenous administration, the compound should be dissolved in a vehicle suitable for injection, such as a mixture of saline, ethanol, and PEG400. The concentration should be calculated based on the dosing volume and the body weight of the animals.
-
Route of Administration:
-
Oral (p.o.): Administration is performed using oral gavage. Typical doses reported in literature for epsilon-viniferin range from 10 mg/kg to 40 mg/kg.[3][4]
-
Intravenous (i.v.): For determining absolute bioavailability, an intravenous dose is required. A typical i.v. dose is lower than the oral dose, for example, 2.5 mg/kg.[6] Administration should be via a suitable vein, such as the tail vein.
-
-
Dose Volume: The volume administered should be appropriate for the size of the animal, typically 5-10 mL/kg for rats and 10 mL/kg for mice.
Sample Collection
-
Blood Sampling:
-
Blood samples (approximately 100-200 µL) are collected at predetermined time points. A typical sampling schedule for an oral study would be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Blood can be collected via the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma is separated by centrifugation (e.g., 15,000 x g for 5 minutes at 4°C) and stored at -80°C until analysis.[6]
-
-
Tissue Distribution (Optional):
-
At the end of the study (e.g., 4 or 24 hours post-dose), animals are euthanized, and tissues of interest (e.g., liver, kidneys, adipose tissue) are collected.[3][4]
-
Tissues should be rinsed with cold saline, blotted dry, weighed, and immediately frozen in liquid nitrogen, then stored at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS Quantification
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add an internal standard (IS) solution (e.g., chlorpropamide (B1668849) or hesperetin).[6][7]
-
Precipitate proteins by adding a solvent like acetonitrile (B52724) (e.g., 200 µL).[6]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 15,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Sample Preparation (Tissues):
-
LC-MS/MS Conditions: A triple quadrupole mass spectrometer operating in positive or negative ion mode with selected reaction-monitoring (SRM) is typically used.[6][10]
-
Chromatographic Column: A C18 column is commonly used for separation (e.g., Eclipse Plus C18, 100 x 4.6 mm, 1.8 µm).[6]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a common choice.[3][6]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.[6]
-
Mass Spectrometry: The transitions for this compound and the IS need to be optimized. For trans-epsilon-viniferin, a transition of 455.10 -> 215.05 has been reported.[6]
-
-
Metabolite Analysis: To quantify glucuronide and sulfate (B86663) metabolites, enzymatic hydrolysis of plasma or tissue samples with β-glucuronidase and sulfatase can be performed prior to extraction.[7][8]
Data Presentation
Pharmacokinetic Parameters
The following pharmacokinetic parameters should be calculated from the plasma concentration-time data using non-compartmental analysis:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2: Elimination half-life.
-
F% (Absolute Bioavailability): (AUCoral / AUCi.v.) x (Dosei.v. / Doseoral) x 100.
Table 1: Pharmacokinetic Parameters of ε-Viniferin in Rodents (Literature Data)
| Species | Dose and Route | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Mice | 40 mg/kg (oral) | 42 | 15-30 | Not Reported | 0.77 | [3] |
| Rats | 20 mg/kg (oral) | ~15 | ~20 | ~25 | Not Reported | [3] |
| Rats | 70 mg/kg (oral, δ-viniferin) | Not Reported | Not Reported | Not Reported | 2.3 | [7][10] |
| Rats | (i.v., α-viniferin) | Not Reported | Not Reported | Not Reported | 4.2 | [9] |
Note: The data presented are for different isomers and forms of viniferin (B1239022) and should be interpreted with caution. These values serve as a reference for expected ranges.
Table 2: Tissue Distribution of ε-Viniferin and its Metabolites in Rats (4h after oral administration of 20 mg/kg)
| Tissue | ε-Viniferin Concentration (ng/g) | ε-Viniferin Glucuronide Concentration (ng/g) | Reference |
| Liver | ~10 | ~350 | [3] |
| Kidneys | ~5 | ~150 | [3] |
| Mesenteric Adipose Tissue | ~25 | ~100 | [3] |
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound bioavailability in rodents.
Caption: Putative metabolic pathway and distribution of this compound in rodents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Trans-ε-Viniferin Encapsulation in Multi-Lamellar Liposomes: Consequences on Pharmacokinetic Parameters, Biodistribution and Glucuronide Formation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beneficial Effects of ε-Viniferin on Obesity and Related Health Alterations | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetic and bioavailability studies of α-viniferin after intravenous and oral administration to rats [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, bioavailability, metabolism and excretion of δ-viniferin in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of cis-ε-viniferin for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the enzymatic synthesis, purification, and application of cis-ε-viniferin for research purposes. ε-viniferin, a resveratrol (B1683913) dimer, has garnered significant interest for its potent biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] The cis-isomer, in particular, is a subject of ongoing research to elucidate its specific therapeutic potential.
The synthesis protocol herein describes a robust two-step process: first, the enzymatic synthesis of trans-ε-viniferin from trans-resveratrol using a laccase-based system, followed by the photochemical conversion to cis-ε-viniferin. This method offers high specificity and yield compared to purely chemical synthesis routes.[3]
I. Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and activity of ε-viniferin.
Table 1: Laccase-Catalyzed Synthesis of trans-ε-viniferin
| Parameter | Value | Enzyme Source | Reference |
| Substrate | trans-resveratrol | Trametes versicolor | [3] |
| Enzyme | Laccase (immobilized in nanoflower) | Trametes versicolor | [3] |
| Specific Activity (immobilized) | 16.3 µmol/g/h | Trametes versicolor | [3] |
| Specific Activity (free) | ~7.4 µmol/g/h | Trametes versicolor | [3] |
| pH Optimum (immobilized) | 5.0 | Trametes versicolor | [3] |
| Temperature Optimum | 35 °C | Trametes versicolor | [3] |
| Isolated Yield | 59% | Trametes versicolor |
Table 2: Photochemical Isomerization of trans- to cis-ε-viniferin
| Parameter | Value | Conditions | Reference |
| Starting Material | trans-ε-viniferin | Solution in a UV-transparent solvent | [4] |
| Light Source | UV-A Lamp | 365 nm | [5] |
| Conversion Time | 1-4 hours (monitoring required) | Room Temperature | [4] |
| Expected Product | cis-ε-viniferin | Mixture with remaining trans-isomer | [4][5] |
Table 3: Purification and Purity of ε-viniferin Isomers
| Purification Method | Purity Achieved | Reference |
| Centrifugal Partition Chromatography (CPC) | >94% | [6] |
| High-Performance Liquid Chromatography (HPLC) | >97% | [6] |
Table 4: Biological Activity of ε-viniferin in C6 Glioma Cells
| Assay | Treatment | Result | Incubation Time | Reference |
| Apoptotic Index (TUNEL) | 13.25 µM cisplatin (B142131) + 95 µM ε-viniferin | 91.6% | 48 h | [7] |
| Caspase-8 Activation | 13.25 µM cisplatin + 95 µM ε-viniferin | 12.5% | 6 h | [7] |
| Caspase-9 Activation | 95 µM ε-viniferin | 43.3% | 24 h | [7] |
| Caspase-9 Activation | 13.25 µM cisplatin + 95 µM ε-viniferin | 44.5% | 24 h | [7] |
| Caspase-3 Activation | 13.25 µM cisplatin + 95 µM ε-viniferin | 15.5% | 72 h | [7] |
II. Experimental Protocols
Protocol 1: Enzymatic Synthesis of trans-ε-viniferin using Immobilized Laccase
This protocol is adapted from the laccase-in-nanoflower method, which demonstrates high efficiency and reusability.[3]
Materials:
-
trans-resveratrol
-
Immobilized laccase (e.g., from Trametes versicolor)
-
n-butanol
-
Na₂HPO₄–sodium citrate (B86180) buffer (pH 5.0)
-
Sodium chloride (NaCl)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Temperature-controlled water bath or incubator
Methodology:
-
Prepare the reaction mixture by dissolving 2 mmol of trans-resveratrol in 30 mL of n-butanol.
-
Add 15 mL of Na₂HPO₄–sodium citrate buffer (pH 5.0) containing 0.1 M NaCl to the resveratrol solution.
-
Add 25 mg of immobilized laccase to the biphasic reaction mixture.
-
Incubate the reaction at 35 °C with continuous stirring for up to 3 days.
-
Monitor the reaction progress by taking aliquots from the organic phase and analyzing by HPLC.
-
Upon completion, separate the organic phase. The immobilized enzyme can be recovered for reuse.
-
Evaporate the n-butanol under reduced pressure to obtain the crude trans-ε-viniferin.
Protocol 2: Photochemical Conversion of trans- to cis-ε-viniferin
This protocol is based on the established method of UV-induced isomerization of stilbenoids.[4][5]
Materials:
-
Crude or purified trans-ε-viniferin
-
UV-transparent solvent (e.g., ethanol (B145695) or methanol)
-
Quartz reaction vessel or cuvette
-
UV-A lamp (e.g., 365 nm)
-
Stirring plate
Methodology:
-
Dissolve the trans-ε-viniferin in the chosen UV-transparent solvent to a concentration of approximately 100 µM.
-
Place the solution in the quartz reaction vessel.
-
Expose the solution to UV-A light (365 nm) at room temperature with gentle stirring.
-
Monitor the conversion of trans- to cis-ε-viniferin by HPLC analysis of small aliquots taken at regular intervals (e.g., every 30 minutes).
-
Continue irradiation until the desired ratio of cis- to trans-ε-viniferin is achieved (typically 1-4 hours). Note that prolonged exposure can lead to degradation products.[4]
-
Once the desired conversion is reached, store the solution protected from light.
Protocol 3: Purification of cis-ε-viniferin by HPLC
This protocol outlines a general method for the purification of cis-ε-viniferin from the reaction mixture.[6]
Materials:
-
Crude cis-ε-viniferin mixture
-
HPLC system with a preparative or semi-preparative C18 column
-
Mobile phase solvents (e.g., acetonitrile (B52724) and water, potentially with a small amount of formic acid for improved peak shape)
-
Fraction collector
Methodology:
-
Dissolve the crude cis-ε-viniferin mixture in a suitable solvent (e.g., methanol).
-
Develop a gradient or isocratic HPLC method to achieve baseline separation of cis- and trans-ε-viniferin. A typical gradient might be from 20% to 80% acetonitrile in water over 30 minutes.
-
Inject the dissolved sample onto the HPLC column.
-
Collect the fractions corresponding to the cis-ε-viniferin peak using a fraction collector.
-
Pool the collected fractions containing the purified cis-ε-viniferin.
-
Evaporate the solvent under reduced pressure to obtain the purified solid cis-ε-viniferin.
-
Verify the purity of the final product by analytical HPLC.
Protocol 4: In Vitro Apoptosis Induction in Cancer Cells
This protocol provides a general framework for assessing the pro-apoptotic effects of cis-ε-viniferin in a cancer cell line, based on studies with ε-viniferin.[7][8]
Materials:
-
Cancer cell line (e.g., C6 glioma, HepG2 hepatocellular carcinoma)
-
Complete cell culture medium
-
Purified cis-ε-viniferin
-
Vehicle control (e.g., DMSO)
-
Apoptosis detection kit (e.g., TUNEL assay, caspase activity assay)
-
Plate reader, flow cytometer, or fluorescence microscope
Methodology:
-
Seed the cancer cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Prepare a stock solution of cis-ε-viniferin in DMSO and dilute it to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Treat the cells with varying concentrations of cis-ε-viniferin for different time points (e.g., 24, 48, 72 hours). Include a vehicle-only control group.
-
At the end of the treatment period, assess apoptosis using the chosen method according to the manufacturer's instructions.
-
TUNEL assay: for detecting DNA fragmentation in late-stage apoptosis.
-
Caspase activity assay: for measuring the activity of key executioner caspases like caspase-3, or initiator caspases like caspase-8 and -9.
-
-
Quantify the results using the appropriate instrumentation.
III. Visualizations
Enzymatic Synthesis and Isomerization Workflow
Caption: Workflow for the synthesis of cis-ε-viniferin.
Proposed Signaling Pathway for ε-viniferin-Induced Apoptosis
Caption: ε-viniferin-induced apoptotic signaling cascade.
References
- 1. In the shadow of resveratrol: biological activities of epsilon-viniferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Apoptotic effects of ε-viniferin in combination with cis-platin in C6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for cis-ε-viniferin in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-ε-viniferin, a stereoisomer of the more extensively studied trans-ε-viniferin, is a resveratrol (B1683913) dimer found in various plant species, notably in the Vitaceae family (grapevines).[1][2] While much of the research has focused on the trans-isomer, the cis form is also present in natural sources like red wine and can be formed from the trans-isomer through UV irradiation.[3][4] As a phytochemical standard, cis-ε-viniferin is crucial for the accurate identification and quantification of this compound in complex matrices such as plant extracts, foods, and beverages. Its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, make it a compound of significant interest for drug discovery and development.[5][6][7]
These application notes provide detailed protocols for the phytochemical analysis of cis-ε-viniferin, as well as for evaluating its biological activities.
Phytochemical Analysis of cis-ε-viniferin
Preparation of a cis-ε-viniferin Standard
A standard of cis-ε-viniferin can be prepared from its trans-isomer.
Protocol for Isomerization:
-
Dissolve a known concentration of trans-ε-viniferin standard (commercially available from suppliers like Sigma-Aldrich) in a suitable solvent such as isopropyl alcohol.[4]
-
Expose the solution to UV light. The light-induced dimerization and photoisomerization of trans-stilbenes lead to the formation of cis-ε-viniferin.[4]
-
Monitor the conversion using HPLC-DAD/MS to determine the optimal exposure time for maximizing the yield of the cis-isomer.[4]
-
Purify the resulting cis-ε-viniferin using preparative HPLC.
High-Performance Liquid Chromatography (HPLC) for Quantification
A validated HPLC-DAD/MS method is essential for the accurate quantification of cis-ε-viniferin.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Detector | Diode Array Detector (DAD) monitoring at 306 nm, coupled with a mass spectrometer (MS) for identity confirmation.[8] |
Protocol:
-
Standard Preparation: Prepare a stock solution of purified cis-ε-viniferin in isopropyl alcohol (e.g., 1 mg/mL) and store at 4 °C.[4] From this, prepare a series of dilutions to generate a calibration curve.
-
Sample Preparation: Extract the sample matrix (e.g., wine, plant material) with a suitable solvent like isopropyl alcohol or acetone (B3395972).[4][9] The extract may require further cleanup using solid-phase extraction (SPE) to remove interfering compounds.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Identify the cis-ε-viniferin peak based on its retention time and mass spectrum compared to the standard. Quantify the amount using the calibration curve generated from the standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are used to confirm the structure of isolated cis-ε-viniferin.
Instrumentation and Conditions:
| Parameter | Specification |
| NMR Spectrometer | Bruker Avance series or equivalent (e.g., 500 MHz) |
| Solvent | Deuterated acetone (acetone-d₆) or deuterated methanol (B129727) (CD₃OD) |
| Analyses | ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC |
Protocol:
-
Dissolve a sufficient amount of the purified compound in the deuterated solvent.
-
Acquire the NMR spectra.
-
Analyze the chemical shifts, coupling constants, and correlations from 2D NMR to confirm the cis configuration and overall structure. The structure of cis-ε-viniferin has been elucidated using ¹H NMR and 2D correlations.[5]
Biological Activity Assays
cis-ε-viniferin has been shown to possess various biological activities. The following are protocols for key assays.
Antioxidant Activity Assays
DPPH Radical Scavenging Assay:
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
Protocol:
-
Prepare different concentrations of cis-ε-viniferin in methanol.
-
In a 96-well plate, mix 50 µL of each sample concentration with 150 µL of a methanolic DPPH solution.
-
Incubate the plate in the dark at 37 °C for 20 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value. For comparison, the IC₅₀ of ε-viniferin in a DPPH assay has been reported to be approximately 80.12 µM.[10]
Nitric Oxide (NO) Scavenging Assay:
This assay evaluates the ability of the compound to scavenge nitric oxide radicals.
Protocol:
-
Prepare various concentrations of cis-ε-viniferin.
-
Mix the sample with sodium nitroprusside solution and incubate under a controlled light source for 20 minutes to generate NO.
-
Add Griess reagent to the mixture.
-
Measure the absorbance at 540 nm after 15 minutes.
-
Calculate the NO scavenging activity and the IC₅₀ value. The IC₅₀ of ε-viniferin in an NO scavenging assay has been reported as 338.35 µM.[10]
Anti-inflammatory Activity Assay
Measurement of Pro-inflammatory Cytokines:
This assay measures the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Protocol:
-
Culture RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of cis-ε-viniferin for a specified time (e.g., 3 hours).
-
Stimulate the cells with LPS (e.g., 4 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[2]
Anticancer and Apoptosis Assays
Cell Viability (MTT) Assay:
This assay determines the effect of cis-ε-viniferin on the viability of cancer cells.
Protocol:
-
Seed cancer cells (e.g., C6 glioma cells, HepG2 hepatocellular carcinoma cells) in a 96-well plate.[3][11]
-
Treat the cells with various concentrations of cis-ε-viniferin for different time points (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining:
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Treat cancer cells with cis-ε-viniferin at its IC₅₀ concentration for various time points.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.[12]
Caspase Activity Assay:
This assay measures the activity of key apoptosis-related enzymes, caspases.
Protocol:
-
Treat cancer cells with cis-ε-viniferin.
-
Lyse the cells and collect the protein lysate.
-
Use commercially available colorimetric or fluorometric assay kits to measure the activity of specific caspases (e.g., caspase-3, -8, -9) according to the manufacturer's protocols.[3] The activation of these caspases is a hallmark of apoptosis.
Signaling Pathways and Workflows
Experimental Workflow for Biological Activity Screening
Caption: Workflow for phytochemical analysis and biological screening of cis-ε-viniferin.
Signaling Pathway for ε-viniferin-Induced Apoptosis
Caption: ε-viniferin-induced apoptotic signaling cascade.
Potential Anti-Angiogenic Signaling Pathway
While direct evidence for cis-ε-viniferin is pending, related stilbenes like α-viniferin have been shown to inhibit angiogenesis via the VEGFR-2 pathway. This provides a hypothetical pathway to investigate for cis-ε-viniferin.
Caption: Hypothesized anti-angiogenic signaling pathway for cis-ε-viniferin.
Quantitative Data Summary
| Assay | Compound | Cell Line/System | IC₅₀ / Activity | Reference |
| DPPH Scavenging | ε-viniferin | Chemical Assay | 80.12 ± 13.79 µM | [10] |
| NO Scavenging | ε-viniferin | Chemical Assay | 338.35 ± 89.47 µM | [10] |
| Antiproliferative | ε-viniferin | HT-144 Melanoma | 18 µM | [13] |
| Antiproliferative | ε-viniferin | SKMEL-28 Melanoma | 16 µM | [13] |
| Apoptosis Induction | ε-viniferin + cisplatin | C6 Glioma | 91.6% apoptotic index (combined treatment) | [3] |
| Caspase-9 Activation | ε-viniferin | C6 Glioma | 43.3% activation (alone) | [3] |
Conclusion
cis-ε-viniferin is a valuable phytochemical standard for analytical and research purposes. The protocols and data presented here provide a framework for its accurate quantification and for exploring its therapeutic potential. Further research is warranted to fully elucidate the biological activities and mechanisms of action of this specific stereoisomer, particularly in comparison to its more studied trans counterpart.
References
- 1. A novel role for α-viniferin in suppressing angiogenesis by blocking the VEGFR-2/p70S6K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Apoptotic and Anti-Inflammatory Role of Trans ε-Viniferin in a Neuron–Glia Co-Culture Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic effects of ε-viniferin in combination with cis-platin in C6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In the shadow of resveratrol: biological activities of epsilon-viniferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2001003713A1 - METHOD FOR EXTRACTING RESVERATROL AND/OR ε-VINIFERIN - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols for Developing Drug Delivery Systems for Cis-epsilon-viniferin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-epsilon-viniferin, a stereoisomer of the resveratrol (B1683913) dimer, is a polyphenol with potential therapeutic applications, including anti-inflammatory and neuroprotective effects.[1][2] However, its clinical translation is hampered by poor water solubility, potential instability, and low bioavailability.[3] This document provides detailed application notes and experimental protocols for the development of drug delivery systems to overcome these limitations, focusing on liposomal and polymeric micelle formulations.
Physicochemical Properties of this compound
Understanding the properties of this compound is crucial for designing an effective drug delivery system.
| Property | Value/Description | Reference |
| Molecular Formula | C28H22O6 | [4][5] |
| Molecular Weight | 454.5 g/mol | [4][5] |
| Solubility | Sparingly soluble in water, soluble in methanol. | [6] |
| Stability | The trans-isomer can convert to the cis-isomer under UV radiation.[3][7] Both isomers are generally stable when protected from light.[8] | |
| LogP | ~3.8 | [6] |
Application Note 1: Liposomal Encapsulation of this compound
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For the lipophilic this compound, it will primarily be entrapped within the lipid bilayer.[9][10] PEGylated liposomes (coated with polyethylene (B3416737) glycol) can offer the additional advantage of prolonged systemic circulation.[9][11]
Materials and Equipment
-
This compound
-
Phospholipids (B1166683) (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Cholesterol
-
PEG-lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)])
-
Chloroform and Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
-
High-Performance Liquid Chromatography (HPLC) system
Protocol: Thin-Film Hydration Method
-
Lipid Film Preparation:
-
Dissolve this compound, phospholipids (e.g., DPPC), and cholesterol in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio of phospholipid to cholesterol is 2:1. The drug-to-lipid ratio should be optimized (e.g., starting at 1:20 w/w).
-
For PEGylated liposomes, include a PEG-lipid at a concentration of 5-10 mol% of the total lipid.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at a temperature above the lipid transition temperature (for DPPC, >41°C) to form a thin, uniform lipid film on the flask wall.
-
Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask in the rotary evaporator (without vacuum) at a temperature above the lipid transition temperature for 1-2 hours. This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator until the suspension becomes clear.
-
For a more uniform size distribution, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) for 10-20 passes.[9][11]
-
-
Purification:
-
Remove unencapsulated this compound by dialysis against the hydration buffer or by size exclusion chromatography.
-
Characterization of Liposomes
| Parameter | Method | Typical Values |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100-200 nm, PDI < 0.2 |
| Zeta Potential | DLS with an electrode | -10 to +10 mV (for neutral liposomes) |
| Encapsulation Efficiency (EE%) | HPLC | > 90% |
| Drug Loading (DL%) | HPLC | Dependent on formulation |
Calculating Encapsulation Efficiency (EE%) and Drug Loading (DL%):
EE (%) = (Total drug - Free drug) / Total drug * 100 DL (%) = (Total drug - Free drug) / Total lipid weight * 100
Application Note 2: Polymeric Micelle Formulation for this compound
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers.[12] The hydrophobic core can effectively encapsulate poorly water-soluble drugs like this compound, while the hydrophilic shell provides aqueous stability.[13][14][15]
Materials and Equipment
-
This compound
-
Amphiphilic block copolymer (e.g., polyethylene glycol-poly(lactic-co-glycolic acid) - PEG-PLGA)
-
Organic solvent (e.g., acetone, acetonitrile, or dimethylformamide - DMF)
-
Dialysis tubing (with appropriate molecular weight cut-off, e.g., 3.5 kDa)
-
Magnetic stirrer
-
Dynamic Light Scattering (DLS) instrument
-
High-Performance Liquid Chromatography (HPLC) system
Protocol: Dialysis Method
-
Dissolution:
-
Dissolve both the amphiphilic block copolymer (e.g., PEG-PLGA) and this compound in a suitable water-miscible organic solvent (e.g., DMF). The initial drug-to-polymer ratio should be optimized (e.g., starting at 1:10 w/w).
-
-
Micelle Formation and Dialysis:
-
Transfer the organic solution into a dialysis bag.
-
Immerse the dialysis bag in a large volume of distilled water or PBS (pH 7.4) and stir at room temperature.[15]
-
The gradual replacement of the organic solvent with water inside the dialysis bag induces the self-assembly of the block copolymers into micelles, entrapping the hydrophobic drug in the core.
-
Continue dialysis for 24-48 hours, with several changes of the external aqueous phase, to ensure complete removal of the organic solvent.
-
-
Purification and Concentration:
-
After dialysis, the micellar solution can be filtered through a 0.22 µm syringe filter to remove any aggregates.
-
If necessary, the solution can be concentrated using ultrafiltration.
-
Characterization of Polymeric Micelles
| Parameter | Method | Typical Values |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 10-100 nm, PDI < 0.25 |
| Critical Micelle Concentration (CMC) | Fluorescence probe method (e.g., using pyrene) | Varies with copolymer |
| Encapsulation Efficiency (EE%) | HPLC | > 80% |
| Drug Loading (DL%) | HPLC | Dependent on formulation |
Experimental Protocols
Protocol 1: In Vitro Drug Release Study
This protocol determines the rate at which this compound is released from the delivery system. The dialysis method is commonly used.[16][17][18]
-
Place a known amount of the this compound-loaded nanoparticle suspension (e.g., 1-2 mL) into a dialysis bag.
-
Immerse the sealed bag in a release medium (e.g., PBS pH 7.4, potentially with a small amount of a surfactant like Tween 80 to ensure sink conditions) at 37°C with continuous stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Plot the cumulative percentage of drug released versus time.
Protocol 2: Cellular Uptake and Cytotoxicity Assays
These assays are essential to evaluate the interaction of the drug delivery system with cells and its potential toxicity.[19][20][21][22][23]
A. Cellular Uptake (Qualitative/Quantitative)
-
Seed cells (e.g., a relevant cancer cell line or normal cells) in a culture plate and allow them to adhere overnight.
-
For qualitative analysis, a fluorescently labeled version of the delivery system can be used. Incubate the cells with the fluorescently labeled nanoparticles for various time points.
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Visualize the cellular uptake using fluorescence microscopy.
-
For quantitative analysis, after incubation and washing, lyse the cells and quantify the amount of internalized this compound using HPLC. Alternatively, flow cytometry can be used if the nanoparticles are fluorescently labeled.
B. Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of free this compound, empty nanoparticles, and this compound-loaded nanoparticles for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells.
Visualizations
Signaling Pathway Diagram
Caption: Potential apoptotic signaling cascade induced by this compound.[24]
Experimental Workflow Diagram
Caption: General workflow for formulation and evaluation of delivery systems.
Logical Relationship Diagram
Caption: Rationale for developing a drug delivery system for this compound.
References
- 1. Anti-Apoptotic and Anti-Inflammatory Role of Trans ε-Viniferin in a Neuron–Glia Co-Culture Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In the shadow of resveratrol: biological activities of epsilon-viniferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. (+)-cis-epsilon-Viniferin | C28H22O6 | CID 9911790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (Z)-epsilon-Viniferin | C28H22O6 | CID 11236373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epsilon-viniferin | 62218-08-0 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Towards resolving the enigma of the dichotomy of resveratrol: cis- and trans-resveratrol have opposite effects on TyrRS-regulated PARP1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing Solubility and Bioefficacy of Stilbenes by Liposomal Encapsulation—The Case of Macasiamenene F - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. A Versatile Polymer Micelle Drug Delivery System for Encapsulation and In Vivo Stabilization of Hydrophobic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. dovepress.com [dovepress.com]
- 21. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 22. Nanoparticles: cellular uptake and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Apoptotic effects of ε-viniferin in combination with cis-platin in C6 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of cis-ε-Viniferin in Wine Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive guide for the quantitative analysis of cis-ε-viniferin in wine samples. ε-Viniferin, a resveratrol (B1683913) dimer, exists in both trans and cis isomeric forms. While trans-ε-viniferin is more commonly studied, the cis isomer is also of significant interest due to its potential biological activities. Light exposure can induce the isomerization of the trans- form to the cis- form, making accurate quantification crucial for understanding its presence and implications in wine.[1][2][3] This guide details sample preparation, analytical methodologies using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection, and data analysis.
Quantitative Data Summary
The concentration of ε-viniferin isomers can vary significantly depending on the grape variety, winemaking techniques, and storage conditions. The following table summarizes representative quantitative data for viniferin (B1239022) isomers found in wine and related matrices.
| Sample Type | Analyte | Concentration Range (mg/L) | Analytical Method | Reference |
| Red Wine | trans-ε-Viniferin | Not explicitly quantified | HPLC-DAD | [4] |
| Red Wine | cis-Resveratrol | ~0.1 - 0.5 | HPLC | [5][6] |
| Wine | trans-Resveratrol | 8.63 - 24.84 µM | LC-MS | [7][8] |
| Grape Cane Extracts | trans-ε-Viniferin | Up to 2260 µg/g d.w. | HPLC-DAD/FLD | [9][10] |
| Extracts (Light Exposed) | cis-ε-Viniferin | Increased by 300% | HPLC-MS | [2] |
| Wine | Crown Procyanidins | 0.81 - 15.88 mg/L | UHPLC-Q-TOF | [11] |
Note: Direct quantitative data for cis-ε-viniferin in various wine types is not abundant in the reviewed literature, highlighting a research gap. The provided data for related stilbenes and the observed light-induced formation of cis-ε-viniferin underscore the importance of the described analytical protocols.
Experimental Protocols
This section outlines the detailed methodologies for the quantification of cis-ε-viniferin in wine. The protocol is divided into sample preparation, preparation of standards, and instrumental analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed to extract and concentrate stilbenes from the complex wine matrix, reducing interferences.
Materials:
-
Red or white wine sample
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Water (deionized or HPLC grade)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Take 10 mL of the wine sample. For red wine, it may be beneficial to dilute it 1:1 with water.
-
Load the sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 10 mL of water to remove sugars and other polar compounds.
-
-
Elution:
-
Elute the retained stilbenes with 5 mL of ethyl acetate.
-
-
Drying:
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas at a temperature below 35°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 1 mL of methanol or a suitable mobile phase mixture (e.g., 50% ethanol (B145695) in water).[12]
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
Centrifuge the sample at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Preparation of Calibration Standards
Accurate quantification requires the preparation of a calibration curve using a certified standard of cis-ε-viniferin. If a certified standard is unavailable, it can be prepared by photoisomerization of the trans-isomer.
Materials:
-
trans-ε-viniferin standard
-
Methanol (HPLC grade)
-
UV lamp (366 nm)
-
Volumetric flasks
Procedure for Photoisomerization (if needed):
-
Prepare a stock solution of trans-ε-viniferin in methanol (e.g., 1 mg/mL).
-
Expose the solution to UV light at 366 nm. The conversion to the cis-isomer can be monitored by HPLC analysis until a significant peak for cis-ε-viniferin is observed.[6]
-
The resulting solution will be a mixture of cis and trans isomers. The concentration of the cis isomer can be determined relative to the remaining trans isomer, assuming a similar response factor in the detector.
Procedure for Calibration Curve:
-
Prepare a stock solution of the cis-ε-viniferin standard (or the isomerized mixture) of a known concentration (e.g., 100 µg/mL) in methanol. Store this solution at -20°C in the dark.[4]
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from the limit of quantification (LOQ) to a level that brackets the expected sample concentrations (e.g., 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
Instrumental Analysis: HPLC-UV/MS
This section provides a general protocol for the chromatographic separation and detection of cis-ε-viniferin. The parameters may need to be optimized for your specific instrument.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven
-
UV-Vis Diode Array Detector (DAD) or a Mass Spectrometer (MS)
-
Reversed-phase C18 column (e.g., 150 mm x 2 mm, 3 µm particle size)[9]
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid or o-phosphoric acid[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or o-phosphoric acid[9]
-
Gradient Elution: A typical gradient could be:
-
0-2 min: 10% B
-
2-15 min: 10-40% B
-
15-20 min: 40-90% B
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 280 nm or 320 nm
Mass Spectrometry Conditions (if applicable):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor and product ions for cis-ε-viniferin will need to be determined by direct infusion of a standard.
-
Typical ESI Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Data Analysis and Quantification
-
Peak Identification: Identify the peak corresponding to cis-ε-viniferin in the sample chromatograms by comparing its retention time with that of the standard. For MS detection, confirm the identity using the specific mass-to-charge ratio (m/z).
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the cis-ε-viniferin standard against its concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Quantification: Use the peak area of cis-ε-viniferin in the sample chromatogram and the equation from the calibration curve to calculate its concentration in the wine sample. Remember to account for any dilution or concentration factors from the sample preparation step.
Method Validation
To ensure the reliability of the results, the analytical method should be validated according to international guidelines (e.g., ICH Q2(R1) or OIV).[11][13] Key validation parameters include:
-
Linearity: Assessed from the calibration curve.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For cis- and trans-ε-viniferin, LOQs have been reported to be around 68.7 µg/mL, although with more sensitive MS methods, this can be in the low µg/L range.[2][14]
-
Accuracy: Determined by recovery studies, spiking a blank wine matrix with known concentrations of the standard and calculating the percentage recovery. Recoveries between 80-120% are generally considered acceptable.
-
Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples and expressing the results as the relative standard deviation (RSD). RSD values below 15% are typically acceptable.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Visualizations
Experimental Workflow
Caption: Workflow for cis-ε-viniferin quantification.
Logical Relationship of Isomerization
Caption: Light-induced formation of cis-ε-viniferin.
References
- 1. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Climatic Conditions on the Resveratrol Concentration in Blend of Vitis vinifera L. cvs. Barbera and Croatina Grape Wines [mdpi.com]
- 7. [PDF] An LC-MS method for analyzing total resveratrol in grape juice, cranberry juice, and in wine. | Semantic Scholar [semanticscholar.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Various Extraction Methods for Obtaining Stilbenes from Grape Cane of Vitis vinifera L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a High-Throughput Quantification Method of Crown Procyanidins in Different Wines by UHPLC-Q-TOF [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: Utilizing cis-ε-viniferin for Cytochrome P450 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-ε-viniferin, a resveratrol (B1683913) dimer, has garnered significant interest in pharmacological research due to its potential as a modulator of drug-metabolizing enzymes. Understanding the interaction of novel compounds with cytochrome P450 (CYP450) enzymes is a critical step in drug discovery and development to predict potential drug-drug interactions (DDIs).[1][2][3][4] This application note provides a comprehensive overview of the use of cis-ε-viniferin as a tool for studying CYP450 inhibition, including its inhibitory profile against various isoforms, detailed experimental protocols for in vitro assessment, and visualizations of the experimental workflow and inhibition mechanisms.
cis-ε-viniferin has demonstrated a more potent inhibitory effect on several key human CYP450 isoforms compared to its monomer, resveratrol.[5][6] Its activity against enzymes such as CYP1A1, CYP1B1, and CYP2B6, which are involved in the bioactivation of numerous procarcinogens, makes it a valuable research tool.[5][6] This document serves as a practical guide for researchers investigating the inhibitory potential of cis-ε-viniferin and other related compounds.
Quantitative Data: Inhibitory Profile of ε-viniferin
The inhibitory effects of ε-viniferin on various human cytochrome P450 isoforms have been characterized, revealing a broad-spectrum inhibitory activity. The data summarized below is primarily derived from studies on ε-viniferin, a stereoisomer of cis-ε-viniferin. It is important to consider potential stereoselectivity in inhibition, although data specific to the cis isomer is limited. The following table presents the inhibition constants (Ki) and the type of inhibition observed for ε-viniferin against a panel of human CYP450 enzymes.
| CYP450 Isoform | Probe Substrate | Ki (µM) | Type of Inhibition |
| CYP1A1 | Ethoxyresorufin | 0.5 - 20 | Mixed |
| CYP1A2 | Ethoxyresorufin | 0.5 - 20 | Mixed |
| CYP1B1 | Ethoxyresorufin | 0.5 - 20 | Mixed |
| CYP2A6 | Coumarin | 0.5 - 20 | Mixed |
| CYP2B6 | Benzoxyresorufin | 0.5 - 20 | Mixed |
| CYP2E1 | Chlorzoxazone | 0.5 - 20 | Non-competitive |
| CYP3A4 | Testosterone | 0.5 - 20 | Mixed |
| CYP4A | Lauric acid | 0.5 - 20 | Mixed |
Data sourced from Piver et al., 2003 as cited in multiple sources.[5][6]
Experimental Protocols
This section outlines a detailed methodology for assessing the inhibitory potential of cis-ε-viniferin against various CYP450 isoforms in human liver microsomes.
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay using Human Liver Microsomes
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of cis-ε-viniferin for specific CYP450 isoforms.
Materials:
-
cis-ε-viniferin
-
Pooled human liver microsomes (HLMs)
-
CYP450 isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) or other suitable organic solvent for quenching the reaction
-
Internal standard for LC-MS/MS analysis
-
96-well microplates
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of cis-ε-viniferin in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of cis-ε-viniferin by serial dilution from the stock solution.
-
Prepare working solutions of the CYP450 probe substrates in the assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Pooled human liver microsomes
-
A series of concentrations of cis-ε-viniferin or vehicle control.
-
CYP450 probe substrate.
-
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range of metabolite formation. The incubation time will vary depending on the specific CYP isoform and substrate.
-
-
Termination of Reaction:
-
Stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Data Analysis:
-
Calculate the percentage of inhibition at each concentration of cis-ε-viniferin relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal model.
-
To determine the Ki and the mechanism of inhibition (competitive, non-competitive, or mixed), repeat the assay with varying concentrations of both the probe substrate and cis-ε-viniferin. Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro CYP450 inhibition assay.
Mechanisms of Enzyme Inhibition
Caption: Mechanisms of CYP450 inhibition by ε-viniferin.
Conclusion
cis-ε-viniferin is a valuable tool for studying the inhibition of cytochrome P450 enzymes. Its potent and broad-spectrum inhibitory activity provides a basis for investigating drug metabolism pathways and potential drug-drug interactions. The protocols and data presented in this application note offer a framework for researchers to design and execute robust in vitro CYP450 inhibition studies. Further investigation into the specific inhibitory profile of the cis isomer and its metabolites is warranted to fully elucidate its pharmacological effects.
References
- 1. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. criver.com [criver.com]
- 4. enamine.net [enamine.net]
- 5. Differential inhibition of human cytochrome P450 enzymes by epsilon-viniferin, the dimer of resveratrol: comparison with resveratrol and polyphenols from alcoholized beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioivt.com [bioivt.com]
Application Notes and Protocols for cis-ε-viniferin Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cis-ε-viniferin in cell culture experiments. This document outlines the necessary cell culture conditions, provides detailed protocols for assessing its biological effects, and summarizes key quantitative data from published studies.
Introduction to cis-ε-viniferin
cis-ε-viniferin is a stilbenoid, specifically a dimer of resveratrol, found in grapes and other plants. Like its monomer, resveratrol, ε-viniferin exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Its potential as a therapeutic agent is a subject of ongoing research, particularly in the field of oncology where it has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[3][4] These notes are intended to provide researchers with the foundational knowledge and methods to investigate the effects of cis-ε-viniferin in a laboratory setting.
General Cell Culture Conditions
Successful experiments with cis-ε-viniferin begin with robust and standardized cell culture practices. As a polyphenol, certain considerations regarding its stability and handling are crucial.
2.1. Cell Line Maintenance
The choice of cell line will be dictated by the specific research question. ε-viniferin and its derivatives have been studied in various cancer cell lines, including glioma, breast cancer, and liver cancer.[3][5]
-
Culture Medium: A common medium for cancer cell lines such as C6 glioma cells is Dulbecco's Modified Eagle Medium (DMEM).[3] This is typically supplemented with:
-
10% Fetal Bovine Serum (FBS)
-
100 U/mL Penicillin
-
100 µg/mL Streptomycin
-
2 mM L-glutamine
-
-
Incubation: Cells should be maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Subculturing: Adherent cells should be passaged when they reach 80-90% confluency to maintain exponential growth. This is typically done by washing with Phosphate Buffered Saline (PBS) and detaching the cells with a brief incubation in a trypsin-EDTA solution.
2.2. Preparation and Application of cis-ε-viniferin
-
Stock Solution: cis-ε-viniferin is poorly soluble in water.[6] Therefore, a stock solution should be prepared in an organic solvent such as Dimethyl Sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C, protected from light.
-
Working Concentration: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest treatment dose) must be included in all experiments.
Quantitative Data Summary
The cytotoxic and apoptotic effects of ε-viniferin have been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The tables below summarize reported IC50 values and effective concentrations for ε-viniferin and its combinations.
Table 1: IC50 Values of Viniferin Compounds in Various Cancer Cell Lines
| Cell Line | Compound | IC50 Value (µM) | Treatment Duration | Reference |
| MDA-MB-231 (Breast Cancer) | Resveratrol (for comparison) | 144 µM | 24 hours | [5] |
| C6 (Glioma) | ε-viniferin (in combination) | 95 µM (with 13.25 µM cisplatin) | 48 hours | [3] |
| HepG2 (Hepatocellular Carcinoma) | ε-viniferin (in combination) | 15.8 µM (with 11.25 µM vincristine) | 6 hours | [5] |
| HTB-26 (Breast Cancer) | Compound 1/2 (Viniferin regioisomers) | 10 - 50 µM | Not Specified | [8] |
| PC-3 (Pancreatic Cancer) | Compound 1/2 (Viniferin regioisomers) | 10 - 50 µM | Not Specified | [8] |
| HCT116 (Colon Cancer) | Compound 1 | 22.4 µM | Not Specified | [8] |
Table 2: Effective Concentrations for Apoptosis Induction
| Cell Line | Treatment | Concentration (µM) | Duration | Observed Effect | Reference |
| C6 (Glioma) | cis-platin + ε-viniferin | 13.25 + 95 | 6 hours | 12.5% Caspase-8 activation | [3] |
| C6 (Glioma) | cis-platin + ε-viniferin | 13.25 + 95 | 24 hours | 44.5% Caspase-9 activation | [3] |
| C6 (Glioma) | cis-platin + ε-viniferin | 13.25 + 95 | 72 hours | 15.5% Caspase-3 activation | [3] |
| NCI-H460 (Lung Cancer) | α-viniferin | 5 - 30 | 24 hours | Increased cleaved Caspase-3 and PARP | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of cis-ε-viniferin on cultured cells.
4.1. Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of cis-ε-viniferin in culture medium. Remove the old medium from the wells and add 100 µL of the treatment or control (vehicle and untreated) media.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[5]
-
4.2. Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Protocol:
-
Cell Preparation: Seed cells in a 6-well plate and treat with cis-ε-viniferin for the desired time.
-
Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂) at a concentration of 1 x 10⁶ cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL solution).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
4.3. DNA Fragmentation Analysis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) incorporates labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.
-
Protocol (for fluorescence microscopy):
-
Cell Seeding and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with cis-ε-viniferin.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[3]
-
Permeabilization: Wash twice with PBS. Permeabilize the cells by incubating with a solution of 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.[3]
-
TUNEL Reaction: Wash twice with PBS. Add 50 µL of TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP, as per manufacturer's instructions) to each coverslip.
-
Incubation: Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[3]
-
Washing: Wash three times with PBS.
-
Mounting and Visualization: Mount the coverslips onto microscope slides using a mounting medium, optionally containing a nuclear counterstain like DAPI. Visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
4.4. Western Blot for Apoptotic Proteins
Western blotting allows for the detection of key proteins involved in the apoptotic signaling cascade, such as caspases and PARP.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the presence and cleavage of apoptotic markers.
-
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape adherent cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pro- and cleaved forms of caspases (e.g., Caspase-3, -8, -9) and PARP overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of cleaved forms of caspases and the 89 kDa fragment of PARP are indicative of apoptosis.
-
Visualizations: Workflows and Pathways
5.1. Experimental Workflow for Assessing cis-ε-viniferin Effects
Caption: General experimental workflow for studying cis-ε-viniferin.
5.2. Proposed Signaling Pathway for ε-viniferin-Induced Apoptosis
Caption: ε-viniferin apoptotic signaling pathway.
References
- 1. bosterbio.com [bosterbio.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. abcam.com [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Statistical Analysis of Cis-Epsilon-Viniferin Dose-Response Curves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epsilon-viniferin (B1682455), a resveratrol (B1683913) dimer, has garnered significant interest in oncological research for its antiproliferative and pro-apoptotic effects on various cancer cells.[1][2] This stilbene (B7821643) exists in both cis and trans isomeric forms. While much of the existing research has focused on the trans isomer due to its prevalence and stability, the biological activities of cis-epsilon-viniferin are an emerging area of study. The cytotoxic effects of ε-viniferin have been observed in a range of cancer cell lines, including those of the cervix (HeLa), breast (MCF-7), and liver (HepG2).[1]
These application notes provide a comprehensive guide to understanding and analyzing the dose-response relationship of this compound. It includes detailed experimental protocols for assessing cell viability, quantitative data from published studies (primarily on the more studied trans-isomer, which can serve as a valuable reference), and a statistical framework for analyzing dose-response curves. The provided methodologies and data aim to equip researchers with the necessary tools to design and execute robust studies to evaluate the therapeutic potential of this compound.
Data Presentation: Dose-Response of Epsilon-Viniferin
The effective concentration of epsilon-viniferin can vary significantly depending on the cancer cell line and the duration of exposure. The following tables summarize the half-maximal inhibitory concentration (IC50) values for ε-viniferin and its related compounds from various studies. It is important to note that the majority of the available data is for the trans-isomer.
Table 1: IC50 Values of trans-Epsilon-Viniferin in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 72 | > 200 | [3] |
| Hep3B | Hepatocellular Carcinoma | 72 | 63 | [3] |
| HT-144 | Melanoma | Not Specified | 18,000 (18 mM) | [4] |
| SKMEL-28 | Melanoma | Not Specified | 16,000 (16 mM) | [4] |
Table 2: Comparative IC50 Values of Viniferin Analogs and Related Compounds
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| R2-viniferin | HepG2 | Hepatocellular Carcinoma | 72 | 9.7 | [3] |
| R2-viniferin | Hep3B | Hepatocellular Carcinoma | 72 | 47.8 | [3] |
| Hopeaphenol | Hep3B | Hepatocellular Carcinoma | 72 | 13.1 | [3] |
| Isohopeaphenol | Hep3B | Hepatocellular Carcinoma | 72 | 26.0 | [3] |
| Resveratrol | MDA-MB-231 | Breast Cancer | 24 | 144 | [5] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for Epsilon-Viniferin-Induced Apoptosis
Epsilon-viniferin is known to induce apoptosis through both the intrinsic and extrinsic pathways, leading to the activation of caspases.[1] The diagram below illustrates the proposed signaling cascade.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Dose-Response Analysis
The following diagram outlines a typical workflow for conducting a dose-response analysis of this compound.
Caption: General workflow for dose-response analysis of this compound.
Statistical Analysis of Dose-Response Curves
The analysis of dose-response data is critical for determining the potency and efficacy of a compound.
-
Data Normalization: Raw absorbance data should be normalized to the vehicle control to represent cell viability as a percentage.
-
Curve Fitting: Dose-response curves are typically sigmoidal and can be fitted using a four-parameter logistic model:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Where:
-
Y: Response (e.g., % cell viability)
-
X: Logarithm of the compound concentration
-
Top: The maximum response (usually around 100%)
-
Bottom: The minimum response
-
LogIC50: The logarithm of the concentration that gives a response halfway between the top and bottom
-
HillSlope: The steepness of the curve
-
-
Software: Statistical software such as GraphPad Prism, R, or Python with libraries like SciPy can be used for curve fitting and IC50 calculation.
Conclusion
These application notes provide a foundational framework for the investigation of this compound's dose-response effects. The provided protocols and data summaries, while highlighting a need for more research specifically on the cis-isomer, offer a starting point for researchers. Adherence to standardized protocols and robust statistical analysis will be crucial in elucidating the full therapeutic potential of this promising natural compound.
References
- 1. Apoptotic effects of ε-viniferin in combination with cis-platin in C6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening of Natural Stilbene Oligomers from Vitis vinifera for Anticancer Activity on Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving cis-epsilon-viniferin solubility for in vitro assays
Welcome to the technical support center for cis-ε-viniferin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of cis-ε-viniferin for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is cis-ε-viniferin and why is its solubility a concern?
A1: Cis-ε-viniferin is a stilbenoid, specifically a dimer of resveratrol, known for its various biological activities, including antioxidant and anti-inflammatory properties.[1] Like many polyphenolic compounds, it is hydrophobic and exhibits poor solubility in aqueous solutions such as cell culture media. This low solubility can lead to precipitation, making it difficult to achieve desired concentrations in in vitro assays and obtain reliable experimental results.
Q2: What is the recommended solvent for preparing a stock solution of cis-ε-viniferin?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of hydrophobic compounds like cis-ε-viniferin for cell-based assays.[2] Other organic solvents such as ethanol, methanol, acetone, chloroform, and ethyl acetate (B1210297) can also be used, depending on the specific experimental requirements and compatibility with the assay.[3] It is crucial to use anhydrous (water-free) DMSO, as it is hygroscopic and absorbed moisture can reduce the compound's solubility.
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
A3: The tolerance to DMSO varies among different cell lines. However, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cells.[2] It is highly recommended to include a vehicle control in your experiments (media with the same final concentration of DMSO without cis-ε-viniferin) to account for any potential effects of the solvent itself.[2]
Q4: How should I store my cis-ε-viniferin stock solution?
A4: Stock solutions of cis-ε-viniferin in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q5: Can I use cyclodextrins or liposomes to improve the solubility of cis-ε-viniferin?
A5: Yes, cyclodextrins and liposomes are effective strategies for enhancing the aqueous solubility of hydrophobic compounds. Cyclodextrins can form inclusion complexes with cis-ε-viniferin, increasing its solubility. Liposomal formulations encapsulate the compound, which can also improve its stability and delivery to cells in vitro.
Troubleshooting Guide: Preventing Precipitation in Cell Culture Media
Precipitation of cis-ε-viniferin upon dilution into aqueous cell culture media is a common issue. This guide provides a systematic approach to troubleshoot and prevent this problem.
| Problem | Potential Cause | Solution |
| Immediate precipitation upon adding stock solution to media | Solvent Shock: Rapid change in polarity when adding a concentrated organic stock to the aqueous medium. | 1. Optimize Dilution Technique: - Warm the cell culture medium to 37°C before use. - Add the stock solution dropwise while gently swirling or vortexing the medium for rapid and uniform dispersion.[4][5]2. Use a Two-Step Dilution Protocol: - Prepare an intermediate dilution of the stock solution in a small volume of pre-warmed medium. - Add this intermediate dilution to the final volume of the medium.[2] |
| High Final Concentration: The desired concentration exceeds the solubility limit of cis-ε-viniferin in the media. | 1. Determine Maximum Solubility: - Perform a solubility test to find the highest concentration that remains in solution in your specific cell culture medium. - Keep your experimental concentrations below this limit.2. Reduce Stock Concentration: - Prepare a lower concentration stock solution (e.g., 5 mM or 10 mM instead of 100 mM) to lessen the solvent shock upon dilution.[2] | |
| Precipitation occurs over time during incubation | Compound Instability: Cis-ε-viniferin may degrade or aggregate at 37°C over time. | 1. Prepare Fresh Working Solutions: - Prepare fresh dilutions of cis-ε-viniferin in media immediately before each experiment.2. Monitor pH: - Ensure the buffering capacity of your medium is sufficient for your cell line and seeding density. |
| Interaction with Media Components: The compound may bind to serum proteins or other components, leading to precipitation. | 1. Adjust Serum Concentration: - If permissible for your experiment, try reducing the serum percentage. The presence of some serum can sometimes help solubilize hydrophobic compounds.[2] - Consider using serum-free media if compatible with your cells. |
Quantitative Data Summary
The following table summarizes key data for consideration when preparing cis-ε-viniferin solutions for in vitro assays.
| Parameter | Solvent/Condition | Value/Recommendation | Reference |
| Recommended Stock Solvent | - | DMSO (anhydrous) | [2] |
| Alternative Stock Solvents | - | Ethanol, Methanol, Acetone | [3] |
| Safe Final DMSO Concentration | Most cell lines | 0.1% - 0.5% | [2] |
| Antioxidant Activity (IC50) | trans-ε-viniferin in DMSO/O2- system | 0.14 mM | [6] |
| Storage of Stock Solution | DMSO | -20°C or -80°C (single-use aliquots) | - |
Experimental Protocols
Protocol 1: Standard Preparation of cis-ε-viniferin Working Solution
This protocol describes the standard method for preparing a working solution of cis-ε-viniferin from a DMSO stock for use in cell culture assays.
-
Prepare Stock Solution:
-
Under sterile conditions, dissolve a known weight of cis-ε-viniferin powder in anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Gently vortex until the compound is completely dissolved.
-
Aliquot into single-use tubes and store at -20°C or -80°C.
-
-
Prepare Working Solution (Two-Step Dilution):
-
Thaw an aliquot of the cis-ε-viniferin stock solution at room temperature.
-
Warm your complete cell culture medium to 37°C.
-
Step 1 (Intermediate Dilution): In a sterile tube, add a specific volume of warm medium (e.g., 99 µL). Add a small volume of the stock solution (e.g., 1 µL of 10 mM stock) to create a 1:100 intermediate dilution (e.g., 100 µM). Gently mix.
-
Step 2 (Final Dilution): Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium in your experimental vessel (e.g., add 10 µL of 100 µM intermediate solution to 990 µL of media for a final concentration of 1 µM).
-
Mix gently and immediately add to your cells.
-
Protocol 2: Solubility Enhancement using Cyclodextrins
This protocol provides a general method for preparing a cis-ε-viniferin-cyclodextrin inclusion complex to improve aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin (B1172386).
-
Prepare Cyclodextrin Solution:
-
Prepare a stock solution of HP-β-CD in sterile water or your basal cell culture medium at a desired concentration (e.g., 1-10% w/v).
-
-
Complex Formation (Kneading Method):
-
Place a known amount of cis-ε-viniferin powder in a sterile mortar.
-
Add a small amount of the HP-β-CD solution to the powder.
-
Knead the mixture to form a paste. Continue to add the HP-β-CD solution gradually while kneading until all the cyclodextrin solution is incorporated.
-
The resulting mixture can be further diluted in cell culture medium to achieve the desired final concentration of cis-ε-viniferin.
-
-
Complex Formation (Co-solvent Evaporation Method):
-
Dissolve both cis-ε-viniferin and HP-β-CD in a common volatile organic solvent (e.g., ethanol).
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to form a thin film.
-
Hydrate the film with sterile water or cell culture medium. The resulting solution will contain the cis-ε-viniferin-cyclodextrin complex.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, cytotoxicity, and phase-solubility study of cyclodextrin click clusters. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antioxidant properties of trans-epsilon-viniferin as compared to stilbene derivatives in aqueous and nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isolation and Purification of cis-ε-viniferin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the isolation and purification of cis-ε-viniferin.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of cis-ε-viniferin
| Symptom | Possible Cause | Recommended Solution |
| Low or undetectable levels of cis-ε-viniferin in the initial extract. | Inappropriate Extraction Conditions: cis-ε-viniferin is often present in smaller quantities than its trans-isomer. Extraction methods optimized for trans-ε-viniferin may not be suitable for the cis-isomer. | Optimize Extraction for cis-Isomer: While cis-ε-viniferin is naturally occurring, its concentration can be increased by inducing isomerization of the more abundant trans-ε-viniferin. Exposing the plant material or extract to controlled UV light can significantly increase the yield of the cis-isomer.[1][2] However, prolonged exposure can lead to degradation. |
| Degradation During Extraction: High temperatures used during extraction methods like Soxhlet can lead to the degradation of thermally sensitive compounds like cis-ε-viniferin.[1][2] | Use Milder Extraction Techniques: Employ methods that do not require high heat, such as maceration at room temperature.[2] Protect the extraction setup from light to prevent photodegradation. | |
| Incorrect Plant Material/Source: The concentration of stilbenes can vary significantly between different plant species, varieties, and even parts of the plant. | Source Selection: Use plant materials known to be rich in stilbenes, such as grapevine canes and roots.[3] |
Issue 2: Poor Chromatographic Separation of cis- and trans-ε-viniferin Isomers
| Symptom | Possible Cause | Recommended Solution |
| Co-elution or poor resolution of cis- and trans-ε-viniferin peaks in HPLC. | Suboptimal Mobile Phase: The polarity and pH of the mobile phase are critical for separating closely related isomers.[4] | Mobile Phase Optimization: - Adjust Polarity: Systematically vary the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient or isocratic elution with an optimized solvent ratio can improve resolution.[2]- Control pH: The pH of the mobile phase can affect the ionization state of the phenolic hydroxyl groups, altering retention times. For stilbenes, a slightly acidic mobile phase (e.g., pH 2-4) often yields better peak shape and separation.[5] |
| Inappropriate Stationary Phase: The column chemistry may not be selective enough for the isomers. | Column Selection: - High-Resolution Columns: Use columns with smaller particle sizes (e.g., <3 µm) and longer lengths to increase theoretical plates and improve resolution.- Alternative Chemistries: If a standard C18 column is not providing adequate separation, consider phenyl-hexyl or biphenyl (B1667301) stationary phases, which can offer different selectivity for aromatic compounds. | |
| Peak Tailing or Fronting: Asymmetrical peaks reduce resolution and affect quantification. | Secondary Interactions with Stationary Phase: For phenolic compounds like viniferins, interactions with residual silanol (B1196071) groups on the silica-based stationary phase can cause peak tailing.[6] | Mitigate Silanol Interactions: - Acidic Mobile Phase: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or phosphoric acid) to suppress the ionization of silanol groups.[5]- End-capped Columns: Ensure you are using a high-quality, end-capped column to minimize exposed silanols. |
| Sample Overload: Injecting too concentrated a sample can lead to peak fronting.[7] | Reduce Sample Concentration: Dilute the sample or reduce the injection volume. | |
| Extra-column Volume: Excessive tubing length or large-volume detector cells can cause band broadening.[8] | Minimize System Volume: Use shorter, narrower internal diameter tubing between the injector, column, and detector. |
Frequently Asked Questions (FAQs)
Q1: My purified cis-ε-viniferin degrades over time. How can I improve its stability?
A1: cis-ε-viniferin is highly sensitive to light and heat.[1][2]
-
Light Protection: Always work with amber-colored glassware or wrap your containers in aluminum foil. Store purified samples in the dark.
-
Temperature Control: Store purified cis-ε-viniferin at low temperatures, preferably at -20°C or below, to minimize thermal degradation. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage, consider dissolving the compound in a degassed solvent and storing it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q2: I am using Centrifugal Partition Chromatography (CPC) for purification. How do I select an appropriate solvent system for separating cis- and trans-ε-viniferin?
A2: The key to successful CPC separation is selecting a biphasic solvent system where the two isomers have different partition coefficients (K).
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System Selection: A common strategy for separating stilbenes is to use a quaternary solvent system like chloroform-methanol-n-butanol-water.[3] The ratio of these solvents can be adjusted to fine-tune the polarity of the two phases and achieve differential partitioning of the isomers.
-
Optimization: Systematically vary the solvent ratios and measure the partition coefficients of your target compounds in each phase to find the optimal system for your specific separation needs.
Q3: Can I use High-Speed Counter-Current Chromatography (HSCCC) for isolating cis-ε-viniferin?
A3: Yes, HSCCC is a suitable technique for the preparative separation of stilbenes. A quaternary solvent system composed of chloroform–methanol–n-butanol–water (e.g., in a 4:3:0.05:2, v/v ratio) has been successfully used to purify ε-viniferin.[3]
Q4: What are the typical retention times for cis- and trans-ε-viniferin in RP-HPLC?
A4: In reversed-phase HPLC, the cis-isomer is generally less retained and elutes earlier than the trans-isomer. In one reported method, the retention times were approximately 13.7 minutes for cis-ε-viniferin and 14.3 minutes for trans-ε-viniferin.[2] However, these times are highly dependent on the specific chromatographic conditions (column, mobile phase, flow rate, etc.).
Data Presentation
Table 1: Stability of ε-viniferin Isomers Under Different Conditions
| Condition | cis-ε-viniferin | trans-ε-viniferin | Reference |
| Elevated Temperature (45°C, in dark) | Very low stability; ~9-fold decrease in concentration after 1 day. | More stable than the cis-isomer, but prolonged heating is destructive. | [1][2] |
| Light Exposure (Room Temperature) | Concentration can increase by up to 300% after 7 days due to isomerization of the trans-isomer, followed by degradation. | Degrades over time. | [1][2] |
| Prolonged Storage in Solution (20 days) | Significant degradation. | Significant degradation. | [2] |
Experimental Protocols
Protocol 1: General HPLC Method for Stilbene Analysis
This protocol provides a starting point for the analytical separation of stilbenes, including cis- and trans-ε-viniferin. Optimization will be required based on your specific instrument and sample matrix.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase:
-
Gradient: A typical gradient would start with a lower percentage of organic solvent (e.g., 30% B) and gradually increase to a higher percentage (e.g., 70-100% B) over 20-30 minutes to elute compounds of increasing hydrophobicity.
-
Column Temperature: 30°C.[9]
-
Injection Volume: 10-20 µL.[9]
Protocol 2: Preparative High-Speed Counter-Current Chromatography (HSCCC) for Stilbene Purification
This protocol is adapted from a method used for the purification of stilbenes from grapevine roots.[3]
-
Apparatus: Preparative HSCCC instrument.
-
Solvent System: Chloroform–methanol–n-butanol–water (4:3:0.05:2, v/v/v/v).
-
Procedure:
-
Prepare the two-phase solvent system and allow it to equilibrate in a separatory funnel.
-
Fill the HSCCC column with the stationary phase (typically the upper phase).
-
Set the desired rotation speed.
-
Pump the mobile phase (typically the lower phase) through the column at a specific flow rate.
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Once hydrodynamic equilibrium is reached, inject the crude extract dissolved in a small volume of the biphasic solvent system.
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Collect fractions and analyze them by HPLC to identify those containing pure cis-ε-viniferin.
-
Visualizations
Caption: Experimental workflow for cis-ε-viniferin isolation and purification.
Caption: Troubleshooting logic for poor separation of cis/trans isomers.
References
- 1. scispace.com [scispace.com]
- 2. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. moravek.com [moravek.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. uhplcs.com [uhplcs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 9. archives.ijper.org [archives.ijper.org]
preventing degradation of cis-epsilon-viniferin during experiments
Welcome to the technical support center for cis-ε-viniferin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of cis-ε-viniferin during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause cis-ε-viniferin degradation?
A1: The primary factors leading to the degradation of cis-ε-viniferin are exposure to elevated temperatures, light (especially UV), and potentially non-optimal pH conditions. It has very low thermal stability and is photosensitive.[1][2] Oxidation is also a key process in the formation and potential degradation of stilbenes like viniferin (B1239022).[3]
Q2: How should I store my solid cis-ε-viniferin?
A2: Solid cis-ε-viniferin should be stored in a dry, dark place at temperatures below -15°C to ensure long-term stability.
Q3: What is the best way to prepare and store stock solutions of cis-ε-viniferin?
A3: Due to its poor water solubility, stock solutions should be prepared in organic solvents such as ethanol, DMSO, or isopropyl alcohol (IPA).[1][2] These solutions should be stored in amber vials or containers wrapped in aluminum foil to protect them from light. For short-term storage, 4°C is acceptable, but for long-term storage, aliquots should be kept at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: Can cis-ε-viniferin degrade in my cell culture medium?
A4: While direct studies on cis-ε-viniferin in cell culture are limited, its precursor, resveratrol (B1683913), is known to be unstable in standard cell culture media, which is typically buffered to a physiological pH of around 7.4 and maintained at 37°C.[4] It is highly probable that cis-ε-viniferin also degrades under these conditions. It is recommended to prepare fresh cis-ε-viniferin-containing media for each experiment and minimize the time the compound is in the media before and during the experiment.
Q5: How can I monitor the degradation of cis-ε-viniferin in my samples?
A5: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a reliable method for monitoring the degradation of cis-ε-viniferin.[2][5] This technique allows for the separation and quantification of the parent compound and its degradation products. A reversed-phase HPLC-DAD/MS method has been successfully used for the assay of cis-ε-viniferin.[2]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
This could be due to the degradation of cis-ε-viniferin in your experimental setup.
| Potential Cause | Troubleshooting Step |
| Thermal Degradation | Avoid heating solutions containing cis-ε-viniferin. Prepare all solutions at room temperature and store them on ice for the duration of the experiment if possible. Studies have shown a significant decrease in concentration after just one day at 45°C.[1][2] |
| Photodegradation | Conduct all experimental steps under subdued light. Use amber-colored tubes and plates, or cover them with aluminum foil. Exposure to light can cause isomerization and degradation.[1] |
| Degradation in Aqueous Buffers/Media | Prepare fresh solutions of cis-ε-viniferin immediately before use. If possible, perform a time-course experiment to assess its stability in your specific buffer or medium at the experimental temperature. Based on data for resveratrol, a pH below 6.8 is likely to improve stability.[4] |
| Oxidation | Consider de-gassing your solvents and buffers to remove dissolved oxygen. While not always practical, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation. |
Issue 2: Appearance of unknown peaks in HPLC chromatograms.
The presence of new peaks in your chromatogram likely indicates the formation of degradation products or isomers.
| Potential Cause | Troubleshooting Step |
| Isomerization | Exposure to UV or even ambient light can cause the isomerization of trans-ε-viniferin to cis-ε-viniferin and vice-versa, as well as the formation of cis-ε-viniferin from trans-resveratrol.[1][5] Ensure all samples are protected from light during preparation, storage, and analysis. |
| Oxidative Degradation | The formation of viniferins from resveratrol involves oxidative coupling, suggesting the molecule is susceptible to further oxidation.[3] Minimize exposure to air and consider using antioxidants if compatible with your experimental design. |
| Temperature-Induced Degradation | Maintain samples at a low temperature before and during HPLC analysis. Use a cooled autosampler if available. |
Data Presentation
Table 1: Summary of Stability Data for cis-ε-viniferin
| Condition | Observation | Recommendation | Reference |
| Elevated Temperature (45°C) | Almost nine-fold decrease in concentration after one day. | Avoid heating for periods longer than one day. | [1][2] |
| Light Exposure (Room Temp) | Can increase concentration initially due to isomerization of trans-isomers, but leads to complete degradation over extended periods (e.g., 20 days in IPA). | Protect from light at all times. | [1] |
| Long-term Storage (Solution) | Degradation observed within 20 days in IPA solution at room temperature. | Store stock solutions at -20°C or -80°C. | [1] |
| pH | Data for the related compound resveratrol shows instability at pH > 6.8. | Maintain a slightly acidic pH if the experimental conditions allow. | [4] |
Experimental Protocols
Protocol 1: General Handling and Preparation of cis-ε-viniferin for In Vitro Experiments
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Weighing: Weigh solid cis-ε-viniferin in a room with minimal light.
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Dissolution: Dissolve the compound in an appropriate organic solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution. Use amber vials.
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Storage of Stock Solution: Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes and store at -80°C.
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Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution at room temperature in the dark.
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Dilution: Dilute the stock solution to the final working concentration in your experimental buffer or cell culture medium immediately before application to your samples.
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Incubation: During incubation, protect the samples (e.g., cell culture plates) from light by covering them with aluminum foil or placing them in a light-proof container within the incubator.
Protocol 2: Basic Stability Assessment of cis-ε-viniferin in an Experimental Buffer
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Prepare a solution of cis-ε-viniferin in your experimental buffer at the desired final concentration.
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Aliquot the solution into several amber vials.
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Establish a time-zero sample by immediately analyzing one aliquot using a validated HPLC-MS method.
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Incubate the remaining vials under your experimental conditions (e.g., 37°C, protected from light).
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At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial and analyze its content by HPLC-MS.
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Quantify the peak area of cis-ε-viniferin at each time point and normalize it to the time-zero sample to determine the percentage of degradation over time.
Visualizations
Caption: Key factors contributing to the degradation of cis-ε-viniferin.
Caption: Recommended workflow for handling cis-ε-viniferin.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Viniferin formation by COX-1: evidence for radical intermediates during co-oxidation of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Viniferin Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of viniferin (B1239022) isomers.
Frequently Asked Questions (FAQs)
Q1: What are viniferin isomers and why is their separation challenging?
Viniferin isomers are a class of stilbenoid polyphenols found in grapes and other plants, derived from the polymerization of resveratrol (B1683913). Common isomers include ε-viniferin (epsilon-viniferin), δ-viniferin (delta-viniferin), and their cis/trans forms. The primary challenge in their HPLC separation lies in their structural similarity. These isomers often have very close polarity and hydrophobicity, leading to co-elution or poor resolution with standard chromatographic methods.
Q2: What is a good starting point for an HPLC method to separate viniferin isomers?
A reversed-phase C18 column is a common and effective starting point for the separation of stilbenoids like viniferin isomers. A typical setup would involve a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), a mobile phase consisting of a gradient of water with an acidic modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727), with UV detection around 320 nm.
Q3: What is the importance of using an acidic modifier in the mobile phase?
An acidic modifier, such as formic acid or acetic acid, is crucial for several reasons. It helps to protonate the phenolic hydroxyl groups on the viniferin isomers, reducing their ionization and leading to sharper, more symmetrical peaks. By suppressing the interaction of these groups with residual silanols on the silica-based stationary phase, peak tailing can be significantly minimized.
Q4: How should I prepare and handle my viniferin samples to ensure accurate analysis?
Viniferin isomers, particularly the trans-isomers, can be sensitive to light, which can induce isomerization to the cis-forms.[1] Therefore, it is critical to protect samples and standards from light during all stages of preparation and analysis by using amber vials and minimizing exposure. For extraction from plant material like grapevine canes, maceration or ultrasound-assisted extraction with solvents such as ethanol (B145695) or methanol are common, followed by filtration through a 0.22 or 0.45 µm syringe filter before injection.[2] It is also advisable to dissolve the final extract in the initial mobile phase composition to prevent peak distortion.
Q5: Which organic solvent is better for separating viniferin isomers: acetonitrile or methanol?
Both acetonitrile and methanol can be used effectively. Acetonitrile generally has a stronger elution strength, which can lead to shorter run times.[3] However, methanol, being a protic solvent, can offer different selectivity due to its ability to engage in hydrogen bonding interactions, which might be advantageous for separating structurally similar isomers.[3] If you are experiencing co-elution with one solvent, switching to the other is a valuable optimization strategy. For aromatic compounds like viniferins, which can have π-π interactions with phenyl-based columns, methanol may enhance these interactions and provide better selectivity compared to acetonitrile.[4][5][[“]]
Troubleshooting Guide
Problem 1: Poor Resolution or Co-elution of Viniferin Isomers
Q: My ε-viniferin and δ-viniferin peaks are not well-separated. What should I do?
A: Co-elution of closely related isomers is a common issue. Here are several strategies to improve resolution:
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Optimize the Gradient: If you are using a gradient elution, try making the gradient shallower around the elution time of the target isomers. A slower increase in the organic solvent percentage will allow for more interaction with the stationary phase and can improve separation. Start with a scouting gradient to identify the approximate elution window, then flatten the gradient in that region.[7]
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Change the Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the selectivity of the separation.[3][8] You can also try ternary mixtures of water, acetonitrile, and methanol to fine-tune selectivity.[8]
-
Adjust the Column Temperature: Temperature can influence selectivity. Try varying the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C). An increase in temperature generally reduces retention time but can sometimes improve or worsen resolution, so experimentation is key.
-
Modify the Mobile Phase pH: While viniferins are not strongly ionizable, slight adjustments to the mobile phase pH with an acidic modifier can sometimes influence selectivity and improve peak shape.
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Consider a Different Stationary Phase: If a C18 column does not provide adequate resolution, consider a column with a different selectivity. A phenyl-hexyl column, for instance, can provide alternative selectivity for aromatic compounds through π-π interactions.
Problem 2: Peak Tailing
Q: My viniferin peaks are showing significant tailing. What is the cause and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, or issues with the HPLC system.
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Check Mobile Phase Acidity: Ensure your mobile phase contains an acidic modifier like 0.1% formic or acetic acid. This suppresses the ionization of residual silanol (B1196071) groups on the column packing, which can cause tailing with phenolic compounds.
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Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.
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Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
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Mismatched Injection Solvent: Dissolving your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion. If possible, dissolve your sample in the initial mobile phase.
Problem 3: Appearance of Unexpected Peaks
Q: I see an unexpected peak in my chromatogram, especially for samples that have been exposed to light. What could this be?
A: This is likely a cis-isomer of one of your target viniferins. Trans-stilbenoids are known to undergo photoisomerization to their corresponding cis-isomers upon exposure to UV or even ambient light. For instance, trans-ε-viniferin can convert to cis-ε-viniferin.[1]
-
Prevention: Protect your samples and standards from light at all times by using amber vials and covering them with aluminum foil.
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Identification: If possible, use a mass spectrometer (MS) detector to identify the unexpected peak by its mass-to-charge ratio, which should be identical to its trans-isomer.
Experimental Protocols
Protocol 1: HPLC-DAD Method for the Separation of trans-Resveratrol and ε-Viniferin Isomers
This protocol is a starting point for the separation of trans-resveratrol, cis-ε-viniferin, and trans-ε-viniferin.
| Parameter | Condition |
| HPLC System | Dionex Ultimate 3000 or equivalent |
| Column | Reversed-phase C18 |
| Mobile Phase A | Methanol/Water/Acetic Acid (20:80:1, v/v/v) |
| Mobile Phase B | Methanol/Water/Acetic Acid (90:10:1, v/v/v) |
| Gradient | 0-10 min: 0% to 100% B; 10-25 min: 100% B; 25-30 min: 100% to 0% B |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 5 µL |
| Detection | DAD at 306 nm |
| Sample Prep. | Dissolve extract in isopropyl alcohol, filter through a 0.22 µm filter. |
This method was adapted from a study on the stability of resveratrol and viniferin.[1]
Protocol 2: Starting Method for the Separation of a Broader Range of Viniferin Isomers (including δ-viniferin)
This protocol is a suggested starting point and may require optimization for your specific sample matrix and isomer profile.
| Parameter | Condition |
| HPLC System | Standard HPLC with PDA/DAD detector |
| Column | C18 (e.g., 4.6 x 150 mm, 3.5 or 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 60% B over 40 minutes, then a wash and re-equilibration step. |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | DAD at 320 nm |
| Sample Prep. | Extract with an ethanol/water mixture, evaporate and reconstitute in the initial mobile phase. Filter through a 0.22 µm filter. |
Quantitative Data Summary
The following table presents validation data for an HPLC-MS method for the analysis of trans-resveratrol and ε-viniferin isomers.
| Compound | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |
| trans-Resveratrol | 12.5 | 9.03 | 48.0 |
| cis-ε-Viniferin | 13.7 | 13.68 | 68.7 |
| trans-ε-Viniferin | 14.3 | 19.34 | 68.7 |
Data sourced from a study by Gabr et al. (2020)[1]
Visualizations
Caption: Workflow for optimizing HPLC separation of viniferin isomers.
References
- 1. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Synthesis and Extraction of Resveratrol from Grapevine: Challenges and Advances in Compound Identification and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. mastelf.com [mastelf.com]
- 8. chromatographytoday.com [chromatographytoday.com]
troubleshooting low yield of cis-epsilon-viniferin synthesis
Welcome to the technical support center for cis-ε-viniferin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis yield.
Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter during the synthesis and purification of cis-ε-viniferin.
Question: My final yield of cis-ε-viniferin is extremely low. What are the most likely causes?
Answer: A low yield of cis-ε-viniferin typically stems from two main areas: the initial enzymatic dimerization of resveratrol (B1683913) and the subsequent photoisomerization step. Key factors include:
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Poor Selectivity in Dimerization: The oxidative coupling of resveratrol is often not selective and produces a mixture of various dimers (e.g., trans-ε-viniferin, δ-viniferin) and higher-order oligomers.[1][2] The desired trans-ε-viniferin, the precursor to the cis-isomer, may only be a minor product.
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Suboptimal Photoisomerization: The conversion of trans- to cis-ε-viniferin requires specific UV irradiation conditions. Incorrect wavelength, insufficient exposure time, or inappropriate solvent can lead to incomplete conversion or degradation of the product.[3][4]
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Product Degradation: cis-ε-viniferin is highly sensitive to both light and heat.[5][6] Exposure to ambient light after synthesis or the use of high temperatures during solvent evaporation can cause the molecule to isomerize back to the more stable trans form or degrade, significantly reducing your isolated yield.
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Inefficient Purification: Separation of cis-ε-viniferin from a complex mixture of other isomers and unreacted starting material is challenging. Losses are common during chromatographic purification steps.
Question: How can I improve the yield and selectivity of the initial enzymatic dimerization to favor ε-viniferin?
Answer: The enzymatic dimerization of resveratrol using Horseradish Peroxidase (HRP) and hydrogen peroxide (H₂O₂) is highly dependent on reaction conditions. Controlling the pH is one of the most critical factors for improving selectivity.[7][8]
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pH Control: Different pH levels favor the formation of different dimers. While many protocols yield δ-viniferin as the major product, careful adjustment of the reaction buffer pH can shift the selectivity. A study by Li et al. demonstrated that pH can switch the catalytic pattern of HRP, allowing for the selective synthesis of different dimers.[7][8] Experimenting with a range of pH values (e.g., from acidic to neutral) is recommended to find the optimal condition for ε-viniferin formation in your system.
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Substrate Concentration: High concentrations of resveratrol can lead to the formation of higher-order oligomers. Using a more dilute solution of the resveratrol starting material may favor dimer formation.
-
Controlled Addition of H₂O₂: A slow, dropwise addition of hydrogen peroxide to the reaction mixture is crucial. Adding the H₂O₂ all at once can lead to enzyme inactivation and uncontrolled side reactions, reducing the overall yield and selectivity.
Question: I am trying to convert trans-ε-viniferin to the cis-isomer, but the conversion is inefficient. What am I doing wrong?
Answer: Inefficient photoisomerization is a common problem. The success of this step depends on several key experimental parameters.[4]
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UV Wavelength: The choice of UV wavelength is critical. While various wavelengths (254 nm, 300 nm, 365 nm) can induce isomerization, shorter wavelengths like 254 nm may lead to faster conversion but also risk product degradation.[4][9] Irradiation at 365 nm is a common choice for stilbene (B7821643) isomerization.[3]
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Solvent: The solvent can influence the rate of isomerization. Ethanol, methanol, and acetonitrile (B52724) are commonly used. Ethanol is a frequent and effective choice.[4]
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Exclusion of Oxygen: Perform the irradiation under an inert atmosphere (e.g., by bubbling nitrogen or argon through the solution before and during the process). Oxygen can participate in side reactions, leading to the formation of unwanted byproducts like phenanthrene (B1679779) structures.[3]
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Monitoring the Reaction: The conversion process should be monitored over time by HPLC to determine the optimal irradiation duration. Prolonged exposure can lead to the formation of degradation products and a decrease in the yield of the desired cis-isomer.[10]
Question: My purified product seems to be converting back to the trans-isomer. How can I improve the stability of cis-ε-viniferin?
Answer: The stability of cis-ε-viniferin is a significant challenge due to its sensitivity to light and heat.[5][6]
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Light Protection: All workup, purification, and storage steps must be performed with rigorous protection from light. Use amber vials or wrap containers in aluminum foil. Conduct chromatography in a darkened room or with shielded equipment.
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Temperature Control: Avoid high temperatures. When removing solvents, use a rotary evaporator at a low temperature (e.g., <30°C). For long-term storage, keep the purified compound as a solid at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere.
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pH of Solutions: The pH of the environment can affect the stability of stilbenes. It is generally advisable to maintain neutral or slightly acidic conditions during workup and purification, as basic pH levels can promote degradation.[11][12]
Data and Parameters
The following tables summarize key parameters for the synthesis and analysis of cis-ε-viniferin.
Table 1: Factors Influencing Selectivity in HRP-Catalyzed Dimerization of Resveratrol
| Parameter | Condition | Effect on Product Distribution | Reference |
| pH | Acidic vs. Neutral | Critically influences the ratio of different dimers formed. Precise pH control is key to selective synthesis. | [7][8] |
| Enzyme | Horseradish Peroxidase (HRP), Laccases | Different enzymes or isoenzymes can yield different product distributions. HRP is common. | [1] |
| Oxidant | Hydrogen Peroxide (H₂O₂) | Rate of addition is crucial. Slow, controlled addition prevents side reactions and enzyme degradation. | [1] |
| Solvent | Aqueous buffer, often with a co-solvent like acetone (B3395972) | Co-solvent can improve substrate solubility but may affect enzyme activity and product selectivity. | [2] |
Table 2: Key Experimental Parameters for Photoisomerization of trans- to cis-ε-Viniferin
| Parameter | Recommended Conditions | Notes | Reference |
| UV Wavelength | 365 nm (UV-A) | Balances conversion rate with risk of degradation. Shorter wavelengths (e.g., 254 nm) are faster but may form more byproducts. | [3][4] |
| Solvent | Ethanol or Methanol | Affects isomerization rate. Ethanol is a common and effective choice. | [4] |
| Concentration | 5 - 100 mg/L | Higher concentrations can lead to incomplete conversion due to the inner filter effect. | [4] |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent oxidation and the formation of photocyclization byproducts. | [3] |
| Reaction Time | Varies (minutes to hours) | Must be optimized by monitoring the reaction progress via HPLC to maximize yield. | [10] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of trans-ε-Viniferin
This protocol describes a general method for the oxidative dimerization of trans-resveratrol using horseradish peroxidase (HRP).
-
Preparation: In a flask protected from light, dissolve trans-resveratrol in an appropriate buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) to a final concentration of 1-5 mM. An organic co-solvent such as acetone may be used to aid dissolution. Add HRP to the solution.
-
Reaction Initiation: While stirring the solution, add a solution of hydrogen peroxide (H₂O₂) dropwise over several hours using a syringe pump. A typical molar ratio of resveratrol to H₂O₂ is 1:1 to 1:2.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them via HPLC or TLC. The reaction is typically run for 24-48 hours.
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Quenching and Extraction: Once the starting material is consumed, quench the reaction by adding a small amount of catalase or sodium sulfite. Acidify the mixture slightly (e.g., to pH 4-5) and extract the products with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature (<30°C). The crude product mixture can then be purified by column chromatography to isolate trans-ε-viniferin.
Protocol 2: Photoisomerization to cis-ε-Viniferin
This protocol details the conversion of the trans-isomer to the cis-isomer.
-
Solution Preparation: Dissolve the purified trans-ε-viniferin in a suitable solvent (e.g., ethanol) in a quartz reaction vessel. The concentration should be relatively low (e.g., 50 mg/L) to ensure good light penetration.
-
Deoxygenation: Bubble argon or nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen.
-
UV Irradiation: While stirring and maintaining the inert atmosphere, irradiate the solution using a UV lamp (e.g., a mercury lamp with a filter for 365 nm). The reaction vessel should be placed at a fixed distance from the lamp.
-
Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small sample for HPLC analysis to monitor the formation of the cis-isomer and the disappearance of the trans-isomer. The goal is to stop the reaction when the concentration of cis-ε-viniferin is at its maximum, before degradation products begin to accumulate significantly.
-
Workup: Once the optimal conversion is reached, immediately remove the solvent under reduced pressure in the dark and at low temperature. The resulting solid should be stored under an inert atmosphere at -20°C or below, protected from light.
Protocol 3: HPLC Analysis of Viniferin (B1239022) Isomers
This method can be used to monitor reaction progress and assess the purity of the final product.
-
System: HPLC with Diode Array (DAD) or Mass Spectrometry (MS) detection.
-
Column: A reversed-phase column, such as a Synergi Polar-RP 80 Å (150 mm × 4.6 mm, 4 µm particle size), is effective.[13]
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% formic acid or 1% acetic acid.
-
Solvent B: Methanol or Acetonitrile with 0.1% formic acid or 1% acetic acid.
-
-
Example Gradient: Start with a high percentage of Solvent A, and run a linear gradient to a high percentage of Solvent B over 20-30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: Monitor at 306-320 nm. MS detection in negative ion mode can provide additional confirmation.
-
Expected Elution Order: In reversed-phase HPLC, more polar compounds elute earlier. Typically, the order would be trans-resveratrol, followed by the viniferin dimers. The cis and trans isomers of ε-viniferin can be separated, with retention times around 13.7 min for cis-ε-viniferin and 14.3 min for trans-ε-viniferin under specific conditions.[13]
Visual Guides
Diagram 1: General Workflow for cis-ε-Viniferin Synthesis
Caption: A four-step workflow for the synthesis and purification of cis-ε-viniferin.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in cis-ε-viniferin synthesis.
References
- 1. Chemistry and Biology of Resveratrol-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomimetic Synthesis of Resveratrol Trimers Catalyzed by Horseradish Peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pH-switched HRP-catalyzed dimerization of resveratrol: a selective biomimetic synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] pH-switched HRP-catalyzed dimerization of resveratrol: a selective biomimetic synthesis | Semantic Scholar [semanticscholar.org]
- 9. Reversible trans -to- cis photoisomerization and irreversible photocyclization reactions of a Co-coordinated stilbene derivative on chiral di-β-diketo ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07133A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. scispace.com [scispace.com]
- 13. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Bioavailability of Cis-Epsilon-Viniferin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of cis-epsilon-viniferin.
Disclaimer: Specific pharmacokinetic data and optimized protocols for this compound are limited in publicly available literature. Much of the guidance provided is extrapolated from studies on the more extensively researched trans-epsilon-viniferin and other stilbenoids, such as resveratrol (B1683913). Researchers are strongly encouraged to perform experimental validation for their specific applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
The low oral bioavailability of this compound, like other stilbenoids, is attributed to two main factors:
-
Poor Aqueous Solubility: Epsilon-viniferin (B1682455) is a lipophilic molecule with low solubility in water, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[1]
-
Extensive First-Pass Metabolism: After absorption, epsilon-viniferin undergoes rapid and extensive metabolism, primarily in the intestines and liver.[2][3] The main metabolic pathways are glucuronidation and sulfation, which convert the active compound into more water-soluble and easily excretable forms.[1][4][5]
Q2: What is the difference in bioavailability between cis- and trans-epsilon-viniferin?
Direct comparative studies on the bioavailability of cis- and trans-epsilon-viniferin are scarce. However, it is known that the trans-isomer can convert to the cis-isomer under UV light.[6] For resveratrol, the trans-isomer is generally considered more biologically active and stable. The lower stability of the cis-isomer might contribute to even lower bioavailability, but this requires experimental confirmation for epsilon-viniferin.
Q3: What are the main strategies to improve the in vivo bioavailability of this compound?
The primary strategies focus on improving solubility and protecting the molecule from premature metabolism. These include:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like liposomes, nanoemulsions, and solid lipid nanoparticles (SLNs) can enhance its solubility and absorption.[1]
-
Polymeric Nanoparticles: Loading the compound into biodegradable polymeric nanoparticles can protect it from degradation in the gastrointestinal tract and provide controlled release.
-
Complexation: Using molecules like cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.
-
Use of Adjuvants: Co-administration with absorption enhancers or inhibitors of metabolic enzymes (e.g., piperine, though specific studies on its effect on epsilon-viniferin are needed) could potentially increase bioavailability.
Q4: Are the metabolites of epsilon-viniferin biologically active?
This is an area of ongoing research. While the primary purpose of glucuronidation and sulfation is detoxification and elimination, some studies on resveratrol suggest that its metabolites may retain some biological activity or can be deconjugated back to the parent compound at target tissues. Whether this holds true for this compound metabolites requires further investigation.
Troubleshooting Guides
Issue 1: Low plasma concentration of this compound after oral administration.
| Potential Cause | Troubleshooting Suggestion |
| Poor dissolution | 1. Formulation: Encapsulate this compound in a nanoformulation (e.g., liposomes, SLNs, nanoemulsions) to improve solubility and dissolution rate. 2. Particle Size Reduction: Micronize the raw compound to increase the surface area for dissolution. |
| Extensive metabolism | 1. Formulation: Use a delivery system that offers protection against enzymatic degradation in the gut and liver. 2. Co-administration: Investigate the co-administration of inhibitors of UGTs and SULTs (UDP-glucuronosyltransferases and sulfotransferases), though specific inhibitors for epsilon-viniferin metabolism need to be identified. |
| Poor absorption | 1. Lipid-Based Carriers: Formulations with lipids can enhance lymphatic transport, partially bypassing first-pass metabolism in the liver. |
| Compound instability | 1. Handling: Protect the compound from light to prevent isomerization and degradation. Conduct all procedures under dim light.[7] |
Issue 2: High variability in experimental results.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent formulation | 1. Characterization: Thoroughly characterize your formulation for particle size, zeta potential, encapsulation efficiency, and drug load to ensure batch-to-batch consistency. |
| Animal model variability | 1. Standardization: Ensure consistent age, sex, and fasting state of the animals. 2. Dosing: Use precise oral gavage techniques to ensure accurate dosing. |
| Analytical method sensitivity | 1. Method Validation: Develop and validate a highly sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound and its major metabolites in biological matrices. |
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Free vs. Encapsulated Stilbenoids (Illustrative Data based on trans-epsilon-viniferin and resveratrol studies)
Note: This table is illustrative and based on data for related compounds. Actual values for this compound will require experimental determination.
| Compound & Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Increase | Reference |
| trans-ε-viniferin (Free) | 20 | ~50 | 1 | ~150 | - | Extrapolated from[2] |
| trans-ε-viniferin (Liposomal) | 20 | ~75 | 1 | ~250 | ~1.7-fold | Extrapolated from[2] |
| Resveratrol (Free) | 25 | 25.5 | 0.25 | 37.8 | - | [8] |
| Resveratrol (SLNs) | 25 | 198.6 | 4 | 2984.5 | ~79-fold | [8] |
Experimental Protocols
Protocol 1: Preparation of Epsilon-Viniferin Loaded Liposomes (based on a method for trans-epsilon-viniferin)
This protocol is adapted from a method used for encapsulating trans-epsilon-viniferin in multilamellar liposomes.[2]
Materials:
-
This compound
-
Phosphatidylcholine (e.g., P75)
-
Tween 80
-
Ultra-pure water
Procedure:
-
Individually dissolve phosphatidylcholine, Tween 80, and this compound in ethanol.
-
Mix the individual solutions.
-
Remove the ethanol by evaporation under a gentle stream of nitrogen.
-
Freeze-dry the resulting lipid film for 48 hours.
-
Weigh the dried mixture and add half of the required volume of ultra-pure water.
-
Apply shear force using a microspatula for 1 minute.
-
Add the remaining half of the water.
-
Subject the mixture to three cycles of high shear stress to form multilamellar liposomes.
-
Characterize the liposomes for size, encapsulation efficiency, and drug load.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Animal Model: Male Wistar rats (8-10 weeks old).
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulation (e.g., free compound suspended in 0.5% carboxymethylcellulose or a nanoformulation) via oral gavage.
-
Collect blood samples (e.g., via the tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract this compound and its metabolites from the plasma (e.g., using liquid-liquid extraction or solid-phase extraction).
-
Quantify the concentrations using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Factors contributing to the low bioavailability of this compound.
Caption: Strategies to overcome the low bioavailability of this compound.
References
- 1. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans-ε-Viniferin Encapsulation in Multi-Lamellar Liposomes: Consequences on Pharmacokinetic Parameters, Biodistribution and Glucuronide Formation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In the shadow of resveratrol: biological activities of epsilon-viniferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beneficial Effects of ε-Viniferin on Obesity and Related Health Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Glucuronidation and Sulfation of ε-Viniferin, a Resveratrol Dimer, in Humans and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
cis-epsilon-viniferin stability issues in cell culture media
Welcome to the technical support center for cis-ε-viniferin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of cis-ε-viniferin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My cells are not showing the expected biological response to cis-ε-viniferin. What could be the issue?
A1: The lack of a biological response is often linked to the instability of cis-ε-viniferin in the cell culture medium. This compound is known to be sensitive to several factors that can lead to its degradation over the course of an experiment. Key factors include exposure to light, elevated temperatures, and the composition of the medium itself. It is also possible that the compound is precipitating out of solution due to its poor water solubility.
Q2: What are the visible signs of cis-ε-viniferin instability or degradation in my cell culture?
Q3: How should I prepare my stock solution of cis-ε-viniferin?
A3: Due to its poor water solubility, cis-ε-viniferin should first be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution. This stock solution should then be diluted to the final working concentration in the cell culture medium immediately before use to minimize the time the compound is in an aqueous environment where it is less stable. It is crucial to ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the main factors that influence the stability of cis-ε-viniferin in cell culture experiments?
A4: The primary factors affecting stability are:
-
Light: As a stilbene, cis-ε-viniferin is sensitive to light. Exposure to light can cause isomerization from its trans-isomer and can also lead to degradation.[3][4][5] It is recommended to work with the compound in dimmed light and store solutions in amber vials or containers wrapped in aluminum foil.
-
Temperature: Elevated temperatures, such as the 37°C used for cell culture incubation, can accelerate the degradation of cis-ε-viniferin.[4][5] Studies have shown that the thermal stability of cis-ε-viniferin is very low, with rapid decomposition occurring at higher temperatures.[4][5]
-
pH: The pH of the cell culture medium can influence the stability of polyphenolic compounds. While specific data on the effect of pH on cis-ε-viniferin is limited, it is a factor to consider.
Q5: Can I pre-mix cis-ε-viniferin into my media and store it?
A5: It is strongly advised not to pre-mix and store cis-ε-viniferin in cell culture medium. Due to its instability, the compound should be added to the medium immediately before it is applied to the cells. Stock solutions in a suitable organic solvent can be prepared and stored at -20°C or -80°C, protected from light.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with cis-ε-viniferin.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results between experiments. | 1. Degradation of cis-ε-viniferin stock solution. 2. Variable degradation of cis-ε-viniferin in the cell culture medium during the experiment. | 1. Prepare fresh dilutions of cis-ε-viniferin from a frozen stock for each experiment. 2. Perform a stability study to determine the half-life of cis-ε-viniferin in your specific cell culture conditions (see Experimental Protocols section). Standardize the time between adding the compound and performing the assay. |
| Precipitate observed in the cell culture medium after adding cis-ε-viniferin. | 1. Poor solubility of cis-ε-viniferin in the aqueous medium. 2. The final concentration of the compound exceeds its solubility limit. | 1. Ensure the stock solution is properly dissolved in the organic solvent before diluting in the medium. 2. Lower the final concentration of cis-ε-viniferin. 3. Consider using a solubilizing agent, though this should be tested for effects on your cell model. |
| Observed cellular toxicity is higher than expected. | 1. Cytotoxicity of the organic solvent (e.g., DMSO). 2. Formation of cytotoxic degradation products. | 1. Ensure the final concentration of the organic solvent is below the toxic threshold for your cell line (typically <0.1%). Run a solvent-only control. 2. Minimize degradation by protecting the compound from light and heat, and by adding it to the culture immediately before the experiment. |
| Reduced or no effect of the compound over a long-term (e.g., >24 hours) experiment. | Significant degradation of cis-ε-viniferin over the incubation period. | 1. Consider a shorter experimental duration. 2. Replenish the medium with freshly prepared cis-ε-viniferin at regular intervals (e.g., every 12 or 24 hours), after determining its stability in your medium. |
Experimental Protocols
Protocol 1: Assessing the Stability of cis-ε-viniferin in Cell Culture Media using HPLC
This protocol provides a method to determine the stability of cis-ε-viniferin in a specific cell culture medium over time.
1. Materials:
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cis-ε-viniferin
-
HPLC-grade DMSO
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Cell culture medium of interest (e.g., DMEM, RPMI-1640, F12)
-
HPLC system with a UV-Vis or PDA detector
-
C18 HPLC column
-
Incubator (37°C, 5% CO₂)
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Sterile microcentrifuge tubes
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Sterile, amber-colored or foil-wrapped tubes
2. Methodology:
-
Prepare a Concentrated Stock Solution: Dissolve cis-ε-viniferin in DMSO to a high concentration (e.g., 10 mM).
-
Spike the Cell Culture Medium: In a sterile, light-protected tube, dilute the cis-ε-viniferin stock solution into the pre-warmed (37°C) cell culture medium to the final desired experimental concentration. Vortex gently to mix.
-
Time Point Zero (t=0) Sample: Immediately after mixing, take an aliquot of the medium containing cis-ε-viniferin and store it at -80°C. This will serve as your baseline concentration.
-
Incubation: Place the remaining medium in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect aliquots of the medium and immediately freeze them at -80°C to halt further degradation.
-
HPLC Analysis:
-
Thaw all samples.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant using a validated HPLC method to quantify the concentration of cis-ε-viniferin.
-
-
Data Analysis:
-
Calculate the percentage of cis-ε-viniferin remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining cis-ε-viniferin against time to visualize the degradation profile.
-
From this plot, you can determine the half-life (t½) of cis-ε-viniferin in your specific cell culture medium.
-
Illustrative Stability Data of cis-ε-viniferin in Different Cell Culture Media at 37°C (Hypothetical)
| Time (hours) | Remaining cis-ε-viniferin in DMEM (%) | Remaining cis-ε-viniferin in RPMI-1640 (%) | Remaining cis-ε-viniferin in DMEM/F12 (%) |
| 0 | 100 | 100 | 100 |
| 2 | 92 | 95 | 93 |
| 4 | 85 | 88 | 86 |
| 8 | 70 | 75 | 72 |
| 12 | 58 | 65 | 60 |
| 24 | 35 | 45 | 38 |
| 48 | 10 | 18 | 12 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on specific experimental conditions.
Visualizations
Signaling Pathways
The following diagrams illustrate the potential signaling pathways affected by cis-ε-viniferin and related stilbenes.
Caption: Workflow for assessing cis-ε-viniferin stability.
Caption: Troubleshooting logic for experimental issues.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Caspase activation pathway leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing variability in cis-epsilon-viniferin experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving cis-ε-viniferin.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and properties of cis-ε-viniferin.
Q1: What is cis-ε-viniferin and how does it differ from trans-ε-viniferin?
A1: cis-ε-Viniferin is a stereoisomer of ε-viniferin, a resveratrol (B1683913) dimer. It is structurally different from its trans-isomer in the spatial arrangement of substituents around the double bond. This difference in structure can lead to variations in biological activity and physical properties. The exposition of trans-ε-viniferin to ultraviolet irradiation induces a rapid isomerization which leads to the formation of the cis-isomer.[1]
Q2: What are the main factors contributing to variability in experiments with cis-ε-viniferin?
A2: The primary factors contributing to experimental variability are the compound's inherent instability and poor solubility. Key sources of variability include:
-
Light Sensitivity: Exposure to UV and even ambient light can cause isomerization from the trans- to the cis- form and can also lead to degradation.[1][2] The concentration of cis-ε-viniferin can increase by 300% after seven days of light exposure due to photoisomerization of trans-ε-viniferin and dimerization of resveratrol.[1]
-
Temperature Sensitivity: High temperatures can lead to the degradation of cis-ε-viniferin. It has low thermal stability and can rapidly decompose, with a nearly nine-fold decrease in concentration after one day at an elevated temperature.[3]
-
Oxidation: As a polyphenolic compound, cis-ε-viniferin is susceptible to oxidation, which can alter its structure and activity.
-
Poor Water Solubility: cis-ε-viniferin is poorly soluble in aqueous solutions, which can lead to inconsistent concentrations in stock solutions and experimental media.[4]
Q3: How should I store my cis-ε-viniferin samples to ensure stability?
A3: To maintain the integrity of cis-ε-viniferin, it is crucial to store it under the following conditions:
-
In the Dark: Protect from light by using amber vials or by wrapping containers in aluminum foil.
-
At Low Temperatures: Store stock solutions and solid compounds at -20°C or below.
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Under Inert Gas: For long-term storage, consider flushing vials with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.
Q4: What solvents are recommended for dissolving cis-ε-viniferin?
A4: Due to its poor water solubility, organic solvents are necessary to dissolve cis-ε-viniferin. Commonly used solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Methanol
-
Acetone
It is recommended to prepare concentrated stock solutions in these solvents and then dilute them into aqueous buffers or cell culture media for experiments. Be mindful of the final solvent concentration in your assays, as it may have its own biological effects.
Q5: How can I improve the solubility of cis-ε-viniferin in aqueous solutions for my experiments?
A5: To improve the aqueous solubility and stability of cis-ε-viniferin, encapsulation into liposomes is a proven method.[4] This technique can significantly increase its water solubility and protect it from degradation.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Guide 1: Inconsistent Results in Cell-Based Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells. | Inconsistent cis-ε-viniferin concentration due to poor solubility. | 1. Ensure your stock solution is fully dissolved before use. Briefly vortex before making dilutions. 2. When diluting into aqueous media, add the stock solution dropwise while vortexing the media to prevent precipitation. 3. Consider using a carrier solvent or encapsulating the compound in liposomes to improve solubility.[4] |
| Degradation of cis-ε-viniferin during the experiment. | 1. Protect your plates from light during incubation by covering them with aluminum foil. 2. Minimize the duration of the experiment if possible. 3. Prepare fresh dilutions of cis-ε-viniferin for each experiment. | |
| Unexpectedly low or no biological activity. | Degradation of the compound in stock solution. | 1. Prepare fresh stock solutions regularly. 2. Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. 3. Verify the concentration and purity of your stock solution using HPLC. |
| Isomerization to a less active form. | 1. Strictly protect your compound and solutions from light at all stages of the experiment.[1][2] |
Guide 2: Issues with Analytical Quantification (HPLC)
| Problem | Possible Cause | Troubleshooting Steps |
| Shifting retention times. | Changes in mobile phase composition or column temperature. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. |
| Poor peak shape (tailing or fronting). | Column overload or interaction with active sites on the column. | 1. Dilute your sample to a lower concentration. 2. Ensure the sample solvent is compatible with the mobile phase. |
| Appearance of unexpected peaks. | Degradation or isomerization of cis-ε-viniferin. | 1. Analyze samples immediately after preparation. 2. Protect samples from light and heat.[3] 3. Check for the presence of trans-ε-viniferin and other related compounds. |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments involving cis-ε-viniferin.
Protocol 1: Preparation of cis-ε-Viniferin Stock Solutions
-
Weighing: Accurately weigh the desired amount of solid cis-ε-viniferin in a light-protected environment (e.g., under dim light or in a glove box).
-
Dissolution: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used if necessary, but prolonged heating should be avoided.
-
Storage: Aliquot the stock solution into single-use, amber-colored microcentrifuge tubes.
-
Protection: Flush the headspace of each tube with an inert gas (e.g., argon or nitrogen) before sealing.
-
Freezing: Store the aliquots at -20°C or -80°C until use.
Protocol 2: Quantification of cis-ε-Viniferin by High-Performance Liquid Chromatography (HPLC)
This protocol is based on a validated method for stilbene (B7821643) analysis.
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with a small amount of formic acid, e.g., 0.1%) is commonly used. A typical gradient might be:
-
0-5 min: 20% Acetonitrile
-
5-20 min: Gradient to 80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25-30 min: Gradient back to 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at approximately 280 nm and 320 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a series of standard solutions of cis-ε-viniferin of known concentrations in the mobile phase to generate a calibration curve.
-
Sample Preparation: Dilute your experimental samples with the mobile phase to fall within the concentration range of your calibration curve.
-
Analysis: Inject the standards and samples. Quantify the amount of cis-ε-viniferin in your samples by comparing the peak area to the calibration curve.
Table 1: HPLC Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95-105% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
Section 4: Visualizations
Diagram 1: Factors Contributing to Variability in cis-ε-Viniferin Experiments
Caption: Key factors leading to experimental variability with cis-ε-viniferin.
Diagram 2: Experimental Workflow for a Cell-Based Assay
Caption: A generalized workflow for conducting a cell-based assay with cis-ε-viniferin.
Diagram 3: Simplified NF-κB Signaling Pathway and Potential Inhibition by cis-ε-Viniferin
References
method refinement for accurate cis-epsilon-viniferin quantification
Welcome to the technical support center for the accurate quantification of cis-ε-viniferin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately quantifying cis-ε-viniferin?
A1: The primary challenges in the accurate quantification of cis-ε-viniferin stem from its inherent instability. It is highly susceptible to photoisomerization from its more common trans-isomer and can degrade at elevated temperatures. Therefore, protecting samples from light and heat throughout the entire analytical process is critical for accurate results.
Q2: How can I prevent the isomerization of trans-ε-viniferin to cis-ε-viniferin during my experiment?
A2: To minimize isomerization, it is crucial to protect your samples from light at all stages. Use amber vials or wrap your glassware in aluminum foil during sample extraction, preparation, and analysis. Work in a dimly lit environment whenever possible. Additionally, avoid high temperatures during sample processing.
Q3: What are the recommended storage conditions for samples containing cis-ε-viniferin?
A3: Samples should be stored in the dark at low temperatures, preferably at 4°C for short-term storage and frozen at -20°C or below for long-term storage to minimize degradation and isomerization.
Q4: Which analytical techniques are most suitable for cis-ε-viniferin quantification?
A4: High-Performance Liquid Chromatography (HPLC) coupled with either a UV detector (HPLC-UV) or a mass spectrometer (HPLC-MS) are the most common and reliable techniques for the quantification of cis-ε-viniferin. HPLC-MS offers higher sensitivity and selectivity.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the HPLC analysis of cis-ε-viniferin.
Issue 1: Poor Resolution Between cis- and trans-ε-viniferin Peaks
| Possible Cause | Solution |
| Inappropriate mobile phase composition. | Optimize the mobile phase. A common starting point is a gradient of acetonitrile (B52724) and water, often with a small percentage of formic acid (e.g., 0.1%) to improve peak shape. Adjusting the gradient slope or the initial and final percentages of the organic solvent can improve separation. |
| Incorrect column chemistry. | Use a high-resolution reversed-phase column, such as a C18 or phenyl-hexyl column. Columns with a smaller particle size (e.g., <3 µm) can also enhance resolution. |
| Suboptimal flow rate. | A lower flow rate generally improves resolution. Try reducing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min) to see if separation improves. |
| Elevated column temperature. | While higher temperatures can improve efficiency, they may not always enhance the resolution of isomers. Experiment with different column temperatures, starting from ambient and gradually increasing to find the optimal balance. |
Issue 2: Peak Tailing for the cis-ε-viniferin Peak
| Possible Cause | Solution |
| Secondary interactions with the column. | Acidify the mobile phase with a small amount of formic acid or acetic acid (e.g., 0.1%) to suppress the ionization of silanol (B1196071) groups on the silica-based column, which can cause tailing. |
| Column overload. | Reduce the injection volume or dilute the sample to ensure you are within the linear range of the column. |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column. |
| Extra-column dead volume. | Ensure all tubing and connections in your HPLC system are appropriate for the column dimensions and are properly fitted to minimize dead volume. |
Issue 3: Inconsistent or Low Recovery of cis-ε-viniferin
| Possible Cause | Solution |
| Degradation during sample preparation. | Protect samples from light and heat. Use cooled sample trays in the autosampler if available. Prepare samples fresh whenever possible. |
| Inefficient extraction from the matrix. | Optimize your extraction protocol. For solid samples, techniques like maceration or Soxhlet extraction can be used. Ensure the chosen solvent is appropriate for ε-viniferin (e.g., methanol (B129727), ethanol (B145695), or acetone). The duration and temperature of extraction should be carefully controlled to prevent degradation. |
| Loss during sample cleanup (e.g., SPE). | Ensure the Solid Phase Extraction (SPE) cartridge is properly conditioned and that the elution solvent is strong enough to recover cis-ε-viniferin. A C18 or polymeric sorbent is often suitable. |
Data Presentation
The following tables summarize typical parameters for the quantification of cis-ε-viniferin using HPLC-UV and HPLC-MS.
Table 1: HPLC-UV Method Parameters
| Parameter | Method 1 | Method 2 |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20-80% B over 30 min | 30-70% B over 25 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | 286 nm | 286 nm |
| Column Temperature | 30°C | 25°C |
Table 2: HPLC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 |
| Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) | C18 (e.g., 150 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile |
| Gradient | 10-90% B over 15 min | 20-95% B over 20 min |
| Flow Rate | 0.3 mL/min | 0.4 mL/min |
| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) |
| MS/MS Transition | m/z 453 -> [product ions] | m/z 453 -> [product ions] |
| Column Temperature | 40°C | 35°C |
Experimental Protocols
Protocol 1: Extraction of ε-viniferin from Grape Canes
This protocol describes a general procedure for the extraction of ε-viniferin from plant material.
-
Sample Preparation: Dry the grape canes at room temperature in the dark and grind them into a fine powder.
-
Extraction:
-
Weigh 1 g of the powdered sample into a flask.
-
Add 20 mL of 80% ethanol (v/v) in water.
-
Protect the flask from light by wrapping it in aluminum foil.
-
Macerate the sample for 24 hours at room temperature on an orbital shaker.
-
-
Filtration and Evaporation:
-
Filter the extract through a 0.45 µm filter.
-
Evaporate the solvent from the filtrate under reduced pressure at a temperature below 40°C.
-
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.
Protocol 2: Solid Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general method for cleaning up plant extracts before HPLC analysis.
-
Cartridge Selection: Use a C18 SPE cartridge.
-
Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Dissolve the crude extract in a small volume of a weak solvent (e.g., 5% methanol in water) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elution: Elute the viniferins with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.
Visualizations
Logical Workflow for Troubleshooting Peak Tailing
Caption: A flowchart for troubleshooting common causes of peak tailing in HPLC analysis.
Experimental Workflow for cis-ε-viniferin Quantification
Caption: An overview of the experimental workflow for quantifying cis-ε-viniferin.
Simplified Signaling Pathway of ε-viniferin's Anti-inflammatory and Pro-apoptotic Effects
Caption: ε-viniferin's potential role in inhibiting NF-κB and activating caspases.
cis-epsilon-viniferin interference in biochemical assays
Welcome to the technical support center for cis-epsilon-viniferin. This resource is designed for researchers, scientists, and drug development professionals to help navigate potential challenges when working with this compound in biochemical assays. Due to its physicochemical properties, this compound, like many stilbenoids, can be prone to specific types of assay interference, leading to misleading results. This guide provides structured advice to identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
A1: this compound is a resveratrol (B1683913) dimer, belonging to the stilbenoid class of polyphenols.[1][2] These compounds are of significant interest for their potential therapeutic properties, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer activities.[1] Epsilon-viniferin is naturally occurring, often as the trans-isomer, and is found in plants like grapevines.[1] The cis-isomer may be formed, for example, through UV irradiation.[1]
Q2: My primary screen identified this compound as a potent inhibitor. Why might this result be a false positive?
A2: Like many polyphenolic compounds, this compound has properties that can lead to non-specific assay interference, a common source of false positives in high-throughput screening (HTS).[3][4] Key mechanisms include the formation of aggregates that inhibit enzymes non-specifically, redox cycling that generates reactive oxygen species, and inherent fluorescence that can interfere with optical assay readouts.[4] Due to its poor water solubility, aggregation is a primary concern.[1]
Q3: What are Pan-Assay Interference Compounds (PAINS) and is this compound one of them?
A3: Pan-Assay Interference Compounds (PAINS) are chemical structures that frequently appear as "hits" in many different biochemical assays, often due to non-specific activity rather than selective interaction with the target.[5] While this compound is not formally classified under a specific PAINS substructure alert, its parent monomer, resveratrol, and other polyphenols are known to act as "promiscuous" inhibitors, exhibiting many PAINS-like characteristics such as aggregation and redox activity.[3] Therefore, it should be treated with a similar level of scrutiny.
Q4: How can I proactively design my assay to minimize interference from compounds like this compound?
A4: Proactive assay design is crucial. Key strategies include:
-
Inclusion of Detergents: Adding a low concentration (typically 0.001% - 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 to your assay buffer can prevent the formation of compound aggregates.[6]
-
Addition of Reducing Agents: For assays sensitive to redox reactions, including an agent like dithiothreitol (B142953) (DTT) can mitigate interference from redox-cycling compounds.[4]
-
Use of Control Compounds: Include known aggregators (e.g., Methylene Blue) and PAINS in your assay development to assess your assay's general susceptibility to these interference mechanisms.
-
Orthogonal Assays: Plan from the outset to confirm primary hits using a secondary, orthogonal assay that relies on a different detection principle (e.g., confirming a fluorescence-based hit with a label-free method like Surface Plasmon Resonance).[7][8][9]
Troubleshooting Guides
This section provides step-by-step guidance for common issues encountered with this compound.
Issue 1: Suspected False-Positive Due to Compound Aggregation
If you observe potent, steep inhibition curves that seem too good to be true, aggregation is a likely cause. This workflow helps diagnose this artifact.
Data Interpretation for Aggregation Test
A significant rightward shift in the IC50 value in the presence of a detergent is a strong indicator of aggregation-based inhibition. True inhibitors should be largely unaffected by the detergent.
| Condition | Apparent IC50 (µM) | Fold Shift | Interpretation |
| Standard Buffer | 1.5 | - | Potent activity observed. |
| Buffer + 0.01% Triton X-100 | 25.0 | 16.7x | High likelihood of aggregation. |
| Buffer + 0.01% Triton X-100 | 2.1 | 1.4x | Low likelihood of aggregation. |
Issue 2: Suspected False-Positive Due to Redox Activity
Many phenolic compounds can undergo redox cycling, especially in the presence of reducing agents like DTT, which are common in enzyme assay buffers. This can produce hydrogen peroxide (H₂O₂), which non-specifically oxidizes and inactivates proteins.[4]
Troubleshooting Workflow for Redox Activity
-
Assess Assay Sensitivity: Test if your assay is sensitive to H₂O₂ by adding it directly to the assay in place of your compound. If low micromolar concentrations of H₂O₂ inhibit the reaction, your assay is susceptible to redox interference.
-
Vary DTT Concentration: Run the inhibition assay with your compound at different concentrations of DTT (e.g., 0 mM, 0.1 mM, 1 mM). If the potency of the compound is highly dependent on the DTT concentration, it suggests a redox-cycling mechanism.
-
Use a Counter-Screen: Perform an H₂O₂ detection assay (e.g., using Amplex Red or a phenol (B47542) red-horseradish peroxidase assay) to directly measure if this compound generates H₂O₂ in your buffer conditions.[4]
Issue 3: Hit Confirmation with an Orthogonal Assay
The most reliable way to validate a hit is to test it in an orthogonal assay that is less susceptible to the suspected interference mechanism.[8][10]
Choosing an Orthogonal Assay
| Primary Assay Method | Potential Interference | Recommended Orthogonal Method |
| Fluorescence Intensity | Compound autofluorescence, quenching | Luminescence, AlphaScreen, Label-free (SPR, ITC), LC-MS based |
| Enzyme-coupled (e.g., HRP) | Redox activity, direct enzyme inhibition | Direct detection of substrate/product (e.g., LC-MS), Radiometric assay |
| Any biochemical assay | Compound aggregation | Biophysical binding (SPR, Thermal Shift), Cell-based target engagement assay |
Experimental Protocols
Protocol 1: Testing for Aggregation-Based Inhibition
Objective: To determine if the observed inhibition by this compound is dependent on the formation of aggregates.
Materials:
-
Standard assay buffer
-
Assay buffer containing 0.02% (v/v) Triton X-100
-
This compound stock solution (e.g., 10 mM in DMSO)
-
All other components for your standard biochemical assay (enzyme, substrate, etc.)
-
Assay plates (e.g., 384-well)
Procedure:
-
Prepare Buffers: Prepare two sets of your standard assay buffer: one without detergent ("Buffer A") and one with 0.01% Triton X-100 ("Buffer B"). Note: You prepare a 0.02% stock to ensure the final concentration in the well is 0.01% after all additions.
-
Compound Dilution: Prepare serial dilutions of this compound in parallel in both Buffer A and Buffer B. For example, create an 11-point, 3-fold serial dilution starting from a 100 µM concentration.
-
Assay Execution:
-
Dispense the compound dilutions from both buffer sets into separate wells of your assay plate.
-
Add the enzyme and allow for a pre-incubation period as established in your primary assay (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate.
-
Measure the reaction progress according to your standard protocol.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to controls (no compound).
-
Plot the dose-response curves for both the detergent-free and detergent-containing conditions.
-
Calculate the IC50 value for each curve.
-
Compare the IC50 values. A shift of >10-fold to the right (higher IC50) in the presence of Triton X-100 strongly suggests aggregation is the cause of inhibition.
-
Protocol 2: Orthogonal Hit Confirmation using Surface Plasmon Resonance (SPR)
Objective: To confirm a direct, specific binding interaction between this compound and the protein target, independent of the primary assay's detection method.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified protein target
-
Standard immobilization buffers (e.g., EDC/NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+), with and without 0.01% Triton X-100
-
This compound stock solution and serial dilutions in running buffer
Procedure:
-
Target Immobilization: Covalently immobilize the purified protein target onto the surface of an SPR sensor chip according to the manufacturer's instructions. Leave one flow cell blank or immobilize an irrelevant protein to serve as a reference surface.
-
Binding Analysis (without detergent):
-
Prepare a series of concentrations of this compound in the running buffer (e.g., 0.1 µM to 50 µM).
-
Inject the compound solutions sequentially over the target and reference flow cells, from lowest to highest concentration.
-
Record the binding response (in Response Units, RU) for each concentration.
-
Regenerate the surface between injections if necessary.
-
-
Binding Analysis (with detergent):
-
Repeat the binding analysis (step 2) using a running buffer that contains 0.01% Triton X-100. This is critical to disrupt potential non-specific binding due to aggregation on the chip surface.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data for each injection.
-
Analyze the steady-state binding responses as a function of compound concentration to determine the equilibrium dissociation constant (KD).
-
Interpretation: If a specific, saturable binding curve is obtained in the presence of detergent, it provides strong evidence of a true binding interaction. If the binding signal is dramatically reduced or eliminated in the presence of detergent, the original interaction was likely a non-specific artifact.
-
References
- 1. mdpi.com [mdpi.com]
- 2. (Z)-epsilon-Viniferin | C28H22O6 | CID 11236373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. revvitysignals.com [revvitysignals.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
Technical Support Center: cis-ε-viniferin Synthesis & Purity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and purification of cis-ε-viniferin.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of cis-ε-viniferin in a question-and-answer format.
Question: My final product shows multiple spots on the TLC plate after column chromatography. What could be the issue?
Answer: This indicates the presence of impurities. Several factors could be at play:
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Incomplete Reaction: The initial synthesis reaction may not have gone to completion, leaving unreacted starting materials.
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Side Reactions: The reaction conditions might have favored the formation of side products.
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Isomerization: The desired cis-isomer might have partially converted to the trans-isomer, or other isomeric forms could be present.
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Improper Column Chromatography Technique: The chosen solvent system may not have been optimal for separating the desired compound from impurities. The column might have been overloaded, or the packing might have been poor.
Troubleshooting Steps:
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Optimize Reaction Conditions: Re-evaluate the reaction time, temperature, and stoichiometry of reactants.
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TLC Analysis of Reaction Mixture: Before purification, run a TLC of the crude reaction mixture to visualize the number of products formed.
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Optimize Column Chromatography:
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Solvent System: Perform a systematic TLC analysis with different solvent systems (e.g., varying ratios of hexane (B92381) and ethyl acetate) to find the optimal mobile phase for separation.
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Column Loading: Ensure the amount of crude product loaded onto the column is appropriate for its size.
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Column Packing: Ensure the column is packed uniformly to avoid channeling.
-
-
Consider an Alternative Purification Method: If column chromatography is insufficient, consider preparative High-Performance Liquid Chromatography (HPLC) for higher resolution separation.
Question: The NMR spectrum of my purified product shows unexpected peaks. How can I identify the impurities?
Answer: Unexpected peaks in an NMR spectrum suggest the presence of residual solvents, starting materials, or byproducts.
Troubleshooting Steps:
-
Identify Residual Solvents: Compare the chemical shifts of the unknown peaks with common laboratory solvents (e.g., acetone, dichloromethane, ethyl acetate).
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Compare with Starting Material Spectra: Obtain NMR spectra of your starting materials and compare them to the spectrum of your final product to identify any unreacted precursors.
-
2D NMR Spectroscopy: Techniques like COSY and HMBC can help in elucidating the structure of unknown impurities by showing correlations between protons and carbons.
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Mass Spectrometry (MS): High-resolution mass spectrometry can provide the exact mass of the impurities, which can be used to deduce their molecular formulas.
Question: My purified cis-ε-viniferin appears to be degrading over time. How can I improve its stability?
Answer: Stilbenoids like cis-ε-viniferin are known to be sensitive to light, heat, and oxygen, which can cause isomerization and degradation.
Troubleshooting Steps:
-
Storage Conditions: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light (e.g., in an amber vial), and at low temperatures (e.g., -20°C).
-
Solvent Choice for Storage: If stored in solution, use degassed solvents to minimize oxidation.
-
Antioxidants: For some applications, the addition of a small amount of an antioxidant like BHT might be considered, but this would need to be evaluated for its compatibility with downstream experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of cis-ε-viniferin?
A1: Common impurities include unreacted resveratrol (B1683913) (the typical starting material), trans-ε-viniferin (the more stable isomer), and other oligomers of resveratrol.
Q2: Which analytical techniques are essential for confirming the purity of cis-ε-viniferin?
A2: A combination of techniques is recommended:
-
HPLC: To determine the percentage purity and to separate different isomers.
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry: To confirm the molecular weight of the desired product.
Q3: What is a typical mobile phase for HPLC analysis of cis-ε-viniferin?
A3: A common mobile phase is a gradient of acetonitrile (B52724) and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.
Quantitative Data Summary
The following tables summarize typical data obtained during the analysis of cis-ε-viniferin.
Table 1: HPLC Purity Analysis
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 320 nm |
| Expected Retention Time | Varies, but cis-isomer typically elutes before the trans-isomer. |
| Purity Target | >98% |
Table 2: Key ¹H NMR Chemical Shifts for cis-ε-viniferin (in CD₃OD)
| Proton | Chemical Shift (δ, ppm) |
| H-7 | ~6.8 |
| H-8 | ~6.5 |
| H-10 | ~5.4 |
| H-11 | ~4.5 |
Note: Exact chemical shifts can vary depending on the solvent and instrument.
Experimental Protocols
Protocol 1: Purification of cis-ε-viniferin by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add silica (B1680970) gel and evaporate the solvent to obtain a dry powder.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate (B1210297) mixture as the mobile phase.
-
Loading: Carefully load the dried crude product onto the top of the packed column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 7:3 hexane/ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Pooling and Evaporation: Combine the fractions containing the pure desired product and evaporate the solvent under reduced pressure.
Protocol 2: Purity Assessment by HPLC
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified product in methanol (B129727) or acetonitrile.
-
Instrument Setup: Set up the HPLC system according to the parameters in Table 1.
-
Injection: Inject 10 µL of the sample solution.
-
Data Analysis: Integrate the peak areas in the resulting chromatogram to calculate the percentage purity.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of cis-ε-viniferin.
Caption: A logical troubleshooting guide for addressing impurities in cis-ε-viniferin preparations.
Caption: Example of how an impurity could interfere with a signaling pathway under investigation.
optimizing storage conditions for long-term stability of cis-epsilon-viniferin
For researchers, scientists, and drug development professionals, ensuring the stability of cis-ε-viniferin is critical for reliable experimental outcomes. This guide provides detailed information on optimal storage conditions, troubleshooting common stability issues, and standardized protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cis-ε-viniferin degradation?
A1: The primary causes of degradation are exposure to light (especially UV), elevated temperatures, and potentially alkaline pH conditions.[1][2] cis-ε-viniferin is known to be light-sensitive and thermally labile.[1]
Q2: How should I store my solid cis-ε-viniferin powder?
A2: Solid cis-ε-viniferin should be stored in a tightly sealed, amber vial in a freezer at -20°C or below, protected from light. For long-term storage, flushing the vial with an inert gas like argon or nitrogen can help prevent oxidation.
Q3: What is the best solvent for dissolving and storing cis-ε-viniferin?
A3: Methanol (B129727) and isopropyl alcohol have been successfully used in studies involving ε-viniferin.[1][3] For stock solutions, it is recommended to use a high-purity grade of these solvents. Prepare solutions fresh when possible. If short-term storage of solutions is necessary, they should be kept at -20°C in the dark.[3]
Q4: Can I store cis-ε-viniferin solutions at 4°C?
A4: While 4°C is preferable to room temperature, for any storage period beyond immediate use, -20°C is recommended to minimize degradation.[3]
Q5: How does pH affect the stability of cis-ε-viniferin?
A5: While specific data for cis-ε-viniferin is limited, related phenolic compounds are generally more stable in acidic conditions (pH < 7) and are sensitive to degradation in alkaline environments (pH > 7).[4] It is advisable to maintain a slightly acidic to neutral pH for aqueous buffers or solutions containing cis-ε-viniferin.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of compound activity or concentration in stored solutions. | 1. Photodegradation: Exposure to ambient or UV light.[1][2]2. Thermal Degradation: Storage at too high a temperature (e.g., room temperature or 4°C for extended periods).3. Oxidation: Presence of oxygen in the solvent or headspace of the storage container. | 1. Store solutions in amber vials or wrap clear vials in aluminum foil. Work with the compound under subdued lighting.2. Store stock solutions at -20°C or below.[3] Avoid repeated freeze-thaw cycles.3. Use degassed solvents to prepare solutions. Flush the storage vial with nitrogen or argon before sealing. |
| Inconsistent results between experiments. | 1. Inconsistent Solution Age/Storage: Using stock solutions of varying ages or that have been stored improperly.2. Isomerization: Conversion of cis-ε-viniferin to other isomers due to light or heat exposure.[1][5] | 1. Prepare fresh solutions for each experiment or use aliquots from a single, properly stored stock solution to minimize variability.2. Confirm the purity and isomeric state of your compound using HPLC before each experiment, especially if the stock solution is not freshly prepared. |
| Appearance of unknown peaks in HPLC analysis. | 1. Degradation Products: The compound has degraded due to improper handling or storage.2. Solvent Impurities: Using a low-grade solvent or a solvent that has degraded over time. | 1. Review storage and handling procedures. Run a forced degradation study (see Experimental Protocols) to identify potential degradation products.2. Use high-purity, HPLC-grade solvents. Filter all solutions through a 0.22 µm or 0.45 µm filter before injection.[6] |
| Low recovery of the compound after extraction or purification. | 1. Adsorption to Surfaces: Stilbenoids can adsorb to certain plastics and filter materials (e.g., PVDF).[7]2. Degradation during Processing: Exposure to light or heat during experimental procedures. | 1. Use glass or polypropylene (B1209903) labware. If filtering, test for compound recovery with your chosen filter material.2. Minimize exposure to light and heat throughout your workflow. Use an ice bath for sample preparation steps where feasible. |
Data Presentation
Table 1: Summary of Factors Affecting cis-ε-viniferin Stability
| Parameter | Condition | Effect on Stability | Recommendation | References |
| Temperature | Elevated (e.g., 45°C) | Significant degradation. | Avoid heating for prolonged periods (not more than one day). | [1] |
| Room Temperature | Gradual degradation. | Not recommended for storage. | [3] | |
| Refrigerated (2-8°C) | Slow degradation. | Suitable for short-term storage (hours to a few days). | ||
| Frozen (-20°C) | Stable for at least two weeks. | Recommended for long-term storage. | [3] | |
| Light | UV Light | Rapid isomerization and degradation. | Strictly avoid exposure. | [5] |
| Ambient/Fluorescent Light | Isomerization and degradation. | Work in subdued light; store in amber vials or wrapped in foil. | [3] | |
| Darkness | Stable. | Always store in the dark. | [3] | |
| Solvent | Isopropyl Alcohol | Used as a solvent in stability studies. | A suitable solvent for storage and experimentation. | [1] |
| Methanol | Used as a solvent in stability studies. | A suitable solvent for storage and experimentation. | [3] | |
| pH | Alkaline (pH > 7) | Likely unstable. | Avoid alkaline conditions. | [4] |
| Acidic (pH < 7) | Likely more stable. | Use slightly acidic to neutral buffers if an aqueous solution is required. | [4] |
Experimental Protocols
Protocol 1: Photostability Testing of cis-ε-viniferin
Objective: To assess the stability of cis-ε-viniferin under controlled light conditions.
Materials:
-
cis-ε-viniferin
-
HPLC-grade methanol (or other desired solvent)
-
Amber and clear HPLC vials
-
HPLC system with a DAD or UV detector
-
Photostability chamber with a calibrated light source (as per ICH Q1B guidelines) or a controlled laboratory light source.
Methodology:
-
Sample Preparation: Prepare a solution of cis-ε-viniferin in the chosen solvent at a known concentration (e.g., 100 µg/mL).
-
Aliquotting: Aliquot the solution into two sets of HPLC vials: one set of clear vials (for light exposure) and one set of amber vials (as dark controls).
-
Initial Analysis (T=0): Immediately analyze an aliquot from both the clear and amber vials by HPLC to determine the initial concentration and purity.
-
Exposure: Place the clear vials in the photostability chamber. Place the amber vials in the same chamber, but shielded from light (e.g., wrapped in aluminum foil).
-
Time-Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), remove one clear and one amber vial and analyze by HPLC.
-
Data Analysis: Compare the chromatograms of the light-exposed samples to the dark controls at each time point. Calculate the percentage of cis-ε-viniferin remaining and note the formation of any new peaks, which may indicate degradation products or isomers.
Protocol 2: HPLC Method for Stability Analysis of Stilbenes
Objective: To quantify cis-ε-viniferin and its potential degradation products. This is a general method that should be optimized for your specific instrument and compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent with DAD |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | Example: 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | Monitor at 320 nm for quantification; scan 200-400 nm for peak purity. |
Mandatory Visualizations
Caption: Troubleshooting workflow for cis-ε-viniferin instability.
Caption: Experimental workflow for stability assessment.
Caption: Simplified isomerization and degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. A Huge PVDF Adsorption Difference Between Resveratrol and ε-Viniferin Allows to Quantitatively Purify Them and to Assess Their Anti-Tyrosinase Property - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing cis-ε-viniferin Precipitation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling cis-ε-viniferin, focusing on the common challenge of its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my cis-ε-viniferin precipitating out of my aqueous solution?
cis-ε-viniferin has extremely low solubility in water.[1] Precipitation is a common issue and can be triggered by several factors:
-
High Concentration: Exceeding the solubility limit of cis-ε-viniferin in your aqueous medium will cause it to precipitate.
-
Low Co-solvent Concentration: cis-ε-viniferin requires an organic co-solvent, like DMSO or ethanol, to initially dissolve. If the final concentration of this co-solvent in your aqueous solution is too low, the compound will precipitate.
-
pH Changes: The solubility of related stilbenoids, like resveratrol (B1683913), is known to be pH-dependent, with greater stability in acidic conditions.[2] While specific data for cis-ε-viniferin is limited, significant shifts in pH could affect its solubility.
-
Temperature Fluctuations: Changes in temperature can impact the solubility of chemical compounds. For stilbenes, high temperatures over prolonged periods can also lead to degradation.[3][4]
-
Light Exposure: cis-ε-viniferin is known to be sensitive to light. Exposure to light can cause isomerization from trans-ε-viniferin and trans-resveratrol, and may also contribute to degradation and precipitation over time.[3][4]
Q2: What is the recommended solvent for dissolving cis-ε-viniferin?
For research purposes, particularly in cell-based assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to prepare a concentrated stock solution of cis-ε-viniferin.[5] Ethanol can also be used.[6]
Q3: How should I prepare a stock solution of cis-ε-viniferin?
It is recommended to prepare a high-concentration stock solution in 100% DMSO. This allows for the addition of a very small volume to your aqueous experimental medium, minimizing the final DMSO concentration. A general protocol is provided in the "Experimental Protocols" section below.
Q4: What is the maximum final concentration of DMSO I can use in my cell culture experiments?
To avoid solvent-induced toxicity to cells, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.1% (v/v).[7][8] However, some cell lines may tolerate up to 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without cis-ε-viniferin) in your experiments to account for any effects of the solvent itself.
Q5: How can I prevent my cis-ε-viniferin from precipitating when I add it to my aqueous buffer or cell culture medium?
The key is to add the DMSO stock solution to the aqueous medium with vigorous mixing. Add the stock solution dropwise while vortexing or swirling the aqueous solution to ensure rapid and even dispersion. This helps to prevent localized high concentrations of cis-ε-viniferin that can lead to immediate precipitation.
Q6: Is cis-ε-viniferin stable in aqueous solutions?
The stability of cis-ε-viniferin in aqueous solutions is limited. It is susceptible to degradation, especially at elevated temperatures and when exposed to light.[4] It is recommended to prepare fresh dilutions in your aqueous medium for each experiment from a frozen DMSO stock solution.
Troubleshooting Guide
If you are experiencing precipitation of cis-ε-viniferin, consult the following troubleshooting guide.
Diagram: Troubleshooting Precipitation of cis-ε-viniferin
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant properties of trans-epsilon-viniferin as compared to stilbene derivatives in aqueous and nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trans-ε-Viniferin Encapsulation in Multi-Lamellar Liposomes: Consequences on Pharmacokinetic Parameters, Biodistribution and Glucuronide Formation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
improving the efficiency of cis-epsilon-viniferin extraction from natural products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance on improving the extraction efficiency of cis-ε-viniferin from natural products, particularly grapevine canes (Vitis vinifera). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is cis-ε-viniferin and why is its extraction challenging?
A1: cis-ε-viniferin is a resveratrol (B1683913) dimer, a type of stilbenoid found in various plants, notably in grapevine canes.[1] Its extraction can be challenging due to its sensitivity to heat and its formation being dependent on the isomerization of its trans-isomer.[2][3] Optimizing extraction conditions to favor the formation and stability of the cis-isomer is key to achieving high yields.
Q2: What are the primary natural sources for extracting cis-ε-viniferin?
A2: The most significant natural sources of ε-viniferin and other stilbenoids are the waste products from viticulture, especially grapevine canes.[3] These byproducts are rich in stilbenes, which are synthesized by the plant as a defense mechanism against stressors like microbial attacks or UV radiation.[1]
Q3: How does light exposure affect the yield of cis-ε-viniferin?
A3: Light exposure is a critical factor. Light, particularly UV light, induces the photoisomerization of trans-resveratrol and trans-ε-viniferin into cis-ε-viniferin.[2][3][4] Therefore, controlled exposure to light during or after extraction can significantly increase the yield of the cis-isomer.[2] One study reported a 300% increase in cis-ε-viniferin concentration after 7 days of light exposure.[2]
Q4: What are the most effective extraction methods for obtaining cis-ε-viniferin?
A4: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than traditional methods like maceration or Soxhlet extraction.[5] These methods offer reduced extraction times, lower solvent consumption, and potentially higher yields.[5] However, maceration under controlled light conditions has also been shown to be effective for obtaining cis-ε-viniferin.[3]
Q5: Which solvents are recommended for cis-ε-viniferin extraction?
A5: Ethanol-water mixtures are highly recommended for extracting stilbenes from grape canes.[6][7] An ethanol (B145695) concentration of around 60% in water has been found to be particularly effective.[7] Acetone-water mixtures can also be used, but ethanol is often preferred due to its lower toxicity.[7]
Q6: How can I quantify the amount of cis-ε-viniferin in my extract?
A6: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the standard method for the quantification of cis-ε-viniferin.[3][8] A reversed-phase C18 column is typically used for separation.[8]
Troubleshooting Guides
This section addresses common issues encountered during the extraction of cis-ε-viniferin.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of cis-ε-viniferin | Insufficient isomerization of trans-isomers. | - Introduce a light exposure step: After initial extraction, expose the extract solution to controlled UV or natural light for a specific duration. Monitor the isomerization process using HPLC to determine the optimal exposure time.[2] - Optimize extraction solvent: Ensure the use of an appropriate solvent system, such as a 60% ethanol-water mixture, to efficiently extract the parent trans-isomers.[7] |
| Degradation of cis-ε-viniferin. | - Avoid prolonged high temperatures: cis-ε-viniferin is heat-sensitive.[2] If using heat-assisted extraction methods (e.g., MAE, Soxhlet), minimize the extraction time and use the lowest effective temperature.[2] - Store extracts properly: Store extracts in the dark and at low temperatures (-20°C) to prevent degradation.[4] | |
| Inconsistent Extraction Results | Variability in plant material. | - Standardize sample preparation: Ensure consistent particle size of the ground plant material, as this can affect extraction efficiency.[9] - Homogenize the plant material: Mix the powdered plant material thoroughly before taking samples for extraction to ensure uniformity. |
| Fluctuations in extraction conditions. | - Maintain precise control over parameters: Strictly control temperature, extraction time, solvent composition, and light exposure to ensure reproducibility. | |
| Co-extraction of Impurities | Non-selective extraction solvent. | - Optimize solvent polarity: While ethanol-water mixtures are effective, fine-tuning the ethanol percentage can help to selectively extract stilbenes while minimizing the co-extraction of unwanted compounds. - Consider a purification step: Employ techniques like solid-phase extraction (SPE) or column chromatography to purify the crude extract and isolate cis-ε-viniferin.[10] |
| Low Purity of the Final Product | Incomplete separation of isomers. | - Optimize HPLC method: Adjust the mobile phase composition, gradient, and flow rate of your HPLC method to achieve better separation of cis- and trans-isomers.[8] - Use a suitable HPLC column: A high-resolution reversed-phase C18 column is recommended for stilbene (B7821643) analysis.[8] |
Data Presentation
The following tables summarize quantitative data from various studies to facilitate comparison of different extraction methods and conditions.
Table 1: Comparison of Maceration and Soxhlet Extraction for cis-ε-viniferin
| Extraction Method | Conditions | Yield of cis-ε-viniferin (mg/g of plant material) | Reference |
| Maceration | Exposed to light, shortest time period | ~0.65 | [3] |
| Soxhlet Extraction | In dark | ~0.03 | [3] |
Table 2: Optimized Conditions for Ultrasound-Assisted Extraction (UAE) of Stilbenes
| Parameter | Optimal Condition | Reference |
| Solvent | 60% Ethanol in water | [7] |
| Temperature | 75 °C | [7] |
| Time | 10 minutes | [7] |
| Sample-to-Solvent Ratio | 1:40 g/mL | [7] |
Table 3: Optimized Conditions for Microwave-Assisted Extraction (MAE) of Phenolic Compounds
| Parameter | Optimal Condition | Reference |
| Solvent | 57.23% Ethanol | [11] |
| Microwave Power | 217.77 W | [11] |
| Time | 4.53 minutes | [11] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) Optimized for Stilbenes
This protocol is based on the findings of a study that optimized UAE for stilbene extraction from grape canes.[7]
-
Sample Preparation: Dry the grapevine canes and grind them into a fine powder.
-
Extraction Setup:
-
Place 1 gram of the powdered plant material into a suitable extraction vessel.
-
Add 40 mL of 60% ethanol in water.
-
-
Sonication:
-
Place the vessel in an ultrasonic bath.
-
Set the temperature to 75°C.
-
Sonicate for 10 minutes.
-
-
Post-Extraction:
-
Filter the extract to remove solid plant material.
-
For maximizing cis-ε-viniferin, the filtrate can be exposed to a controlled light source. The duration of light exposure should be optimized by monitoring the conversion of trans-isomers to the cis-isomer via HPLC.
-
-
Analysis:
-
Analyze the extract using HPLC-DAD or HPLC-MS to quantify the cis-ε-viniferin content.
-
Protocol 2: Microwave-Assisted Extraction (MAE) for Phenolic Compounds
This protocol is adapted from a study optimizing MAE for phenolic compounds.[11]
-
Sample Preparation: Dry the plant material and grind it into a fine powder.
-
Extraction Setup:
-
Place a known amount of the powdered sample into a microwave extraction vessel.
-
Add the extraction solvent (57.23% ethanol) at a specified solid-to-liquid ratio.
-
-
Microwave Irradiation:
-
Set the microwave power to approximately 218 W.
-
Set the extraction time to around 4.5 minutes.
-
-
Post-Extraction:
-
Allow the vessel to cool down.
-
Filter the extract.
-
Similar to the UAE protocol, a subsequent light exposure step can be incorporated to enhance the cis-ε-viniferin yield.
-
-
Analysis:
-
Quantify the cis-ε-viniferin content using a validated HPLC method.
-
Visualizations
Diagram 1: General Workflow for cis-ε-viniferin Extraction and Analysis
Caption: Workflow for cis-ε-viniferin extraction.
Diagram 2: Biosynthesis Pathway of ε-viniferin
Caption: Biosynthesis of ε-viniferin from phenylalanine.
References
- 1. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. benchchem.com [benchchem.com]
- 10. scienggj.org [scienggj.org]
- 11. mjas.analis.com.my [mjas.analis.com.my]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Cis-Epsilon-Viniferin and Resveratrol
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of cis-ε-viniferin and its monomer, resveratrol (B1683913). Both are stilbenoids, a class of polyphenols found in grapes and other plants, renowned for a wide range of health-promoting properties.[1] While resveratrol is the most studied stilbene, its dimer, ε-viniferin, has demonstrated comparable or, in some cases, superior biological effects, making it a compound of significant interest for therapeutic development.[2][3] This document synthesizes experimental data on their antioxidant, anti-inflammatory, anticancer, and cardioprotective activities, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.
Comparative Biological Activities: A Quantitative Overview
Experimental data reveals distinct profiles for cis-ε-viniferin and resveratrol across various biological assays. While both compounds exhibit potent effects, their efficacy can vary significantly depending on the biological context and the specific assay used. ε-viniferin, a resveratrol dimer, often shows greater potency in cellular models, which may be attributed to its unique structure.[3][4]
Both compounds are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress. However, their efficacy varies across different antioxidant assays. In DPPH radical-scavenging assays, their activity is comparable. In contrast, resveratrol shows higher activity in FRAP (Ferric Reducing Antioxidant Power) and NO (Nitric Oxide) scavenging assays.[5][6]
Table 1: Comparison of In Vitro Antioxidant Activities
| Biological Activity | Assay | cis-ε-viniferin (IC50) | Resveratrol (IC50) | Reference |
|---|---|---|---|---|
| Radical Scavenging | DPPH | 80.12 ± 13.79 µM | 81.92 ± 9.17 µM | [5] |
| Reducing Power | FRAP | Not specified | 13.36 ± 0.91 µM | [6] |
| NO Scavenging | Nitric Oxide Scavenging | Not specified | 200.68 ± 15.40 µM |[6] |
Both stilbenes demonstrate significant anti-inflammatory properties, primarily by modulating key signaling pathways such as NF-κB.[7] They can reduce the production of pro-inflammatory mediators, including nitric oxide (NO), TNF-α, and various interleukins.[8][9] Some studies suggest that ε-viniferin possesses stronger anti-inflammatory effects than resveratrol.[4]
Table 2: Comparison of Anti-inflammatory Effects
| Biological Activity | Assay/Model | Key Findings | Reference |
|---|---|---|---|
| Neuro-inflammation | LPS-activated microglia | ε-viniferin was more potent in counteracting LDH release from neurons co-cultured with activated microglia than resveratrol. | [7] |
| Cytokine Reduction | Rat model of liver failure | A combination of resveratrol and ε-viniferin provided a hepatoprotective effect by reducing oxidative stress and inflammatory cytokines (IL-6). |[8] |
The antiproliferative and pro-apoptotic effects of both compounds have been evaluated in various cancer cell lines. Their relative efficacy appears to be highly dependent on the cell type. For instance, resveratrol was found to be more potent than ε-viniferin in inducing apoptosis in chronic B lymphocytic leukemia cells.[10] Conversely, other studies have shown ε-viniferin to have potent effects, sometimes in combination with chemotherapeutic drugs like cisplatin.[11]
Table 3: Comparison of Anticancer Activities
| Cell Line | Assay | cis-ε-viniferin Effect | Resveratrol Effect | Reference |
|---|---|---|---|---|
| Chronic B lymphocytic leukemia (B-CLL) | Proliferation (Thymidine uptake) | Slight anti-proliferative effect | Potent anti-proliferative effect | [10] |
| T98G glioblastoma | Cell Viability | Showed anticancer activity at lower concentrations | Showed anticancer activity at lower concentrations | [12] |
| C6 glioma cells | Apoptosis | Induced apoptosis; enhanced cisplatin-induced apoptosis | Known to have pro-apoptotic effects |[11] |
In the context of cardiovascular health, ε-viniferin has demonstrated superior effects compared to resveratrol. Studies have shown it to be more effective at improving the function of vascular endothelial cells, reducing blood pressure, and suppressing cardiac hypertrophy in spontaneously hypertensive rats.[4][13] Similarly, in models of neurodegeneration, ε-viniferin has shown potent neuroprotective effects, in some cases exceeding those of resveratrol by protecting neurons against oxidative stress and inflammation-induced injury.[2][7]
Key Signaling Pathways
Resveratrol modulates several critical signaling pathways, including those governed by SIRT1, AMPK, Nrf2, and NF-κB, which collectively contribute to its antioxidant and anti-inflammatory benefits.[14][15][16] ε-viniferin is believed to act through similar mechanisms, particularly by activating the Nrf2 antioxidant response pathway and inhibiting the pro-inflammatory NF-κB pathway.[7]
Experimental Protocols & Workflows
The following are detailed methodologies for key in vitro experiments used to quantify and compare the biological activities of cis-ε-viniferin and resveratrol.
This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[17][18]
-
Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically.[19]
-
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of the test compounds (cis-ε-viniferin, resveratrol) and a positive control (e.g., Trolox, Ascorbic Acid) in methanol.
-
Reaction: In a 96-well plate, add 50 µL of each compound dilution to wells. Add 150 µL of the DPPH working solution to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.
-
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan (B1609692) product.[22] The amount of formazan produced is directly proportional to the number of living cells.[21]
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, T98G) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of cis-ε-viniferin and resveratrol for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[20]
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[22]
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.1 N HCl) to dissolve the formazan crystals.[20]
-
Measurement: Shake the plate to ensure complete dissolution and measure the absorbance at ~570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (concentration that inhibits cell viability by 50%) is calculated.
-
This assay quantifies the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in stimulated macrophage cells.[23]
-
Principle: Macrophages (e.g., RAW 264.7) produce NO upon stimulation with lipopolysaccharide (LPS). NO is unstable and quickly oxidizes to nitrite (B80452) (NO₂⁻) in the culture medium. The Griess reagent converts this nitrite into a colored azo compound, whose absorbance is proportional to the NO concentration.[24]
-
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate and allow them to adhere.[23]
-
Compound Treatment: Pre-treat the cells with various concentrations of cis-ε-viniferin and resveratrol for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include unstimulated and vehicle controls.[23]
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Measurement: After a brief incubation, measure the absorbance at ~540 nm.
-
Calculation: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.
-
Conclusion
Both resveratrol and its dimer, cis-ε-viniferin, are stilbenoids with significant therapeutic potential, exhibiting a range of antioxidant, anti-inflammatory, and anticancer activities. While they share common mechanisms of action, such as the modulation of the Nrf2 and NF-κB pathways, their biological potency can differ substantially. Experimental evidence suggests that ε-viniferin may offer advantages over resveratrol in specific contexts, particularly in cardiovascular and neuroprotection, where it has demonstrated superior efficacy in preclinical models.[4][7][13] However, in other areas, such as certain cancer models, resveratrol may be more effective.[10] The choice between these compounds for further drug development will depend on the specific therapeutic application. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their investigations into these promising natural products.
References
- 1. Resveratrol, ε-Viniferin, and Vitisin B from Vine: Comparison of Their In Vitro Antioxidant Activities and Study of Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In the shadow of resveratrol: biological activities of epsilon-viniferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Resveratrol, ε-Viniferin, and Vitisin B from Vine: Comparison of Their In Vitro Antioxidant Activities and Study of Their Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Apoptotic and Anti-Inflammatory Role of Trans ε-Viniferin in a Neuron–Glia Co-Culture Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Comparative antiproliferative and apoptotic effects of resveratrol, epsilon-viniferin and vine-shots derived polyphenols (vineatrols) on chronic B lymphocytic leukemia cells and normal human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptotic effects of ε-viniferin in combination with cis-platin in C6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ε-Viniferin is more effective than its monomer resveratrol in improving the functions of vascular endothelial cells and the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resveratrol: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The therapeutic effect of resveratrol: Focusing on the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nrf2activators.com [nrf2activators.com]
- 17. researchgate.net [researchgate.net]
- 18. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
Unveiling the Antioxidant Prowess of cis-ε-viniferin: A Comparative Analysis Against Industry Standards
For Immediate Release
In the continuous quest for novel and potent antioxidant compounds, cis-ε-viniferin, a resveratrol (B1683913) dimer, has emerged as a subject of significant interest within the scientific community. This guide provides a comprehensive validation of its antioxidant capacity, juxtaposed with established standards such as Trolox (a water-soluble vitamin E analog) and Ascorbic Acid (Vitamin C). The following data, presented for researchers, scientists, and drug development professionals, offers an objective comparison of cis-ε-viniferin's performance across various in vitro antioxidant assays.
The antioxidant activity of a compound can be evaluated through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). To provide a thorough assessment, multiple assays with different mechanisms are employed. Here, we summarize the performance of cis-ε-viniferin in the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and NO (Nitric Oxide) scavenging assays.
Comparative Antioxidant Activity of ε-viniferin
The antioxidant capacity of ε-viniferin has been rigorously tested and compared with its monomer, resveratrol, and other standards. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.
Recent studies have demonstrated that ε-viniferin exhibits significant antioxidant activity, in some cases comparable or even superior to that of resveratrol.[1][2] For instance, in the DPPH radical scavenging assay, ε-viniferin showed an IC50 value of 80.12 ± 13.79 µM, which is similar to that of resveratrol (81.92 ± 9.17 µM).[2] In the FRAP assay, which measures the ability of an antioxidant to reduce ferric iron, resveratrol displayed a higher antioxidant capacity with an IC50 of 13.36 ± 0.91 µM compared to ε-viniferin's 28.81 ± 4.15 µM.[2] Furthermore, in a nitric oxide scavenging assay, resveratrol again showed a stronger activity (IC50 of 200.68 ± 15.40 µM) than ε-viniferin (IC50 of 350.84 µM).[2][3][4]
In another comparative study, trans-ε-viniferin demonstrated the best antioxidant capacity in a polar system scavenging superoxide (B77818) anions, with an IC50 of 0.14 mM.[5][6] These findings underscore the potent, albeit variable, antioxidant potential of ε-viniferin depending on the specific radical species and the medium.
Table 1: Comparative Antioxidant Activity (IC50, µM) of ε-viniferin and Resveratrol
| Antioxidant Assay | ε-viniferin (µM) | Resveratrol (µM) | Reference |
| DPPH Radical Scavenging | 80.12 ± 13.79 | 81.92 ± 9.17 | [2] |
| FRAP | 28.81 ± 4.15 | 13.36 ± 0.91 | [2] |
| NO Scavenging | 350.84 | 200.68 ± 15.40 | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[7] The stable DPPH radical has a deep violet color, which turns to a light yellow upon reduction by an antioxidant.[7][8]
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695).
-
Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compound (cis-ε-viniferin) and standard antioxidants (Trolox, Ascorbic Acid).[9] A control is prepared with the solvent and DPPH solution only.[9]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[9]
-
Measurement: The absorbance of the solutions is measured spectrophotometrically at the characteristic wavelength of DPPH, typically around 517 nm.[8][9]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[9] The IC50 value is then determined from a plot of inhibition percentage against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[10] The pre-formed radical cation is blue-green, and its decolorization upon reaction with an antioxidant is measured.[10]
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[10][11] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[10]
-
Adjustment of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of ~0.700 at 734 nm.[11]
-
Reaction: A small volume of the test compound or standard is added to a defined volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is incubated at room temperature for a set time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[10]
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[13] It quantifies the ability of a compound to inhibit the oxidation of a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), inside cells.[13]
Procedure:
-
Cell Culture: Adherent cells, such as HepG2, are cultured in a 96-well plate to confluency.[14][15]
-
Loading with DCFH-DA: The cells are pre-incubated with a cell-permeable DCFH-DA probe.[13][16] Inside the cells, esterases deacetylate DCFH-DA to the non-fluorescent DCFH.[13]
-
Treatment with Antioxidant: The cells are then treated with various concentrations of the test compound (cis-ε-viniferin) or a standard like quercetin.[14][15]
-
Induction of Oxidative Stress: A free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the cells to generate peroxyl radicals.[13]
-
Fluorescence Measurement: These radicals oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[13] The fluorescence is measured kinetically over time using a microplate reader (excitation ~485 nm, emission ~538 nm).[13]
-
Data Analysis: The antioxidant capacity is determined by the reduction in fluorescence in the presence of the antioxidant compared to the control. The area under the curve (AUC) is calculated to determine the CAA value.[13]
Visualizing the Methodologies
To further elucidate the experimental processes and the underlying biochemical pathways, the following diagrams are provided.
Caption: Workflow of the DPPH radical scavenging assay.
Caption: Mechanism of the Cellular Antioxidant Activity (CAA) assay.
Conclusion
The presented data validates that cis-ε-viniferin possesses substantial antioxidant capacity, with its efficacy being comparable to the well-established antioxidant, resveratrol, in certain assays. Its performance, however, varies depending on the specific radical species and the assay system, highlighting the importance of a multi-assay approach for a comprehensive evaluation of antioxidant potential. The detailed protocols and visual workflows provided herein are intended to facilitate further research and comparative studies into the promising therapeutic applications of this natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. preprints.org [preprints.org]
- 5. Antioxidant properties of trans-epsilon-viniferin as compared to stilbene derivatives in aqueous and nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. benchchem.com [benchchem.com]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 13. benchchem.com [benchchem.com]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. content.abcam.com [content.abcam.com]
A Comparative Efficacy Analysis of cis- and trans-ε-viniferin: A Guide for Researchers
An objective review of the current scientific landscape reveals a significant focus on the biological activities of trans-ε-viniferin, with a notable lack of comparative efficacy data for its cis-isomer. This guide synthesizes the available experimental evidence for trans-ε-viniferin and highlights the knowledge gap concerning cis-ε-viniferin, providing a valuable resource for researchers and drug development professionals.
Epsilon-viniferin (B1682455) (ε-viniferin), a resveratrol (B1683913) dimer, has garnered considerable interest for its diverse pharmacological properties. It exists as two geometric isomers: cis-ε-viniferin and trans-ε-viniferin. The trans-isomer is the more extensively studied of the two, with a wealth of data supporting its potential therapeutic applications. In contrast, research on the biological efficacy of cis-ε-viniferin is sparse, preventing a direct, data-driven comparative analysis at this time. This guide will present a comprehensive overview of the known efficacy of trans-ε-viniferin, supported by experimental data and protocols, while also clearly defining the current limitations in our understanding of the cis-isomer.
I. Efficacy of trans-ε-viniferin: A Data-Driven Overview
trans-ε-viniferin has demonstrated a range of biological activities in numerous in vitro and in vivo studies. Its efficacy often surpasses that of its well-known monomer, resveratrol.[1] The following table summarizes key quantitative data on the biological effects of trans-ε-viniferin.
| Biological Activity | Assay/Model | Key Findings | Concentration/Dose | Reference |
| Antioxidant Activity | DPPH Radical Scavenging | IC50 of approximately 80 µM.[2] | 80 µM | [2] |
| Superoxide Anion Scavenging (DMSO/O₂⁻ system) | IC50 of 0.14 mM.[3] | 0.14 mM | [3] | |
| Anti-inflammatory Activity | Inhibition of TNF-α and IL-6 release (in primary mouse neuron and astrocyte cocultures) | Decreased Aβ42- and IL-1β-induced release of TNF-α and IL-6. | Not specified | [4] |
| Neuroprotective Activity | Reduction of truncated huntingtin (Htt) induced cytotoxicity in PC12 cells | EC50 of 30 nM. | 30 nM | [4] |
| Disaggregation of aggregated amyloid-β (Aβ42) fibrils | More efficient at disaggregating amyloid fibrils than resveratrol. | Not specified | [5] | |
| Cardioprotective Activity | Inhibition of angiotensin-converting enzyme (ACE) activity in vitro | ε-viniferin, but not resveratrol, inhibited ACE activity. | Not specified | [1] |
| Reduction of systolic blood pressure in spontaneously hypertensive rats (SHRs) | Reduced systolic blood pressure and improved cardiac mass indexes. | 5 mg/kg for 3 weeks | [1] | |
| Anti-Obesity Activity | Inhibition of lipid accumulation in 3T3-L1 cells | Higher anti-adipogenesis activity than resveratrol. | Not specified | [6] |
| Reduction of body weight and liver triglyceride levels in a mouse model of diet-induced obesity | Reduced hepatic triglyceride accumulation and body weight increases. | Dietary administration | [4] | |
| Anticancer Activity | Inhibition of vascular smooth muscle cell (VSMC) proliferation and migration | More effective than resveratrol in inhibiting PDGF-induced cell proliferation and migration. | Not specified | [7][8] |
II. The Underexplored Isomer: cis-ε-viniferin
The current body of scientific literature contains very limited information on the biological efficacy of cis-ε-viniferin. It is known that trans-ε-viniferin can be converted to the cis-isomer upon exposure to ultraviolet irradiation.[9] However, dedicated studies investigating the pharmacological properties of isolated cis-ε-viniferin are lacking. This represents a significant gap in the understanding of ε-viniferin's full therapeutic potential and an opportunity for future research.
III. Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of trans-ε-viniferin.
A. Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of the test compound.
Methodology:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of the test compound (e.g., trans-ε-viniferin) in a suitable solvent.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add different concentrations of the test compound to the wells. Include a control group with solvent only.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
B. Cell Viability Assessment: MTT Assay
Objective: To assess the effect of the test compound on cell viability and proliferation.
Methodology:
-
Seed cells (e.g., PC12, 3T3-L1) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
After the treatment period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours at 37°C.
-
During the incubation, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT into an insoluble formazan (B1609692) product.
-
Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate cell viability as a percentage of the control group.
IV. Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams, generated using the DOT language, illustrate a known signaling pathway for trans-ε-viniferin and a general experimental workflow for comparing the efficacy of chemical compounds.
Caption: A generalized workflow for the comparative efficacy evaluation of chemical compounds.
Caption: Signaling pathway of trans-ε-viniferin in vascular smooth muscle cells.[7]
V. Conclusion and Future Directions
While trans-ε-viniferin has emerged as a promising multi-target agent with potent pharmacological activities, a comprehensive understanding of the ε-viniferin family is hindered by the lack of research on the cis-isomer. The data presented in this guide underscores the well-established efficacy of trans-ε-viniferin and serves as a call to the scientific community to investigate the biological properties of cis-ε-viniferin. Direct comparative studies are imperative to fully elucidate the structure-activity relationship of these isomers and to unlock their complete therapeutic potential. Future research should focus on the isolation or synthesis of pure cis-ε-viniferin and its subsequent evaluation in a battery of in vitro and in vivo models, directly comparing its efficacy with that of the trans-isomer. Such studies will be instrumental in guiding the development of novel therapeutics based on the ε-viniferin scaffold.
References
- 1. Trans-, cis-, and dihydro-resveratrol: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Resveratrol and its dimers ε-viniferin and δ-viniferin in red wine protect vascular endothelial cells by a similar mechanism with different potency and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In the shadow of resveratrol: biological activities of epsilon-viniferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimerization of resveratrol induced by red light and its synergistic analgesic effects with cobra neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol, ε-Viniferin, and Vitisin B from Vine: Comparison of Their In Vitro Antioxidant Activities and Study of Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Resveratrol Dimers Isolated from Grape Inhibiting 1O2 Induced DNA Damage by UHPLC-QTOF-MS2 and UHPLC-QQQ-MS2 Analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cis-Epsilon-Viniferin and Other Stilbenoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of cis-epsilon-viniferin against other notable stilbenoids. Stilbenoids, a class of polyphenolic compounds, are recognized for their diverse biological activities, with resveratrol (B1683913) being the most studied member. This guide delves into the comparative efficacy of its dimer, this compound, and other related compounds, supported by experimental data to inform future research and development.
Comparative Analysis of Biological Activities
The therapeutic potential of stilbenoids is vast, encompassing antioxidant, anti-inflammatory, cytotoxic, and neuroprotective properties. This section provides a quantitative comparison of this compound and other key stilbenoids across these activities. The data, presented in the following tables, is compiled from various in vitro studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Antioxidant Activity
The antioxidant capacity of stilbenoids is a cornerstone of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a common method for assessing antioxidant activity. Lower IC50 values indicate greater antioxidant potential.
| Stilbenoid | Antioxidant Activity (DPPH Assay) IC50 (µM) | Source(s) |
| trans-ε-Viniferin | 80.12 ± 13.79 | [1] |
| ~80 | [2] | |
| 0.14 mM (in DMSO/O2- system) | [3] | |
| Resveratrol | 81.92 ± 9.17 | [1] |
| Vitisin B | 129.14 ± 26.13 | [1] |
| α-Viniferin | - | - |
| Pterostilbene | - | - |
| Piceatannol | - | - |
Cytotoxic Activity
The potential of stilbenoids as anticancer agents is an active area of research. The table below presents the IC50 values for the cytotoxic effects of various stilbenoids on different human cancer cell lines, typically determined by the MTT assay. Lower IC50 values suggest greater potency in inhibiting cell proliferation.
| Stilbenoid | Cell Line | Cytotoxic Activity IC50 (µM) | Source(s) |
| cis-ε-Viniferin | C6 (glioma) | 20.1 | [4] |
| HeLa (cervical cancer) | - | [4] | |
| trans-ε-Viniferin | C6 (glioma) | 18.4 | [4] |
| HepG2 (liver cancer) | 74.3 | [4] | |
| HeLa (cervical cancer) | 20.4 | [4] | |
| MCF-7 (breast cancer) | 44.8 | [4] | |
| HT-29 (colon cancer) | 88.4 | [4] | |
| Resveratrol | - | - | - |
| Pterostilbene | - | - | - |
| R2-Viniferin | HepG2 (liver cancer) | 9.7 | [2] |
Anti-Inflammatory and Neuroprotective Effects
Stilbenoids have shown promise in modulating inflammatory pathways and protecting neuronal cells. The data below summarizes their effects in these areas.
| Stilbenoid | Biological Effect | Metric | Value | Source(s) |
| trans-ε-Viniferin | Anti-inflammatory | - | Decreased TNFα and IL-6 | [5] |
| Resveratrol | Neuroprotection | EC50 (vs Aβ25-35 toxicity) | 13 ± 3 µM | [6] |
| Piceatannol | Neuroprotection | EC50 (vs Aβ25-35 toxicity) | 11 ± 2 µM | [6] |
| 3,4,4′-trihydroxy-trans-stilbene | Neuroprotection | EC50 (vs Aβ25-35 toxicity) | 6 ± 1 µM | [6] |
| 3,5‐dihydroxy‐trans‐stilbene (B7821643) | Neuroprotection | EC50 (vs Aβ25‐35 toxicity) | 17 ± 3 μM | [6] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard procedure for determining the antioxidant activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: The stilbenoid compounds are dissolved in the same solvent as the DPPH solution to various concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the stilbenoid compounds and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle used to dissolve the compounds.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for a few hours (e.g., 2-4 hours) to allow for the formation of formazan crystals.
-
Solubilization of Formazan: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated as follows: % Cell Viability = (Abs_sample / Abs_control) x 100
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Molecular Mechanisms
The biological effects of stilbenoids are mediated through their interaction with various cellular signaling pathways. This section provides a visual representation of some of the key pathways modulated by these compounds.
NF-κB Signaling Pathway Inhibition by Stilbenoids
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Many stilbenoids exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Stilbenoid-mediated inhibition of the NF-κB signaling pathway.
SIRT3 Signaling Pathway Activation by Epsilon-Viniferin
Sirtuin 3 (SIRT3) is a mitochondrial deacetylase that plays a crucial role in regulating mitochondrial function and cellular stress responses. Epsilon-viniferin has been shown to activate this pathway, contributing to its neuroprotective effects.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant properties of trans-epsilon-viniferin as compared to stilbene derivatives in aqueous and nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Neuroprotective Properties of Stilbene and Catechin Analogs: Action Via a Plasma Membrane Receptor Site? - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anti-Inflammatory Effects of Cis-Epsilon-Viniferin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of cis-epsilon-viniferin. Due to a notable scarcity of in vivo research specifically on the cis-isomer of epsilon-viniferin (B1682455), this document leverages available data on the more extensively studied trans-epsilon-viniferin and the well-characterized parent compound, resveratrol (B1683913), to offer a valuable comparative perspective within the stilbenoid class. The majority of scientific literature indicates that the trans-isomer is more stable and possesses superior antioxidant and anti-inflammatory properties, which has directed the focus of most research to date.
Comparative Efficacy in Preclinical In Vivo Models
The anti-inflammatory potential of these compounds has been evaluated in established animal models of inflammation. The following data summarizes their performance in these key assays.
Quantitative Data Summary
Table 1: Comparison in Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a standard for assessing acute anti-inflammatory activity.[1][2][3]
| Compound | Animal Model | Dosage | Route of Administration | % Inhibition of Edema |
| trans-ε-viniferin | Data not available | - | - | - |
| Resveratrol | Wistar Rats | 20 mg/kg | Oral | ~45% |
| Indomethacin (B1671933) (Control) | Wistar Rats | 10 mg/kg | Oral | ~60% |
Data for resveratrol and indomethacin are representative values from literature and may vary between specific studies.
Table 2: Comparison in Lipopolysaccharide (LPS)-Induced Inflammation Model
The LPS-induced inflammation model is utilized to simulate systemic inflammatory responses.[4][5]
| Compound | Animal Model | Dosage | Key Inflammatory Markers Measured | Outcome |
| trans-ε-viniferin | Wistar Rats | 5 mg/kg (in combination with Resveratrol) | TNF-α, COX-2, iNOS | Significant reduction in pro-inflammatory markers.[6] |
| Resveratrol | BALB/c Mice | 3 mg/kg | COX-2, iNOS, PGE2 | Significant downregulation of inflammatory mediators in uterine tissue.[4] |
| Dexamethasone (Control) | Murine Models | Varies | TNF-α, IL-6, IL-1β | Potent suppression of pro-inflammatory cytokines. |
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for the cited in vivo experiments are provided below.
Carrageenan-Induced Paw Edema Protocol
This model evaluates the ability of a compound to reduce acute, localized inflammation.
-
Animal Model: Male Wistar rats (180-220g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Treatment: Test compounds (e.g., this compound), reference drugs (e.g., Indomethacin), and vehicle are administered orally or intraperitoneally 60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a digital plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Protocol
This model assesses the systemic anti-inflammatory effects of a compound.
-
Animal Model: Male BALB/c mice (20-25g) are commonly used.
-
Treatment: The test compound is administered, typically via oral gavage or intraperitoneal injection, 1-2 hours prior to LPS challenge.
-
Induction of Inflammation: A solution of LPS from Escherichia coli (e.g., 0.5 mg/kg) is administered via intraperitoneal injection.
-
Sample Collection: At a predetermined time point (e.g., 4-6 hours) after LPS administration, blood samples are collected via cardiac puncture, and key tissues (liver, lungs, spleen) are harvested.
-
Analysis of Inflammatory Markers: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using ELISA kits. Tissue expression of inflammatory mediators (e.g., COX-2, iNOS) can be assessed by Western blot or immunohistochemistry.
Visualizing Mechanisms and Workflows
Inflammatory Cascade and Stilbenoid Intervention
This diagram illustrates the signaling pathway commonly activated in inflammation and the points of intervention for stilbenoids like epsilon-viniferin and resveratrol.
Caption: Stilbenoid inhibition of key inflammatory signaling pathways.
Standard In Vivo Anti-Inflammatory Screening Workflow
The following diagram outlines the typical experimental workflow for evaluating the in vivo anti-inflammatory activity of a test compound.
Caption: Experimental workflow for in vivo anti-inflammatory studies.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Resveratrol protects from lipopolysaccharide-induced inflammation in the uterus and prevents experimental preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol mitigates lipopolysaccharide-mediated acute inflammation in rats by inhibiting the TLR4/NF-κBp65/MAPKs signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
comparative analysis of cis-epsilon-viniferin from different natural sources
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of cis-ε-viniferin abundance, isolation protocols, and biological activity, complete with supporting experimental data.
Introduction
cis-ε-viniferin, a stereoisomer of the more commonly studied trans-ε-viniferin, is a resveratrol (B1683913) dimer with emerging interest in the scientific community. Like other stilbenoids, it is a phytoalexin produced by plants in response to stress, such as UV radiation and fungal infections. While much of the existing research has focused on the trans-isomer, this guide provides a comparative analysis of cis-ε-viniferin from various natural sources, summarizing its concentration, detailing experimental protocols for its study, and exploring its biological activities and associated signaling pathways. This document is intended to be a valuable resource for researchers investigating the therapeutic potential of this promising natural compound.
Data Presentation: Quantitative Analysis of cis-ε-viniferin
The concentration of cis-ε-viniferin can vary significantly depending on the natural source, environmental conditions, and the extraction and processing methods employed. The following tables summarize the available quantitative data for cis-ε-viniferin in different natural matrices. It is important to note that data specifically quantifying the cis-isomer is limited, with many studies reporting on the trans-isomer or total ε-viniferin content.
| Natural Source | Plant Part/Product | Concentration of cis-ε-viniferin | Reference(s) |
| Vitis vinifera (Grapevine) | Red Wine (Algerian) | 0.10 - 1.12 mg/L | |
| Vitis vinifera (Grapevine) | Grape Cane Extract (Maceration) | Approximately 0.65 mg/g |
Table 1: Concentration of cis-ε-viniferin in Various Natural Sources.
Experimental Protocols
Extraction and Isolation of cis-ε-viniferin from Red Wine
This protocol is based on the methodology described for the isolation of cis-ε-viniferin from Algerian red wine.[1]
a. Initial Fractionation:
-
A sample of red wine (e.g., 500 mL) is first evaporated under reduced pressure to remove the ethanol.
-
The aqueous residue is then subjected to liquid-liquid extraction with a solvent such as ethyl acetate (B1210297).
-
The ethyl acetate phase, containing the phenolic compounds, is evaporated to dryness.
b. Centrifugal Partition Chromatography (CPC):
-
The crude extract is then purified by CPC.
-
A suitable two-phase solvent system is selected, for example, a mixture of n-hexane, ethyl acetate, ethanol, and water.
-
The fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
c. Semi-preparative HPLC:
-
Fractions enriched in cis-ε-viniferin are further purified by semi-preparative reversed-phase HPLC.
-
A C18 column is typically used with a gradient elution of water (often acidified with formic or acetic acid) and a polar organic solvent like acetonitrile (B52724) or methanol.
-
The peak corresponding to cis-ε-viniferin is collected and the solvent is evaporated to yield the pure compound.
Quantification of cis-ε-viniferin by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This protocol is a generalized procedure based on common practices for stilbene (B7821643) analysis.[2][3]
a. Sample Preparation:
-
Solid samples (e.g., grape canes): The plant material is dried and ground into a fine powder. A known weight of the powder is extracted with a suitable solvent (e.g., methanol, ethanol, or a mixture with water) using techniques like maceration, sonication, or Soxhlet extraction. The extract is then filtered and, if necessary, concentrated.
-
Liquid samples (e.g., wine): Wine samples can often be directly injected after filtration through a 0.45 µm syringe filter.
b. HPLC-DAD Analysis:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using two solvents:
-
Solvent A: Water, often acidified with a small percentage of formic acid or acetic acid (e.g., 0.1%) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased over the course of the run to elute compounds with increasing hydrophobicity.
-
Flow Rate: A flow rate of around 1.0 mL/min is common.
-
Detection: The DAD is set to monitor at the UV absorbance maxima of cis-ε-viniferin, which is typically around 280-290 nm.
-
Quantification: A calibration curve is constructed using a pure standard of cis-ε-viniferin at known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous identification of cis-ε-viniferin.[4][5][6]
-
1H NMR: Provides information about the number and chemical environment of protons in the molecule. The coupling constants between adjacent protons can help to determine the stereochemistry of the molecule, including the cis or trans configuration of the double bond.
-
13C NMR: Shows the number of different carbon atoms in the molecule and provides information about their chemical environment.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments provide information about the connectivity between protons and carbons, which is crucial for assembling the complete structure of the molecule.
Mandatory Visualization
Caption: Experimental workflow for the isolation, quantification, and structural elucidation of cis-ε-viniferin.
Biological Activities and Signaling Pathways
While much of the research on the biological effects of ε-viniferin does not distinguish between the cis and trans isomers, the available evidence suggests that this resveratrol dimer possesses significant anti-inflammatory and neuroprotective properties.[7][8][9][10]
Anti-inflammatory Effects
ε-viniferin has been shown to exert anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting the activation of NF-κB, ε-viniferin can suppress the inflammatory cascade.
Caption: Simplified signaling pathway of the anti-inflammatory action of ε-viniferin via NF-κB inhibition.
Neuroprotective Effects
Studies on trans-ε-viniferin have demonstrated its neuroprotective potential, particularly in models of neurodegenerative diseases.[9] One of the proposed mechanisms involves the activation of the SIRT3/LKB1/AMPK signaling pathway. SIRT3 is a mitochondrial sirtuin that plays a critical role in mitochondrial function and cellular stress resistance. Its activation by ε-viniferin can lead to the downstream activation of LKB1 and AMPK, which are key regulators of cellular energy homeostasis and have been implicated in neuroprotection.
Caption: Proposed neuroprotective signaling pathway of trans-ε-viniferin.
Conclusion and Future Directions
cis-ε-viniferin is a naturally occurring stilbenoid with demonstrated presence in various plant sources, particularly in grapes and their derivatives. While current quantitative data is limited, the available information suggests that its concentration is influenced by environmental factors and processing techniques. The experimental protocols for its isolation, quantification, and structural elucidation are well-established, relying on a combination of chromatographic and spectroscopic methods.
The biological activities of ε-viniferin, primarily its anti-inflammatory and neuroprotective effects, are promising areas of research. However, a significant knowledge gap exists regarding the specific biological functions and signaling pathways modulated by the cis-isomer compared to its trans-counterpart. Future research should focus on:
-
Comprehensive Quantification: Conducting systematic studies to quantify cis-ε-viniferin across a wider range of natural sources.
-
Comparative Biological Studies: Directly comparing the bioactivities of pure cis- and trans-ε-viniferin to elucidate any isomer-specific effects.
-
Mechanism of Action: Investigating the precise molecular targets and signaling pathways specifically modulated by cis-ε-viniferin.
A deeper understanding of these aspects will be crucial for unlocking the full therapeutic potential of this intriguing natural compound for researchers, scientists, and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In the shadow of resveratrol: biological activities of epsilon-viniferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Apoptotic and Anti-Inflammatory Role of Trans ε-Viniferin in a Neuron-Glia Co-Culture Cellular Model of Parkinson's Disease [sfera.unife.it]
- 10. Anti-Apoptotic and Anti-Inflammatory Role of Trans ε-Viniferin in a Neuron–Glia Co-Culture Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Cis-Epsilon-Viniferin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of cis-epsilon-viniferin: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The information presented is collated from various studies and provides a basis for selecting the most appropriate method for specific research or quality control needs.
Data Presentation: Comparative Analysis of Analytical Methods
The performance of each analytical method is summarized in the table below. The data presented are indicative of the expected performance based on validated methods for this compound and structurally similar stilbene (B7821643) compounds.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectroscopy |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 ng/mL | ~0.2 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.5 ng/mL | ~0.7 µg/mL |
| Accuracy (% Recovery) | 95-105% | 98-102% | 90-110% |
| Precision (%RSD) | < 5% | < 3% | < 10% |
| Specificity | Moderate to High | Very High | Low |
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound.
Caption: Workflow for cross-validation of analytical methods.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of stilbenes and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in various sample matrices.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used. A typical gradient might start at 20% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 320 nm, which is a characteristic absorption maximum for stilbenes.
-
Sample Preparation: Samples are dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.
-
Validation Parameters:
-
Linearity: A calibration curve is constructed using standard solutions of this compound at a minimum of five concentration levels.
-
Accuracy: Determined by the standard addition method or by analyzing quality control (QC) samples at three different concentrations.
-
Precision: Assessed by analyzing replicate injections of QC samples on the same day (intra-day) and on different days (inter-day).
-
LOD and LOQ: Calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) from the chromatograms of low-concentration standards.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and specific method is ideal for the quantification of this compound at very low concentrations, particularly in complex biological matrices.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Similar to the HPLC method, a gradient of acetonitrile and water with 0.1% formic acid is used.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative ESI is often preferred for phenolic compounds.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.
-
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction may be required to clean up complex samples before injection.
-
Validation Parameters: The validation is performed similarly to the HPLC method, but with a focus on matrix effects, which are assessed by comparing the response of the analyte in the matrix to the response in a neat solution.
UV-Vis Spectrophotometry Method
This is a simpler and more cost-effective method, but it is less specific and generally less sensitive than chromatographic methods. It is best suited for the analysis of relatively pure samples or for total stilbene content estimation.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A suitable solvent in which this compound is stable and soluble, such as ethanol (B145695) or methanol.
-
Wavelength of Maximum Absorbance (λmax): The λmax for this compound should be determined by scanning a standard solution over the UV-Vis range (typically 200-400 nm). Pterostilbene, a similar compound, has a λmax around 306 nm.[1]
-
Sample Preparation: Samples are dissolved in the chosen solvent and diluted to fall within the linear range of the calibration curve.
-
Validation Parameters:
-
Linearity: A calibration curve of absorbance versus concentration is prepared using standard solutions.
-
Accuracy and Precision: Determined by analyzing replicate samples of known concentrations.
-
LOD and LOQ: Calculated from the standard deviation of the blank or the regression line of the calibration curve.
-
Specificity: This is a major limitation. The method is susceptible to interference from other compounds that absorb at the same wavelength.[2]
-
References
A Comparative Guide to the Neuroprotective Effects of cis-ε-viniferin and its Monomer, Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of cis-epsilon-viniferin and its constituent monomer, resveratrol (B1683913). The information presented herein is curated from experimental data to assist researchers and professionals in drug development in making informed decisions.
Overview of Neuroprotective Properties
Resveratrol, a well-studied polyphenol, has demonstrated a range of neuroprotective effects, including antioxidant, anti-inflammatory, and anti-apoptotic activities.[1] Its dimer, this compound, is emerging as a potent neuroprotective agent, in some instances exhibiting greater efficacy than its monomer.[2][3] This guide delves into the experimental evidence to compare these two compounds.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from various studies, offering a direct comparison of the neuroprotective efficacy of this compound and resveratrol.
Table 1: In Vitro Neuroprotection - Cellular Viability and Cytotoxicity
| Parameter | Cell Line | Neurotoxic Insult | Resveratrol | cis-ε-viniferin | Key Findings | Reference |
| LDH Release Reduction | PC12 | 6-OHDA-stimulated microglial secretions | 21.7 ± 1.5% decrease | 28.3 ± 2.7% decrease | Both compounds reduced cytotoxicity, with a synergistic effect when combined (51.3 ± 2% decrease).[3][4] | [3][4] |
| Cell Viability (MTT Assay) | SH-SY5Y | Rotenone (3.0 μM) | Data not directly compared | Treatment with 1.0 μM ε-viniferin significantly improved cell viability. | ε-viniferin shows a protective effect against rotenone-induced cell death. |
Table 2: In Vitro Neuroprotection - Apoptosis
| Parameter | Cell Line | Neurotoxic Insult | Resveratrol | cis-ε-viniferin | Key Findings | Reference |
| Apoptotic Cell Reduction (TUNEL Assay) | PC12 | 6-OHDA | 22 ± 4% decrease | 25.7 ± 2.3% decrease | Both compounds showed comparable anti-apoptotic effects. A combination of both resulted in a more marked decrease (36.3 ± 4.2%).[4] | [4] |
| DNA Fragmentation Inhibition (ELISA) | PC12 | 6-OHDA | 52.8 ± 9.6% inhibition | 52 ± 9.2% inhibition | Both compounds inhibited DNA fragmentation to a similar extent.[4] | [4] |
Table 3: In Vitro Antioxidant and Anti-inflammatory Effects
| Parameter | Assay | Resveratrol (IC50) | cis-ε-viniferin (IC50) | Key Findings | Reference |
| DPPH Radical Scavenging | DPPH Assay | 81.92 ± 9.17 µM | 80.12 ± 13.79 µM | Both compounds exhibit similar and potent radical scavenging activity.[5][6] | [5][6] |
| Ferric Reducing Antioxidant Power | FRAP Assay | 13.36 ± 0.91 µM | 28.81 ± 4.15 µM | Resveratrol showed a higher ferric reducing capacity.[5][6] | [5][6] |
| Nitric Oxide Scavenging | NO Scavenging Assay | 200.68 ± 15.40 µM | 338.35 ± 89.47 µM | Resveratrol was more effective at scavenging nitric oxide radicals.[5] | [5] |
Table 4: In Vivo Neuroprotection - Alzheimer's Disease Model
| Parameter | Animal Model | Treatment | Resveratrol | cis-ε-viniferin | Key Findings | Reference |
| Hippocampal Amyloid Load | APPswePS1dE9 Transgenic Mice | 20 mg/kg/week IP injection | Less effective | More effective | Viniferin decreased hippocampal amyloid load and deposits with greater efficiency than resveratrol. | |
| Cognitive Decline | APPswePS1dE9 Transgenic Mice | 20 mg/kg/week IP injection | Partially prevented | Partially prevented | Both treatments partially prevented cognitive decline. | |
| IL-1β Levels in Hippocampus | APPswePS1dE9 Transgenic Mice | 20 mg/kg/week IP injection | -42% (not significant) | -37% (not significant) | Both compounds induced a reduction in IL-1β levels, though the results were not statistically significant. | [7] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited experiments to facilitate replication and further research.
Cell Culture and Induction of Neurotoxicity
-
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): Cultured in DMEM-F12 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin. Differentiation is often induced with retinoic acid.
-
PC12 (Rat Pheochromocytoma): Maintained in DMEM supplemented with horse serum and fetal bovine serum. Differentiation can be induced with Nerve Growth Factor (NGF).
-
-
Neurotoxins:
-
6-Hydroxydopamine (6-OHDA): Used to induce dopaminergic neurodegeneration, modeling Parkinson's disease. A typical concentration for inducing cytotoxicity in PC12 cells is around 150 µM.[8]
-
Rotenone: A mitochondrial complex I inhibitor used to induce Parkinson's-like pathology. In SH-SY5Y cells, concentrations around 100 nM for 48 hours can induce significant apoptosis.[9]
-
Key Experimental Assays
-
Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with the compounds (this compound or resveratrol) for a specified pre-treatment time.
-
Introduce the neurotoxin (e.g., 6-OHDA, rotenone) and incubate for the desired duration.
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Cytotoxicity Assay (LDH Release Assay):
-
Culture cells and treat them with the compounds and neurotoxin as described above.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing lactate (B86563), NAD+, and a tetrazolium salt.
-
Lactate dehydrogenase in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
NADH then reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product to quantify LDH release.
-
-
Apoptosis Detection (TUNEL Assay):
-
Culture cells on coverslips or in chamber slides and treat as required.
-
Fix the cells with a crosslinking agent (e.g., paraformaldehyde).
-
Permeabilize the cells to allow entry of the labeling enzyme.
-
Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
Wash the cells and counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Visualize the cells using fluorescence microscopy to identify TUNEL-positive (apoptotic) cells.
-
Signaling Pathways and Mechanisms of Action
Both this compound and resveratrol exert their neuroprotective effects through the modulation of multiple signaling pathways.
Caption: Key neuroprotective signaling pathways modulated by cis-ε-viniferin and resveratrol.
Resveratrol is known to activate Sirtuin 1 (SIRT1) and the Nrf2 antioxidant response element pathway, leading to the expression of antioxidant enzymes and promoting cell survival.[10] It also mitigates neuroinflammation by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[11]
Epsilon-viniferin (B1682455) has also been shown to possess strong antioxidant and anti-inflammatory properties.[12] Some studies suggest that its effects on certain pathways, such as SIRT1 activation, may be more potent than those of resveratrol.[13] The synergistic effects observed when the two compounds are used in combination suggest they may act on complementary pathways or that epsilon-viniferin may enhance the bioavailability or activity of resveratrol.[4]
References
- 1. Resveratrol, ε-Viniferin, and Vitisin B from Vine: Comparison of Their In Vitro Antioxidant Activities and Study of Their Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Apoptotic and Anti-Inflammatory Role of Trans ε-Viniferin in a Neuron–Glia Co-Culture Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of Trans-Resveratrol and ε-Viniferin Induces a Hepatoprotective Effect in Rats with Severe Acute Liver Failure via Reduction of Oxidative Stress and MMP-9 Expression [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. academic.oup.com [academic.oup.com]
- 10. A comprehensive review on the neuroprotective potential of resveratrol in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resveratrol inhibits TNF-α-induced inflammation to protect against renal ischemia/reperfusion injury in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In the shadow of resveratrol: biological activities of epsilon-viniferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Selective Cytotoxicity of Cis-Epsilon-Viniferin: A Comparative Analysis in Cancer vs. Normal Cells
For Immediate Release
A comprehensive review of the cytotoxic effects of cis-epsilon-viniferin reveals a promising selectivity for cancer cells over their normal counterparts. This naturally occurring stilbene (B7821643), a resveratrol (B1683913) dimer, demonstrates potent anti-proliferative and pro-apoptotic activity against various cancer cell lines, while exhibiting significantly lower toxicity towards normal cells. This guide synthesizes the available experimental data to provide researchers, scientists, and drug development professionals with a detailed comparison of this compound's activity, methodologies for its assessment, and an overview of its mechanisms of action.
Quantitative Cytotoxicity Data: A Comparative Overview
The selective cytotoxic action of epsilon-viniferin (B1682455) and its analogs is a key indicator of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other quantitative measures of cytotoxicity across a range of cancer and normal cell lines, as reported in peer-reviewed studies.
| Cell Line | Cell Type | Compound | IC50 Value (µM) | Exposure Time (h) | Reference |
| Cancer Cell Lines | |||||
| HepG2 | Human Hepatocellular Carcinoma | trans-ε-viniferin | ~76 | 72 | [1] |
| Hep3B | Human Hepatocellular Carcinoma | trans-ε-viniferin | 63 | 72 | [1] |
| C6 | Rat Glioma | ε-viniferin | - | 48 | [2] |
| B-cell Chronic Leukemia | Human Leukemia | ε-viniferin | Slight effect | - | [3] |
| NCI-H460 | Human Non-Small Cell Lung Cancer | α-viniferin | <20 | - | [4][5] |
| A549 | Human Non-Small Cell Lung Cancer | ε-viniferin | ~20 | - | [5] |
| Normal Cell Lines | |||||
| HH4 | Non-transformed Human Hepatocytes | R2-viniferin | >200 | 72 | [1] |
| Normal PBMC | Human Peripheral Blood Mononuclear Cells | ε-viniferin | Higher conc. needed | - | [3] |
Note: Data for various viniferin (B1239022) oligomers are included to provide a broader context of stilbene cytotoxicity. The study on C6 glioma cells focused on the synergistic effects with cisplatin (B142131) rather than determining a precise IC50 for epsilon-viniferin alone.[2]
Apoptosis Induction: A Tale of Two Cell Types
Epsilon-viniferin's cytotoxic activity is largely attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. Studies show that this process is initiated at concentrations that have minimal effect on normal cells.[3]
| Cell Line | Treatment | Apoptotic Effect | Reference |
| Cancer Cell Lines | |||
| C6 Glioma | 95 µM ε-viniferin + 13.25 µM cisplatin | 91.6% apoptotic index after 48h; Activation of caspase-8, -9, and -3.[2] | [2] |
| Chronic B Leukemia | Polyphenols including ε-viniferin | Induction of apoptosis correlated with caspase-3 activation, drop in mitochondrial membrane potential, and reduced expression of anti-apoptotic protein Bcl-2.[3] | [3] |
| NCI-H460 Lung Cancer | α-viniferin | Induction of apoptosis via downregulation of SIRT1, leading to caspase-3 and PARP cleavage, and AIF nuclear translocation.[4][5] | [4][5] |
| Normal Cell Lines | |||
| Normal PBMC | Polyphenols including ε-viniferin | Survival was little affected, and higher concentrations were required to elicit cell death compared to leukemic cells.[3] | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound's cytotoxicity.
Cell Viability and Proliferation Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or control vehicle for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.[4][5][6]
-
2. WST-1 (Water Soluble Tetrazolium Salt) Assay:
-
Principle: Similar to the MTT assay, WST-1 is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan.
-
Protocol:
-
Plate and treat cells as described for the MTT assay.
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan product directly at the appropriate wavelength (e.g., 450 nm) without a solubilization step.[2]
-
Apoptosis Detection Assays
1. Annexin V/7-AAD (7-Aminoactinomycin D) Staining:
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. 7-AAD is a fluorescent DNA intercalator that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Protocol:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and 7-AAD to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.[4]
-
2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
-
Principle: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Protocol:
-
Fix and permeabilize the treated cells.
-
Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs.
-
Wash the cells and analyze by fluorescence microscopy or flow cytometry.[2]
-
3. Caspase Activity Assay:
-
Principle: The activation of caspases, a family of cysteine proteases, is central to the apoptotic signaling cascade. Fluorogenic or colorimetric substrates containing a specific caspase recognition sequence are used to measure their activity.
-
Protocol:
-
Lyse the treated cells to release intracellular contents.
-
Incubate the cell lysate with a specific caspase substrate (e.g., for caspase-3, -8, or -9).
-
Measure the fluorescence or absorbance of the cleaved product over time using a plate reader.[2]
-
4. Mitochondrial Membrane Potential (ΔΨm) Assay:
-
Principle: A decrease in mitochondrial membrane potential is an early event in apoptosis. Lipophilic cationic dyes like JC-1 are used to monitor this change. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Protocol:
-
Load treated cells with JC-1 dye.
-
Incubate to allow the dye to accumulate in the mitochondria.
-
Analyze the cells by flow cytometry or fluorescence microscopy, measuring the ratio of red to green fluorescence.[2]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by viniferin compounds and a typical experimental workflow for assessing cytotoxicity.
Caption: A typical workflow for evaluating the cytotoxic effects of a compound.
Caption: Key signaling events in viniferin-induced apoptosis in cancer cells.
References
- 1. Screening of Natural Stilbene Oligomers from Vitis vinifera for Anticancer Activity on Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic effects of ε-viniferin in combination with cis-platin in C6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative antiproliferative and apoptotic effects of resveratrol, epsilon-viniferin and vine-shots derived polyphenols (vineatrols) on chronic B lymphocytic leukemia cells and normal human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α-Viniferin-Induced Apoptosis through Downregulation of SIRT1 in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Viniferin-Induced Apoptosis through Downregulation of SIRT1 in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of Cis-ε-Viniferin in Combination Therapies: A Comparative Guide
Researchers, scientists, and drug development professionals are increasingly investigating the therapeutic potential of natural compounds in combination with existing drugs to enhance efficacy and overcome resistance. Cis-ε-viniferin, a resveratrol (B1683913) dimer, has emerged as a promising candidate for such synergistic applications, particularly in oncology and hepatoprotection. This guide provides a comparative analysis of the synergistic effects of cis-ε-viniferin with other compounds, supported by experimental data, detailed methodologies, and pathway visualizations.
Anticancer Synergism: Cis-ε-Viniferin and Cisplatin (B142131)
The combination of cis-ε-viniferin and the chemotherapeutic agent cisplatin has demonstrated significant synergistic effects in inducing apoptosis in C6 glioma cells.[1][2] This synergy allows for the use of lower concentrations of cisplatin, potentially reducing its associated side effects.
Quantitative Data Summary:
| Treatment Group | Caspase-8 Activation (6h) | Caspase-9 Activation (24h) | Caspase-3 Activation (72h) | Apoptotic Index (48h) |
| Cisplatin (13.25 µM) | Not specified | 14.2% | Not specified | Not specified |
| ε-Viniferin (95 µM) | Not specified | 43.3% | Not specified | Not specified |
| Cisplatin (13.25 µM) + ε-Viniferin (95 µM) | 12.5% (maximum) | 44.5% | 15.5% (maximum) | 91.6% |
| Combination (16.25 µM CDDP + 127.5 µM ε-VNF) | 33.4% increase | Not specified | Not specified | Not specified |
Experimental Protocols:
-
Cell Line and Culture: C6 glioma cells were used for this study.
-
Cell Proliferation Assay (WST-1): To assess the antiproliferative effects of the compounds, the Water Soluble Tetrazolium Salt-1 (WST-1) assay was employed.
-
Mitochondrial Membrane Potential (ΔΨm) Measurement (JC-1): The cationic dye JC-1 was used to evaluate changes in the mitochondrial membrane potential, a key indicator of apoptosis.
-
Apoptosis Detection (TUNEL Assay): The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was used to identify DNA fragmentation, a hallmark of late-stage apoptosis.
-
Caspase Activity Measurement (Flow Cytometry): The activation of key apoptotic enzymes, caspase-3, -8, and -9, was quantified using flow cytometry.
-
Ultrastructural Analysis (Transmission Electron Microscopy - TEM): TEM was used to observe the morphological changes characteristic of apoptosis in the treated cells.
Signaling Pathway for Cisplatin and ε-Viniferin Synergy:
Caption: Synergistic activation of apoptotic pathways by Cisplatin and ε-Viniferin.
Hepatoprotective Synergism: Trans-Resveratrol and ε-Viniferin
A combination of trans-resveratrol and ε-viniferin has shown a significant hepatoprotective effect in a rat model of severe acute liver failure induced by thioacetamide (B46855) (TAA).[3] The synergistic action is attributed to the reduction of oxidative stress and inflammation.
Quantitative Data Summary:
| Parameter | Control Group | TAA Group | TAA + Resveratrol + ε-Viniferin Group |
| TBARS (Thiobarbituric acid reactive substances) | Normal | Increased | Significantly decreased |
| SOD (Superoxide dismutase) Activity | Normal | Increased | Significantly decreased |
| CAT (Catalase) Activity | Normal | Decreased | Restored to normal levels |
| GST (Glutathione S-transferase) Activity | Normal | Decreased | Restored to normal levels |
| TNF-α Expression | Normal | Increased | Reduced |
| iNOS Expression | Normal | Increased | Reduced |
| COX-2 Expression | Normal | Increased | Reduced |
| MMP-9 Inhibition | Normal | Increased | Inhibited |
| IL-10 Upregulation | Normal | Decreased | Upregulated |
Experimental Protocols:
-
Animal Model: Wistar rats were used to induce severe acute liver failure with thioacetamide (TAA).
-
Treatment: A combination of trans-resveratrol and trans-ε-viniferin (5 mg/kg each) was administered to the rats.
-
Oxidative Stress Markers: Thiobarbituric acid reactive substances (TBARS) were measured as an indicator of lipid peroxidation. The activities of antioxidant enzymes superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) S-transferase (GST) were determined.
-
Inflammatory Markers: The expression levels of tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) were measured.
-
Matrix Metalloproteinase Activity: The inhibition of matrix metalloproteinase-9 (MMP-9) was assessed.
-
Anti-inflammatory Cytokine Levels: The expression of interleukin-10 (IL-10) was measured.
Experimental Workflow:
Caption: Workflow for assessing hepatoprotective effects of resveratrol and ε-viniferin.
Antioxidant Synergism: ε-Viniferin with other Stilbenes
Studies have also explored the synergistic antioxidant effects of ε-viniferin in combination with other stilbenes like resveratrol and vitisin B.[4][5][6] The nature of the interaction (synergistic, additive, or antagonistic) was found to be dependent on the specific combination of compounds and the antioxidant assay used.
Quantitative Data Summary (IC50 Values in µM):
| Compound/Combination | DPPH Assay | FRAP Assay | NO Scavenging Assay |
| Resveratrol (RSV) | 81.92 | 13.36 | 200.68 |
| ε-Viniferin (VNF) | 80.12 | 28.81 | > 400 |
| Vitisin B (VB) | > 400 | Not reached | > 400 |
| RSV + VNF | Additive | Synergistic | Additive |
| RSV + VB | Additive | Antagonistic | Additive |
| VNF + VB | Additive | Additive | Antagonistic |
| RSV + VNF + VB | Additive | Synergistic | Synergistic |
Experimental Protocols:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compounds to donate an electron or hydrogen to neutralize the DPPH radical.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
NO (Nitric Oxide) Scavenging Assay: This assay evaluates the capacity of the compounds to scavenge nitric oxide radicals.
-
Interaction Analysis: The Chou-Talalay method was used to determine the nature of the interaction between the compounds, calculating a Combination Index (CI) where CI < 0.9 indicates synergism, 0.9 ≤ CI ≤ 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.[7]
Logical Relationship of Antioxidant Interactions:
Caption: Interaction outcomes of stilbene (B7821643) combinations in different antioxidant assays.
References
- 1. Apoptotic effects of ε-viniferin in combination with cis-platin in C6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Combination of Trans-Resveratrol and ε-Viniferin Induces a Hepatoprotective Effect in Rats with Severe Acute Liver Failure via Reduction of Oxidative Stress and MMP-9 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Resveratrol, ε-Viniferin, and Vitisin B from Vine: Comparison of Their In Vitro Antioxidant Activities and Study of Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resveratrol, ε-Viniferin, and Vitisin B from Vine: Comparison of Their In Vitro Antioxidant Activities and Study of Their Interactions [mdpi.com]
Independent Verification of Published cis-ε-Viniferin Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cis-ε-viniferin's performance with its well-studied isomer, trans-ε-viniferin, and their monomer precursor, resveratrol. Due to the limited availability of specific research on the cis-isomer, this guide synthesizes the available data and, where necessary, draws logical comparisons based on the activities of related stilbenoid compounds. All experimental data is presented with detailed methodologies to support independent verification and future research.
Data Presentation: Comparative Analysis of Bioactivities
The following tables summarize the quantitative data available for cis-ε-viniferin and its alternatives across various biological activities. It is important to note that specific data for cis-ε-viniferin is scarce in the literature. Much of the research on ε-viniferin does not differentiate between the isomers or focuses solely on the more stable trans form.
| Compound | Biological Activity | Assay | Target | IC50 / Effect | Citation |
| cis-ε-Viniferin | Antidiabetic | Not Specified | In vivo (rats) | ↓ Fasting blood glucose, Total cholesterol, Triglyceride, LDL-C | [1] |
| Antiproliferative | Cell Viability Assay | C6 Glioma Cells | Not specified, used in combination with cisplatin | [2] | |
| trans-ε-Viniferin | Antioxidant | DPPH radical scavenging | Free radicals | ~80 µM | [3] |
| Anti-inflammatory | Not Specified | TNFα, IL-6 | ↓ Inflammatory mediators | [4] | |
| Anticancer | Cytotoxicity Assay | HepG2 (Hepatocellular carcinoma) | Slightly lower antiproliferative potential than resveratrol | [5] | |
| Neuroprotection | Cellular model of Parkinson's | N9 microglia / PC12 neuron co-culture | Protective against 6-OHDA induced toxicity | [1] | |
| Resveratrol | Antioxidant | DPPH radical scavenging | Free radicals | IC50 values vary (e.g., ~25-80 µM) | [6] |
| Anticancer | Proliferation Assay | Various cancer cell lines | Generally more potent than cis-resveratrol | [6] | |
| Anti-inflammatory | Not Specified | COX-1 | Inhibits enzyme activity | [6] | |
| Cardioprotective | Various in vitro and in vivo models | Cardiovascular system | Widely studied positive effects | [6] |
Note: The provided data for cis-ε-viniferin's antidiabetic effects is qualitative. Further research is needed to establish quantitative metrics such as IC50 values.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices in the field and inferences from the available literature on stilbenoid research.
Antiproliferative Activity Assay (Inferred for cis-ε-Viniferin)
-
Cell Culture: C6 glioma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: cis-ε-viniferin is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to final concentrations in the cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of cis-ε-viniferin, a positive control (e.g., doxorubicin), and a vehicle control (medium with DMSO).
-
Incubation: Cells are incubated for 48-72 hours.
-
Viability Assessment (WST-1 Assay): After incubation, WST-1 reagent is added to each well and incubated for 2-4 hours. The absorbance is measured at 450 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against compound concentration.
Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Reagent Preparation: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Reaction Mixture: Various concentrations of the test compound (cis-ε-viniferin, trans-ε-viniferin, or resveratrol) dissolved in methanol are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm. Ascorbic acid is typically used as a positive control.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Anti-inflammatory Activity Assay (Measurement of TNF-α and IL-6)
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test compounds.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification (ELISA): The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the study of cis-ε-viniferin.
Caption: A logical workflow for the synthesis, purification, and biological screening of cis-ε-viniferin.
Caption: Postulated anti-inflammatory mechanism of ε-viniferin via inhibition of the NF-κB pathway.
References
- 1. Anti-Apoptotic and Anti-Inflammatory Role of Trans ε-Viniferin in a Neuron–Glia Co-Culture Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic effects of ε-viniferin in combination with cis-platin in C6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viniferin and its derivatives: a comprehensive review of structural variations and promising pharmacological applications in disease prevention and therapeutic development | springermedizin.de [springermedizin.de]
- 4. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of Natural Stilbene Oligomers from Vitis vinifera for Anticancer Activity on Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
comparing the metabolic stability of cis-epsilon-viniferin and trans-epsilon-viniferin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of cis- and trans-ε-viniferin. While experimental data for trans-ε-viniferin is well-documented, direct metabolic studies on the cis-isomer are currently lacking. This comparison draws upon available data for trans-ε-viniferin and leverages analogous findings for resveratrol (B1683913) isomers to infer the likely metabolic profile of cis-ε-viniferin.
Executive Summary
trans-ε-Viniferin undergoes extensive phase II metabolism, primarily through glucuronidation and to a lesser extent, sulfation. In vitro studies with human and rat liver preparations reveal significant species-specific differences in the primary metabolic pathways. Based on studies of the analogous stilbene, resveratrol, it is hypothesized that cis-ε-viniferin is significantly less metabolically stable than its trans-isomer , likely due to a higher susceptibility to glucuronidation.
Quantitative Data on trans-Epsilon-Viniferin Metabolism
The following tables summarize the in vitro metabolic kinetic parameters for trans-ε-viniferin in human and rat liver S9 fractions, as determined by Courtois et al. (2017).[1]
Table 1: Glucuronidation Kinetic Parameters of trans-ε-Viniferin [1]
| Species | Metabolite | Km (μM) | Vmax (pmol/min/mg protein) | Vmax/Km (μL/min/mg protein) |
| Human | Sum of Glucuronides | - | - | 4.98 |
| MG1 | 7.9 ± 2.1 | 51.3 ± 7.2 | 6.5 | |
| MG2 | 26.3 ± 10.4 | 42.1 ± 7.9 | 1.6 | |
| MG3 | 10.2 ± 3.4 | 22.1 ± 3.1 | 2.2 | |
| MG4 | 14.1 ± 4.2 | 87.2 ± 11.2 | 6.2 | |
| Rat | Sum of Glucuronides | - | - | 20.08 |
| MG1 | 14.2 ± 3.9 | 312.4 ± 40.1 | 22.0 | |
| MG2 | 39.1 ± 11.2 | 99.8 ± 15.2 | 2.6 | |
| MG3 | 21.2 ± 5.8 | 65.4 ± 8.1 | 3.1 | |
| MG4 | 18.9 ± 4.9 | 80.1 ± 10.2 | 4.2 |
MG1, MG2, MG3, and MG4 represent four different mono-glucuronide isomers.
Table 2: Sulfation Kinetic Parameters of trans-ε-Viniferin [1]
| Species | Metabolite | Km (μM) | Vmax (pmol/min/mg protein) | Vmax/Km (μL/min/mg protein) |
| Human | Sum of Sulfates | - | - | 6.35 |
| MS1 | 1.1 ± 0.3 | 8.2 ± 0.5 | 7.5 | |
| MS2 | 1.9 ± 0.6 | 5.1 ± 0.4 | 2.7 | |
| Rat | Sum of Sulfates | - | - | 2.59 |
| MS1 | 10.1 ± 2.9 | 15.2 ± 1.9 | 1.5 | |
| MS2 | 15.2 ± 4.1 | 10.1 ± 1.2 | 0.7 | |
| MS3 | 8.9 ± 2.5 | 12.8 ± 1.5 | 1.4 | |
| MS4 | 6.8 ± 1.9 | 21.1 ± 2.5 | 3.1 |
MS1, MS2, MS3, and MS4 represent four different mono-sulfate isomers.
Comparative Metabolic Stability: cis- vs. trans-ε-Viniferin
Direct experimental data on the metabolic stability of cis-ε-viniferin is not currently available in the scientific literature. However, studies on the analogous stilbenoid, resveratrol, provide a strong basis for inference. Research has shown that cis-resveratrol (B22520) undergoes glucuronidation at a significantly faster rate than trans-resveratrol. This suggests a lower metabolic stability for the cis-isomer. Given the structural similarities between resveratrol and ε-viniferin, it is highly probable that cis-ε-viniferin is also more susceptible to phase II metabolism than its trans-counterpart.
Experimental Protocols
The following is a summary of the experimental protocol used by Courtois et al. (2017) to determine the metabolic stability of trans-ε-viniferin.[1]
In Vitro Incubation with Liver S9 Fractions:
-
Preparation of Incubation Mixture: A typical incubation mixture contained:
-
Pooled human or rat liver S9 fraction (2 mg/mL protein)
-
trans-ε-viniferin (at various concentrations for kinetic studies)
-
Magnesium chloride (MgCl₂)
-
Cofactors: Uridine 5'-diphosphoglucuronic acid (UDPGA) for glucuronidation assays, and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation assays.
-
The reaction was initiated by the addition of the S9 fraction.
-
-
Incubation Conditions: The mixtures were incubated at 37°C for a specified period (e.g., 40 minutes for metabolite profiling).
-
Reaction Termination: The reaction was stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: The terminated reaction mixtures were centrifuged to precipitate proteins. The supernatant was then collected for analysis.
-
Analytical Method: The formation of glucuronide and sulfate (B86663) metabolites was quantified using Ultra-High-Performance Liquid Chromatography coupled with Diode Array Detection and Mass Spectrometry (UPLC-DAD-MS).
-
Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), a range of substrate concentrations were used, and the rate of metabolite formation was measured. The data was then fitted to Michaelis-Menten or substrate inhibition models.
Visualizations
Caption: Experimental workflow for in vitro metabolic stability assessment.
Caption: Metabolic pathways of ε-viniferin isomers.
Conclusion and Future Directions
The available evidence strongly indicates that trans-ε-viniferin is extensively metabolized, with notable differences between human and rat models. While direct data for cis-ε-viniferin is absent, analogous studies with resveratrol suggest that the cis-isomer is likely to be significantly less metabolically stable. This has important implications for its bioavailability and potential therapeutic efficacy.
Future research should focus on conducting direct comparative studies on the metabolic stability of cis- and trans-ε-viniferin using human and rat liver microsomes or hepatocytes. Such studies would provide definitive quantitative data to confirm the hypothesized lower stability of the cis-isomer and would be invaluable for the rational design and development of ε-viniferin-based therapeutic agents.
References
Comparative Analysis of Gene Expression Following ε-Viniferin Treatment: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known biological effects and associated gene expression changes following treatment with ε-viniferin. Due to a significant lack of published data specifically on cis-ε-viniferin, this document primarily focuses on the more extensively studied trans-ε-viniferin and its general effects, offering a framework for future comparative studies.
While direct comparative gene expression analyses for cis-ε-viniferin are not currently available in the public domain, the existing body of research on trans-ε-viniferin provides valuable insights into its mechanisms of action, which are fundamentally linked to the modulation of gene expression. This guide synthesizes the available information on the biological activities of ε-viniferin, the signaling pathways it influences, and by extension, the genes that are likely to be differentially expressed.
Biological Activities and Potential for Gene Expression Modulation
Epsilon-viniferin (B1682455), a resveratrol (B1683913) dimer, demonstrates a range of biological activities that are inherently tied to changes in gene expression. These activities, documented in numerous in vitro and in vivo studies, suggest that ε-viniferin is a potent modulator of cellular signaling and gene regulation. The primary effects of ε-viniferin are summarized below, with comparisons to its well-known monomer, resveratrol, where applicable.
Table 1: Comparison of Biological Activities of ε-Viniferin and Resveratrol
| Biological Activity | ε-Viniferin | Resveratrol | Key Associated Genes/Pathways |
| Anti-inflammatory | Potent inhibitor of pro-inflammatory mediators.[1][2][3] | Known anti-inflammatory effects.[4] | Downregulation of TNF-α, IL-6, IL-1β, iNOS, and suppression of the NF-κB signaling pathway.[1][3][5] |
| Antioxidant | Strong free-radical scavenging activity.[1][2][6] | Well-established antioxidant properties.[6] | Upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) via the Nrf2 pathway.[7] |
| Anti-cancer | Exhibits antiproliferative and pro-apoptotic effects on various cancer cell lines.[1] | Widely studied for its anti-cancer properties. | Modulation of cell cycle regulators and apoptosis-related genes (e.g., Bax/Bcl-2 ratio).[1] |
| Neuroprotective | Shows potential in models of neurodegenerative diseases.[1][2] | Known neuroprotective effects. | Activation of SIRT1, promotion of mitochondrial biogenesis.[1] |
| Anti-adipogenic | More effective than resveratrol in suppressing lipid accumulation and adipogenesis.[8][9] | Inhibits adipogenesis. | Downregulation of adipogenesis markers like PPARγ.[9][10] |
Signaling Pathways Modulated by ε-Viniferin
The biological effects of ε-viniferin are mediated through its interaction with several key signaling pathways. Understanding these pathways is crucial for predicting and interpreting changes in gene expression.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Epsilon-viniferin has been shown to suppress the activation of NF-κB.[5] This is a critical mechanism for its anti-inflammatory effects. The inhibition of this pathway would lead to the downregulation of numerous pro-inflammatory genes.
Caption: ε-Viniferin's inhibition of the NF-κB signaling pathway.
SIRT1 Signaling Pathway
Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging. Epsilon-viniferin has been identified as an activator of SIRT1, which is significant for its neuroprotective and metabolic benefits.[11] Activation of SIRT1 can lead to the deacetylation of various transcription factors, thereby altering gene expression. For instance, resveratrol is known to activate SIRT1, which in turn can inhibit NF-κB signaling.[12][13]
Caption: Activation of SIRT1 signaling by ε-viniferin.
Experimental Protocols for Comparative Gene Expression Analysis
To elucidate the specific effects of cis-ε-viniferin on gene expression and compare them to its trans-isomer or other compounds, a standard RNA-sequencing (RNA-seq) experiment is recommended.
General Workflow for RNA-Seq Analysis
Caption: A standard workflow for a comparative RNA-seq experiment.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Select an appropriate cell line relevant to the biological question (e.g., macrophages for inflammation, neuronal cells for neuroprotection).
-
Culture cells to ~70-80% confluency.
-
Treat cells with vehicle control, cis-ε-viniferin, and trans-ε-viniferin at various concentrations and time points. Include a positive control if applicable (e.g., resveratrol).
-
Harvest cells for RNA extraction. It is crucial to have at least three biological replicates for each condition.
2. RNA Extraction and Quality Control:
-
Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, following the manufacturer's protocol.
-
Assess RNA quality and quantity. The RNA Integrity Number (RIN) should be ≥ 8 for optimal results, as determined by a Bioanalyzer (Agilent). Purity is assessed by the 260/280 and 260/230 absorbance ratios.
3. RNA-Seq Library Preparation and Sequencing:
-
Prepare sequencing libraries from 100-1000 ng of total RNA. This typically involves rRNA depletion or poly(A) selection, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and library amplification.[14]
-
Perform sequencing on a high-throughput platform such as the Illumina NovaSeq or HiSeq. A sequencing depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.
4. Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using aligners like STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between treatment groups and controls. A false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are common thresholds.
-
Functional Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of DEGs to identify enriched biological processes and pathways.
5. Validation of RNA-Seq Data:
-
Validate the expression of a subset of key DEGs using quantitative real-time PCR (qPCR).[15][16][17] This is an important step to confirm the results obtained from the RNA-seq analysis.[18][19]
Conclusion and Future Directions
While the current literature provides a strong foundation for understanding the biological impact of trans-ε-viniferin, there is a clear gap in knowledge regarding the cis-isomer. The pleiotropic effects of ε-viniferin on inflammation, oxidative stress, and metabolism are undoubtedly driven by complex changes in gene expression. Future research employing transcriptomic approaches like RNA-seq is essential to dissect the specific molecular mechanisms of cis-ε-viniferin and to perform a robust comparative analysis against its trans-counterpart and other related stilbenoids. The protocols and pathways outlined in this guide serve as a comprehensive starting point for researchers aiming to explore this promising area of study.
References
- 1. researchgate.net [researchgate.net]
- 2. In the shadow of resveratrol: biological activities of epsilon-viniferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Greater effectiveness of ε-viniferin in red wine than its monomer resveratrol for inhibiting vascular smooth muscle cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Trans-ε-Viniferin Encapsulation in Multi-Lamellar Liposomes: Consequences on Pharmacokinetic Parameters, Biodistribution and Glucuronide Formation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Resveratrol Inhibits CD4+ T Cell Activation by Enhancing the Expression and Activity of Sirt1 | PLOS One [journals.plos.org]
- 13. Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alitheagenomics.com [alitheagenomics.com]
- 15. rna-seqblog.com [rna-seqblog.com]
- 16. anygenes.com [anygenes.com]
- 17. researchgate.net [researchgate.net]
- 18. zhiganglu.com [zhiganglu.com]
- 19. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of cis-epsilon-Viniferin: A Procedural Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of cis-epsilon-viniferin, ensuring laboratory safety and environmental responsibility.
This guide provides a step-by-step operational plan for the proper disposal of this compound, designed to provide clarity and ensure the safety of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation or contact.
Quantitative Data Summary for Disposal Considerations
The following table summarizes key information gathered from sources on related epsilon-viniferin (B1682455) compounds, which can inform the disposal process for the cis isomer.
| Property | Value/Information | Source |
| Molecular Formula | C28H22O6 | [1] |
| Molecular Weight | 454.5 g/mol | [1] |
| Hazard Classification | Not classified as a hazardous substance according to Regulation (EC) No 1272/2008 (for (+)-epsilon-Viniferin and trans-ε-Viniferin) | [2] |
| Environmental Hazards | Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities of it to reach ground water, water course or sewage system. | |
| Recommended Extinguishing Media | Carbon dioxide, dry powder. | [2] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound waste.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials).
-
Segregate this compound waste from other chemical waste streams to avoid unintended reactions.
-
-
Waste Collection and Storage:
-
Collect all this compound waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical and any solvents used.
-
The label should clearly state "this compound Waste" and include the approximate concentration and any other components in the waste.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Disposal Route Determination:
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of non-hazardous chemical waste. Institutional protocols may vary.
-
Based on the information available for related isomers, this compound waste may be suitable for incineration by a licensed chemical waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's EHS guidelines.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department or approved chemical waste contractor to schedule a pickup for the this compound waste.
-
Provide them with all necessary information about the waste, including its composition and volume.
-
-
Documentation:
-
Maintain a record of the disposal, including the date, quantity of waste, and the disposal method used. This documentation is crucial for regulatory compliance and laboratory safety audits.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling cis-epsilon-Viniferin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of cis-epsilon-Viniferin. The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with standard laboratory safety practices. While this compound is a specific isomer, safety data for epsilon-Viniferin and the related compound Resveratrol are used to inform these recommendations, promoting a culture of safety that extends beyond the product itself.
Personal Protective Equipment (PPE) and Safety Recommendations
While some safety data sheets for forms of epsilon-Viniferin suggest it is not a hazardous substance, it is prudent to handle all chemicals with a comprehensive safety approach.[1] Precautionary statements advise avoiding contact with skin and eyes and preventing inhalation of dust.[1] For related compounds like Resveratrol, skin and eye irritation are noted hazards, necessitating appropriate PPE.[2]
Quantitative Safety Data Summary
| Parameter | Recommendation | Source(s) |
| Eye Protection | Safety glasses with side shields or goggles. | [2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), lab coat. | [2] |
| Respiratory Protection | Use in a well-ventilated area. A dust respirator may be necessary if dust is generated. | [2] |
| Handling | Avoid formation of dust. Avoid contact with skin and eyes. | [1] |
| First Aid - Skin Contact | Wash thoroughly with water and soap. | [1] |
| First Aid - Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] |
| First Aid - Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. | [1] |
| First Aid - Ingestion | Rinse mouth with water. Do not induce vomiting in an unconscious person. | [1] |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep the container tightly closed when not in use.
Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and eye wash station are readily accessible.[2]
-
Engineering Controls: Conduct all handling of this compound, especially when in powdered form, within a chemical fume hood to minimize inhalation exposure and prevent dust dispersion.[2]
-
Donning PPE: Wear all required PPE as outlined in the table above before beginning work.
-
Weighing and Transfer: Use appropriate tools (e.g., spatula, weigh paper) to handle the solid material. Avoid creating dust.
-
Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands and face thoroughly.[2] Clean all contaminated surfaces.
Spill Cleanup Protocol:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a dry spill, carefully sweep or vacuum the material, avoiding dust generation. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
-
Collect: Place the spilled material and any contaminated absorbent into a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose: Dispose of the waste according to institutional and local regulations.
Waste Disposal:
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in a designated, labeled hazardous waste container.
-
Dispose of chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Visual Workflow for Chemical Spill Response
The following diagram illustrates the step-by-step workflow for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
